5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(4-aminophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-3-1-8(12)2-4-9/h1-4,6H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXUVSBXKHJNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649579 | |
| Record name | 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135324-00-3 | |
| Record name | 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
Abstract
This technical guide provides an in-depth exploration of the synthesis mechanism for 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold relevant to drug discovery and materials science. We will dissect the prevalent and highly regioselective one-pot synthesis from (4-aminophenyl)hydrazine and (ethoxymethylidene)malononitrile. The core of this guide is a detailed mechanistic narrative, explaining the causality behind each synthetic step, from the initial nucleophilic attack to the final intramolecular cyclization and aromatization. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, a detailed experimental protocol, and a thorough examination of the reaction's underlying principles.
Introduction and Strategic Overview
5-amino-1-aryl-1H-pyrazole-4-carbonitriles are a class of compounds of significant interest due to their versatile chemical handles and prevalence in biologically active molecules. The title compound, featuring a primary arylamine, offers a valuable point for further derivatization, making it a crucial building block in medicinal chemistry.
The most efficient and regioselective strategy for constructing this pyrazole system involves the condensation of an arylhydrazine with a suitable three-carbon electrophilic synthon. The reaction between (4-aminophenyl)hydrazine and (ethoxymethylidene)malononitrile (EMMN) has proven to be an exceptionally effective method, consistently yielding the desired 5-amino regioisomer as the exclusive product.[1] This high degree of control is critical, as alternative reaction pathways could lead to a mixture of isomers that are difficult to separate.
The overall synthesis workflow can be visualized as a one-pot, two-stage process: an initial intermolecular addition-elimination followed by an intramolecular cyclization.
Caption: Overall Synthesis Workflow.
Detailed Mechanistic Breakdown
The formation of the pyrazole ring proceeds through a well-defined sequence of reactions. The high regioselectivity is established in the very first step, dictated by the electronic properties of the reactants.
Step 1: Michael-Type Addition of Hydrazine
The reaction initiates with the nucleophilic attack of the terminal nitrogen (Nβ) of (4-aminophenyl)hydrazine onto the electron-deficient β-carbon of EMMN.[1] EMMN is a classic Michael acceptor; its double bond is activated by two powerful electron-withdrawing nitrile groups and an ethoxy group.[2][3]
-
Expertise & Insight: The terminal Nβ atom of the hydrazine is significantly more nucleophilic than the Nα atom, which is directly attached to the phenyl ring. The lone pair of Nα is delocalized into the aromatic system, reducing its availability for nucleophilic attack. This inherent difference in nucleophilicity is the cornerstone of the reaction's high regioselectivity, ensuring that the aryl group is positioned at the N1 position of the final pyrazole ring.[4][5]
This nucleophilic attack forms a transient zwitterionic intermediate.
Step 2: Proton Transfer and Elimination of Ethanol
Following the initial addition, a proton is transferred from the hydrazine nitrogen to the malononitrile carbon, leading to a more stable intermediate. This intermediate then readily eliminates ethanol. The ethoxy group is an excellent leaving group, and its departure is driven by the formation of a stable, conjugated double bond, resulting in an alkylidene hydrazide intermediate.
Caption: Initial Addition-Elimination Sequence.
Step 3: Intramolecular Cyclization (Thorpe-Ziegler Type)
The critical ring-forming step is an intramolecular nucleophilic attack. The lone pair of the Nα nitrogen of the hydrazone intermediate attacks the electrophilic carbon of one of the nitrile groups. This type of reaction, an intramolecular addition of a nucleophile to a nitrile, is known as the Thorpe-Ziegler reaction.[6][7][8]
-
Expertise & Insight: This cyclization is thermodynamically favored due to the formation of a stable, five-membered heterocyclic ring. The reaction is typically spontaneous under the reflux conditions used for the initial condensation. No external catalyst is usually required for this step, although the polarity of the solvent can influence the rate.
Step 4: Tautomerization to Aromatic Pyrazole
The cyclization initially produces an iminopyrazole intermediate. This species rapidly undergoes tautomerization to form the final, highly stable 5-aminopyrazole structure. The driving force for this step is the formation of a fully aromatic pyrazole ring, a system with 6 π-electrons that confers significant thermodynamic stability.
Caption: Final Cyclization and Aromatization Steps.
Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1]
Materials:
-
(4-aminophenyl)hydrazine hydrochloride
-
(ethoxymethylidene)malononitrile (EMMN)
-
Ethanol (absolute)
-
Triethylamine (or another suitable base)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (4-aminophenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol.
-
Base Addition: Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free hydrazine base. Stir for 10-15 minutes at room temperature.
-
Addition of EMMN: To this mixture, add (ethoxymethylidene)malononitrile (1.0 eq) either as a solid or dissolved in a minimal amount of ethanol.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate. If so, collect the precipitate by vacuum filtration.
-
Purification: Concentrate the filtrate (or the entire reaction mixture if no precipitate forms) under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel. A gradient elution system of hexane/ethyl acetate (e.g., starting from 6:1 and gradually increasing polarity to 3:1) is typically effective for isolating the pure product.[1]
-
Characterization: The final product should be characterized to confirm its identity and purity (e.g., via ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination).
Data Presentation and Expected Results
While specific data for the title compound is not readily published, results for closely related analogs provide a reliable benchmark for expected outcomes.
| Compound | Aryl Group | Solvent | Yield (%) | Melting Point (°C) | Reference |
| 3a | Phenyl | Ethanol | High | Not specified | [1] |
| 3b | 4-Fluorophenyl | Ethanol | High | Not specified | [1] |
| 3f | 4-Methoxyphenyl | Ethanol | 68% | 148.4 - 148.8 | [1] |
-
Trustworthiness & Self-Validation: The success of the synthesis is validated by characterization. The ¹H NMR spectrum should show a characteristic singlet for the pyrazole C-H proton (around 7.6 ppm), a broad singlet for the C5-NH₂ protons, and distinct signals for the aminophenyl group. The ¹³C NMR will confirm the presence of the nitrile carbon (around 114 ppm) and the quaternary carbons of the pyrazole ring.[1]
Conclusion
The synthesis of this compound via the condensation of (4-aminophenyl)hydrazine and (ethoxymethylidene)malononitrile is a robust, efficient, and highly regioselective process. The mechanism is underpinned by fundamental principles of nucleophilicity, Michael-type additions, and the thermodynamic stability of the resulting aromatic pyrazole ring. The provided protocol offers a reliable pathway for researchers to access this valuable chemical intermediate for applications in drug discovery and chemical biology.
References
-
Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection Source: Scientific Research Publishing (Scirp.org) URL: [Link]
-
Title: Thorpe-Ziegler Reaction Source: SynArchive URL: [Link]
-
Title: Thorpe reaction Source: Wikipedia URL: [Link]
-
Title: Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process Source: Organic Chemistry Portal URL: [Link]
-
Title: Michael addition Source: Wikipedia URL: [Link]
-
Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]
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- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
physicochemical properties of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
Introduction
In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone, recognized for its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific derivative, this compound, represents a promising, yet underexplored, molecule. Its structure, featuring two primary amino groups and a nitrile moiety, suggests a high potential for forming diverse hydrogen bonds and acting as a versatile building block for more complex drug candidates.[3]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating this compound. As experimental data for this specific molecule is not extensively published, this document provides a framework of predicted physicochemical properties based on structurally similar analogs. More importantly, it offers detailed, field-proven experimental protocols for the precise determination of these critical parameters. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, formulation feasibility, and ultimately, its therapeutic potential.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any potential drug candidate is to confirm its identity and structure unequivocally.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₉N₅
-
Molecular Weight: 199.22 g/mol
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Chemical Structure:
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the title compound. These estimations are derived from data available for close structural analogs, such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile[4] and 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile[5], and adjusted to account for the electronic and steric influence of the para-amino group on the phenyl ring.
| Property | Predicted Value/Range | Rationale & Impact on Drug Development |
| Melting Point (°C) | 180 - 195 | The additional amino group, compared to the 1-phenyl analog (m.p. 138.5-139.6°C[6]), is expected to increase intermolecular hydrogen bonding, leading to a higher melting point. This indicates greater crystal lattice stability. |
| Boiling Point (°C) | > 450 (Decomposes) | High melting point and complex structure suggest decomposition at high temperatures rather than a distinct boiling point at atmospheric pressure. |
| pKa | Basic pKa₁: 3.5-4.5 (aniline NH₂)Basic pKa₂: 2.0-3.0 (pyrazole N) | The aniline-like amino group is the most basic center. The pyrazole ring nitrogens are weakly basic. These values are critical for predicting ionization state in physiological pH, which governs solubility and membrane permeability. |
| LogP (Octanol/Water) | 1.0 - 1.5 | The 1-phenyl analog has a computed XLogP3 of 1.8.[4] The addition of a polar amino group will decrease lipophilicity, likely bringing the LogP into a more favorable range for oral drug absorption (typically 1-3). |
| Aqueous Solubility | Poorly to sparingly soluble | The flat, aromatic structure suggests low intrinsic solubility. However, the two amino groups provide sites for salt formation, which can significantly enhance solubility at acidic pH where the molecule is protonated. |
Spectroscopic Profile (Anticipated)
The identity of a synthesized batch must be confirmed through rigorous spectroscopic analysis. Below are the anticipated spectral characteristics.
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | 3450-3300 (N-H stretching, two distinct bands for -NH₂ groups), 2220-2210 (C≡N stretch, sharp and strong), 1640-1600 (N-H scissoring and C=C/C=N stretching). The presence of two separate N-H stretch regions can confirm the two distinct amino environments. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.5-7.7 (d, 2H, Ar-H ortho to pyrazole), δ 6.7-6.9 (d, 2H, Ar-H ortho to NH₂), δ 7.9-8.1 (s, 1H, pyrazole C-H), δ 6.5-7.0 (br s, 2H, pyrazole-NH₂), δ 5.0-5.5 (br s, 2H, aniline-NH₂). The broad singlets for the NH₂ protons will exchange with D₂O. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150-155 (pyrazole C-NH₂), δ 145-150 (Ar C-NH₂), δ 140-145 (pyrazole C-H), δ 125-130 (Ar C-H), δ 115-120 (Ar C-H), δ 114-118 (C≡N), δ 75-80 (pyrazole C-CN). |
| Mass Spec (ESI+) | [M+H]⁺ = 200.0931 |
Core Experimental Protocols for Physicochemical Characterization
The following protocols are designed as self-validating systems, providing the necessary rigor for regulatory submission and internal decision-making.
Synthesis and Purification Workflow
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-documented and typically proceeds via a Michael-type addition reaction.[6]
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add 4-aminophenylhydrazine (1.0 eq).
-
Cyclization: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. The causality here is that thermal energy is required to overcome the activation barrier for the initial Michael addition followed by intramolecular cyclization and elimination of ethanol.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then further chill in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the resulting solid by vacuum filtration, washing with cold ethanol. For high-purity material required for physicochemical testing, recrystallize the crude product from a suitable solvent system like ethanol or an ethanol/water mixture. Dry the final product under vacuum at 40-50°C.
Aqueous Solubility Determination (Shake-Flask Method, OECD 105)
Aqueous solubility is a critical determinant of oral bioavailability. The shake-flask method remains the gold standard for its direct measurement of thermodynamic equilibrium solubility.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the compound (e.g., 10 mg) to a known volume of buffer (e.g., 2 mL) at various pH values (e.g., 2.0, 5.0, 7.4) in triplicate in glass vials. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is typically sufficient for most compounds to reach equilibrium. A preliminary kinetic study can validate the time to equilibrium.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Quantification: Carefully remove an aliquot from the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Validation: The presence of solid material at the end of the experiment in each vial validates that saturation was maintained.
Lipophilicity (LogP) Determination by RP-HPLC
LogP, the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross cell membranes. A reverse-phase HPLC method provides a rapid and reliable surrogate for the traditional shake-flask method.
Diagram: LogP Determination Workflow
Caption: Workflow for determining LogP using the RP-HPLC method.
Step-by-Step Protocol:
-
System Setup: Use a C18 column with an isocratic mobile phase of methanol/water or acetonitrile/water. The high organic content ensures that lipophilic compounds are retained.
-
Calibration: Prepare a series of calibrant compounds with known LogP values (e.g., uracil, benzene, toluene, ethylbenzene). Inject each and record its retention time (t_R). Uracil or sodium nitrate is often used to determine the void time (t₀).
-
Capacity Factor Calculation: For each calibrant, calculate the capacity factor (k') using the formula: k' = (t_R - t₀) / t₀. This normalizes the retention time, making it independent of flow rate and column dimensions.
-
Standard Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known LogP values. A linear relationship should be observed.
-
Analyte Measurement: Inject the title compound under the identical HPLC conditions and determine its log k'.
-
LogP Interpolation: Using the linear regression equation from the standard curve, calculate the LogP of the title compound. This method's trustworthiness relies on the structural similarity between the analyte and the standards.
Conclusion
This compound is a molecule of significant interest due to its rich chemical functionality and privileged pyrazole core. While direct experimental data is sparse, this guide establishes a robust framework for its characterization. The predicted properties—moderate lipophilicity, potential for pH-dependent solubility, and a high degree of hydrogen bonding capability—suggest a compound with a druggable profile, warranting further investigation. The provided protocols offer a clear and scientifically sound path for researchers to generate the high-quality data needed to advance this, and similar molecules, through the drug discovery pipeline.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (URL: [Link])
-
Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (URL: [Link])
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (URL: [Link])
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem. (URL: [Link])
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing). (URL: [Link])
-
One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. (URL: [Link])
-
3-(4-Aminophenyl)pyrazole. (URL: [Link])
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (URL: [Link])
-
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Pressure - Chemcasts. (URL: [Link])
-
Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles - ResearchGate. (URL: [Link])
-
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH. (URL: [Link])
-
(PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - ResearchGate. (URL: [Link])
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (URL: [Link])
-
Properties of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile - Chemcasts. (URL: [Link])
-
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. (URL: [Link])
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (URL: [Link])
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Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: [Link])
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A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (URL: [Link])
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Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. (URL: [Link])
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (URL: [Link])
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Spectral Data Interpretation of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive analysis and expert interpretation of the key spectral data for the novel heterocyclic compound, 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile. As a molecule of significant interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors, a thorough understanding of its structural characterization is paramount for researchers in drug development. Direct, consolidated spectral data for this specific compound is not widely published; therefore, this whitepaper presents a detailed, predictive interpretation based on established spectroscopic principles and data from closely related structural analogs. We will delve into the nuanced interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights into the causality behind the spectral features.
Molecular Structure and Atom Numbering
A logical and unambiguous numbering system is essential for correlating spectral data to the molecular structure. The structure of this compound is presented below with IUPAC-consistent numbering for reference in the subsequent analyses.
Caption: Molecular structure of this compound with atom numbering.
Proton (¹H) NMR Spectral Analysis
Proton NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would reveal several key signals corresponding to the pyrazole ring, the aminophenyl group, and the two distinct amino functionalities.
Expertise & Causality: Predicted Chemical Shifts (δ)
The presence of the electron-donating amino group (-NH₂) on the phenyl ring at the C4' position significantly influences the chemical shifts of the aromatic protons compared to an unsubstituted phenyl ring. This group increases electron density on the ring, particularly at the ortho (C2'/C6') and para (C4') positions, causing the attached protons to be more shielded and thus appear at a lower chemical shift (further upfield).
-
Aminophenyl Protons (H2'/H6' and H3'/H5'): These protons will exhibit a characteristic AA'BB' splitting pattern, which often simplifies to two distinct doublets due to the para-substitution. The H3'/H5' protons, being ortho to the electron-donating -NH₂ group, are expected to be shifted significantly upfield. The H2'/H6' protons, ortho to the pyrazole substituent, will be further downfield.
-
Pyrazole Proton (H3): This lone proton on the pyrazole ring is in an electron-deficient environment, adjacent to a nitrogen atom and part of an aromatic system. It is expected to appear as a sharp singlet in the downfield region.
-
Amino Protons (C5-NH₂ and C4'-NH₂): These protons will appear as broad singlets due to quadrupole broadening and exchange phenomena. Their chemical shifts can vary with concentration and temperature. The C5-NH₂ protons are deshielded by the adjacent nitrile group and the pyrazole ring system. The C4'-NH₂ protons on the phenyl ring will have a chemical shift typical for aromatic amines. These signals will disappear upon the addition of D₂O, a key validation step.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H3 | ~7.8 - 8.1 | Singlet (s) | N/A | Lone proton on electron-deficient pyrazole ring. |
| H2', H6' | ~7.4 - 7.6 | Doublet (d) | ~8.5 Hz | Aromatic protons ortho to the pyrazole substituent. |
| H3', H5' | ~6.7 - 6.9 | Doublet (d) | ~8.5 Hz | Aromatic protons ortho to the electron-donating NH₂ group (shielded). |
| C5-NH₂ | ~6.9 - 7.2 | Broad Singlet (br s) | N/A | Deshielded by pyrazole ring and nitrile; D₂O exchangeable. |
| C4'-NH₂ | ~5.1 - 5.4 | Broad Singlet (br s) | N/A | Typical range for aromatic amines; D₂O exchangeable. |
Experimental Protocol: ¹H NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for this polar compound and its residual water peak does not typically interfere with key signals. It also allows for the clear observation of exchangeable N-H protons.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Validation: Acquire a second spectrum after adding one drop of deuterium oxide (D₂O). The disappearance of the signals assigned to the NH₂ protons validates their assignment.
Carbon-13 (¹³C) NMR Spectral Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.
Expertise & Causality: Predicted Chemical Shifts (δ)
The chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom.
-
Aromatic Carbons (C1'-C6'): The C4' carbon, directly attached to the nitrogen of the amino group, will be significantly shielded. Conversely, the C1' carbon, attached to the pyrazole nitrogen, will be deshielded.
-
Pyrazole Carbons (C3, C4, C5): The C5 carbon, bonded to an amino group, will appear far downfield (~153 ppm). The C4 carbon, bonded to the nitrile group, will be significantly shielded and appear far upfield (~80 ppm). The C3 carbon will have a chemical shift typical for pyrazole systems.
-
Nitrile Carbon (C≡N): The carbon of the nitrile group has a characteristic chemical shift in the 115-120 ppm range.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C5 | ~153.0 | Attached to amino group (N) and adjacent to N1, highly deshielded. |
| C4' | ~148.0 | Aromatic carbon attached to NH₂, deshielded by nitrogen's inductive effect but shielded by resonance. |
| C3 | ~142.0 | Aromatic carbon in pyrazole ring adjacent to N2. |
| C1' | ~129.0 | Aromatic carbon attached to pyrazole N1. |
| C2', C6' | ~126.0 | Aromatic carbons ortho to pyrazole substituent. |
| C≡N | ~117.0 | Characteristic shift for a nitrile carbon. |
| C3', C5' | ~114.0 | Aromatic carbons ortho to NH₂ group, shielded by electron donation. |
| C4 | ~80.0 | Attached to C≡N group, highly shielded. |
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required for faster acquisition.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer equipped for ¹³C detection.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Causality: Characteristic Vibrational Frequencies
The IR spectrum of this compound is expected to be rich with information, confirming the presence of its key functional groups. Data from similar pyrazole structures support these assignments.[1][2]
-
N-H Stretching: Two distinct amino groups will give rise to characteristic N-H stretching bands in the 3200-3500 cm⁻¹ region. Typically, primary amines show two bands (symmetric and asymmetric stretching). The aromatic amine (C4'-NH₂) and the pyrazole amine (C5-NH₂) may produce overlapping or distinct peaks in this region.
-
C≡N Stretching: The nitrile group will produce a sharp, intense absorption band in the 2200-2260 cm⁻¹ range. Its intensity and position confirm the presence of the cyano group.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations for both the phenyl and pyrazole rings will appear in the 1450-1650 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the primary amine groups will cause a band around 1600-1650 cm⁻¹.
Predicted IR Absorption Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3480 - 3300 | N-H Stretch | Primary Amines (-NH₂) | Medium-Strong |
| ~2210 | C≡N Stretch | Nitrile | Strong, Sharp |
| 1640 - 1580 | N-H Bend / C=C Stretch | Amine / Aromatic Rings | Medium-Strong |
| 1520 - 1450 | C=C & C=N Stretch | Aromatic Rings | Medium-Strong |
| ~830 | C-H Out-of-Plane Bend | 1,4-disubstituted Phenyl | Strong |
Experimental Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹ for 32 scans.
-
Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of structural components.
Expertise & Causality: Molecular Ion and Fragmentation
-
Molecular Ion Peak (M⁺): The molecular formula is C₁₀H₉N₅. The calculated monoisotopic mass is 211.0858 g/mol . Using a high-resolution mass spectrometer (HRMS), the observed mass should be within 5 ppm of this value, confirming the elemental composition.
-
Fragmentation Pattern: Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in predictable ways. Key fragmentation pathways could include:
-
Loss of HCN (27 Da) from the pyrazole ring.
-
Cleavage of the N-N bond or the C-N bond connecting the two rings.
-
Fragmentation of the aminophenyl group.
-
Predicted Mass Spectrometry Data
| m/z Value (Predicted) | Identity | Rationale |
| 212.0936 | [M+H]⁺ | Protonated molecular ion (common in ESI). |
| 211.0858 | [M]⁺˙ | Molecular ion peak. |
| 184 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the pyrazole ring. |
| 119 | [C₆H₅-N-NH]⁺ | Fragment corresponding to the phenylhydrazine moiety. |
| 92 | [C₆H₄NH₂]⁺ | Fragment corresponding to the aminophenyl moiety. |
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography (LC) system. Operate in positive ion mode.
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire data over a mass range of m/z 50-500.
-
Processing: Analyze the resulting mass spectrum to identify the [M+H]⁺ peak and other significant fragment ions. For HRMS, use the instrument software to calculate the elemental composition based on the exact mass.
Integrated Workflow for Structural Confirmation
Caption: Integrated workflow for the synthesis, purification, and structural confirmation of the target compound.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. PubChem, National Center for Biotechnology Information. [Link]
-
5-Amino-4-cyano-1-phenylpyrazole. NIST Chemistry WebBook. [Link]
Sources
The Pharmacological Versatility of Pyrazole Carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Carbonitrile Scaffold - A Privileged Structure in Medicinal Chemistry
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, and the incorporation of a carbonitrile (-C≡N) group often enhances potency and modulates physicochemical properties. This technical guide provides an in-depth exploration of the diverse biological activities of pyrazole carbonitrile derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationships to inform future drug design endeavors. Pyrazole-containing compounds are known to play a significant role in the development of bioactive agents in medicinal chemistry.[1]
Anticancer Activity: Targeting the Engines of Malignancy
Pyrazole carbonitrile derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[2][3] Their cytotoxic effects are often mediated through the inhibition of key signaling pathways that are dysregulated in cancer.
Mechanism of Action: Inhibition of Protein Kinases
A primary mechanism by which pyrazole carbonitriles exert their anticancer effects is through the inhibition of protein kinases.[4] These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers.
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Many pyrazole derivatives have been shown to inhibit EGFR and VEGFR, key receptors in pathways that promote tumor growth and angiogenesis.[2][5]
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, pyrazole carbonitriles can arrest the cell cycle, preventing cancer cells from proliferating.[2] Certain indole derivatives linked to a pyrazole moiety have shown significant inhibitory activity toward CDK2.[2]
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for immunity and cell growth, and its abnormal activation is linked to various cancers. Pyrazole derivatives have been developed as potent JAK inhibitors.
-
Other Kinases: Pyrazole-based compounds have also been shown to inhibit other kinases such as Akt, B-Raf, and p38 MAP kinase, highlighting their multi-targeted potential.[4][6]
Signaling Pathway: EGFR/VEGFR Inhibition
The following diagram illustrates the inhibition of the EGFR/VEGFR signaling pathway by pyrazole carbonitrile derivatives.
Caption: Inhibition of EGFR/VEGFR signaling by pyrazole carbonitrile derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carbonitrile derivatives in a culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [2] |
| Compound 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [2] |
| Compound 59 | HepG2 | 2 | [2] |
| L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [7] |
| L3 | MCF-7 (Breast) | 81.48 ± 0.89 | [7] |
Antimicrobial Activity: Combating Pathogenic Microbes
Pyrazole carbonitrile derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[1][9]
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyrazole carbonitrile derivatives are still under investigation. However, some proposed mechanisms include:
-
Inhibition of Essential Enzymes: These compounds may inhibit enzymes crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or cell wall formation.
-
Disruption of Cell Membrane Integrity: Some derivatives may interact with and disrupt the microbial cell membrane, leading to cell lysis and death.
-
Interference with Biofilm Formation: Pyrazole derivatives have been shown to prevent the formation of biofilms, which are communities of microbes that are highly resistant to antibiotics.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12][13]
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution of Compound: Prepare a series of twofold dilutions of the pyrazole carbonitrile derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µM) | Reference |
| Compound 157 | Staphylococcus aureus (MSSA & MRSA) | 25.1 | [9] |
| Thiophene-functionalized pyrazolo[1,5-a]pyrimidines | Acinetobacter baumannii | 31.25–250 µg/mL | [14] |
| Pyrazole hydrazones | Acinetobacter baumannii | 4 µg/mL | [14] |
| Pyrazole benzamide derivative 12b | NDM-1-positive A. baumannii | 3.125-6.25 µg/mL | [14] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole carbonitrile derivatives have shown potent anti-inflammatory effects, often through the modulation of key inflammatory pathways.[15]
Mechanism of Action: COX-2 and NF-κB Inhibition
A significant mechanism underlying the anti-inflammatory activity of pyrazole carbonitriles is the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16]
-
COX-2 Inhibition: COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. Several pyrazole derivatives have been identified as selective COX-2 inhibitors.[15][17]
-
NF-κB Inhibition: NF-κB is a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and chemokines. Inhibition of the NF-κB pathway can effectively suppress inflammation.
Signaling Pathway: NF-κB Inhibition
The following diagram depicts the inhibition of the NF-κB signaling pathway by pyrazole carbonitrile derivatives.
Sources
- 1. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Solubility and Stability of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile is a unique heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its diverse biological activities. The presence of two primary amino groups and a cyano moiety suggests a molecule with complex physicochemical properties that are critical to its development as a potential therapeutic agent. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of this promising compound. As a Senior Application Scientist, the following sections detail not just the "what" but the "why" behind each experimental choice, ensuring a robust and scientifically sound investigation.
Physicochemical Profile
A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of any solubility and stability investigation. While specific experimental data for this exact molecule is not widely published, we can infer and predict certain characteristics based on its structure and data from analogous compounds.
| Property | Predicted/Inferred Value | Rationale & Key Considerations |
| Molecular Formula | C₁₀H₉N₅ | Derived from the chemical structure. |
| Molecular Weight | 199.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid (off-white to yellow) | Many similar aminopyrazole derivatives are reported as solids.[1][2] |
| pKa | Two pKa values expected | The 4-aminophenyl group's amino function will have a pKa typical of anilines (around 4-5). The 5-amino group on the pyrazole ring will have its basicity influenced by the electron-withdrawing cyano group and the aromatic pyrazole system. Precise prediction is complex and requires experimental determination. Understanding these pKa values is crucial for predicting pH-dependent solubility.[3] |
| LogP | Moderately Lipophilic | The presence of a phenyl group and a pyrazole ring suggests some lipophilicity, while the two amino groups will contribute to hydrophilicity. The predicted XLogP3 for the closely related 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is 1.8, suggesting a starting point for estimation.[4] |
Part 1: Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Given the aromatic nature and the presence of both hydrogen bond donors and acceptors, this compound is anticipated to exhibit poor aqueous solubility. A systematic evaluation of its solubility in various media is therefore essential.
Theoretical Framework: The "Why" Behind the Experiment
For an ionizable compound like this one, with two basic amino groups, solubility is highly dependent on pH.[5][6] At a pH below the pKa of the amino groups, the compound will be protonated, forming a more soluble salt. The Henderson-Hasselbalch equation can be used to model this pH-dependent solubility profile.[3] Therefore, determining solubility across a physiologically relevant pH range is paramount. Furthermore, assessing solubility in common organic and pharmaceutical co-solvents provides crucial information for formulation development.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a robust method for determining the equilibrium solubility, a self-validating system as it measures the point of saturation.
1. Materials and Reagents:
-
This compound (purity >99%)
-
Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)
-
Deionized water
-
Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO)
-
HPLC-grade acetonitrile and water for analysis
-
Calibrated pH meter and analytical balance
-
Thermostatically controlled shaker/incubator
-
Centrifuge and 0.22 µm syringe filters
2. Step-by-Step Methodology:
-
Add an excess amount of the compound to vials containing a known volume of each solvent (e.g., 5 mg in 1 ml). The excess is crucial to ensure saturation.
-
Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C and 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method (see stability section for method development).
-
Perform the experiment in triplicate for each solvent and temperature.
Data Presentation: Solubility Profile
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Solvent System | Temperature (°C) | Solubility (mg/mL) ± SD |
| pH 2.0 Buffer | 25 | Hypothetical Data |
| pH 4.5 Buffer | 25 | Hypothetical Data |
| pH 6.8 Buffer | 25 | Hypothetical Data |
| pH 7.4 Buffer | 25 | Hypothetical Data |
| Deionized Water | 25 | Hypothetical Data |
| Ethanol | 25 | Hypothetical Data |
| Propylene Glycol | 25 | Hypothetical Data |
| DMSO | 25 | Hypothetical Data |
| pH 7.4 Buffer | 37 | Hypothetical Data |
Visualization: Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Part 2: Stability Studies
Evaluating the intrinsic stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are an essential tool in this process.[7][8]
Theoretical Framework: The Rationale for Stress Testing
Forced degradation studies, as outlined in ICH guidelines, intentionally stress the molecule under more severe conditions than accelerated stability testing.[9] The goal is to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[7][10] The presence of amino groups makes the molecule susceptible to oxidation and pH-dependent hydrolysis, while the pyrazole ring and cyano group can also be involved in degradation reactions. Photostability is also a key consideration for aromatic compounds.
Experimental Protocol: Forced Degradation Studies
This protocol outlines a systematic approach to forced degradation, ensuring that the degradation is significant enough to be detected but not so extensive that it obscures the primary degradation pathways.
1. Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Deionized water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Store the solid compound at 105°C for 48 hours.
-
Photostability (Solid State & Solution): Expose the compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
2. Step-by-Step Methodology:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in the respective stress media. For solid-state studies, use the neat powder.
-
Expose the samples to the specified conditions for the designated time. A control sample, protected from stress, should be analyzed concurrently.
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using a developed stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is a validated analytical method that can separate the parent compound from all potential degradation products and impurities.[11][12]
1. Initial Method Parameters (to be optimized):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the compound's UV spectrum (e.g., 254 nm or λmax).
-
Column Temperature: 30°C.
2. Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity (using stressed samples), linearity, accuracy, precision, and robustness.
Data Presentation: Forced Degradation Summary
The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Remarks (e.g., major degradant RT) |
| 0.1 M HCl, 60°C | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 0.1 M NaOH, 60°C | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Water, 60°C | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 3% H₂O₂, RT | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Solid, 105°C | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Photostability | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Visualization: Forced Degradation and Analysis Workflow
Caption: Workflow for forced degradation studies.
References
-
PubChem. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. [Link]
-
Carballo, R. et al. (2018). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link]
-
Chemcasts. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. [Link]
-
Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
Jain, D. & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Reddy, P. C. et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Alsante, K. M. et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Patel, K. et al. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Shinde, P. et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Dong, M. W. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
Jiang, Q.-H. et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Jiang, Q.-H. et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Center for Biotechnology Information. [Link]
-
Scott, A. D. et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Abdel-Wahab, B. F. et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
-
Pobudkowska, A. & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]
-
Marinozzi, M. et al. (2015). New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. [Link]
-
National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
El-Reedy, A. M. et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Nikpassand, M. et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]
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The 5-Aminopyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 5-aminopyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological targets with high affinity.[1] This guide provides a comprehensive technical overview of the diverse applications of substituted 5-aminopyrazoles in medicinal chemistry. We will delve into their roles as potent inhibitors of various enzyme classes, particularly protein kinases, and their applications in oncology, inflammation, and infectious diseases. This document will explore the intricate structure-activity relationships (SAR), showcase key clinical candidates, and provide detailed experimental protocols to empower researchers in the field.
Introduction: The Versatility of the 5-Aminopyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast number of approved drugs and biologically active compounds.[1][2] Its metabolic stability and versatile synthetic accessibility make it an attractive starting point for drug discovery campaigns.[1][3] The introduction of an amino group at the C5 position, creating the 5-aminopyrazole scaffold, significantly enhances its utility. This amino group acts as a crucial hydrogen bond donor, enabling strong and specific interactions with the hinge regions of many protein kinases, a family of enzymes frequently implicated in diseases like cancer and inflammation.[4][5]
The functionalization of the 5-aminopyrazole core at its various positions (N1, C3, and C4) allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[6] This inherent modularity has led to the development of 5-aminopyrazole derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant effects.[4][7]
Key Therapeutic Applications and Mechanisms of Action
The adaptability of the 5-aminopyrazole scaffold has been exploited across multiple therapeutic areas. Its derivatives have shown significant promise as inhibitors of key enzymes and modulators of critical signaling pathways.
Oncology: Targeting the Kinome
A primary application of 5-aminopyrazoles is in the development of protein kinase inhibitors for cancer therapy.[8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 5-aminopyrazole core serves as an excellent bioisostere for other hinge-binding motifs, providing a robust platform for inhibitor design.[5]
2.1.1 Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity leads to uncontrolled cell proliferation in cancer.[5] 5-Aminopyrazole derivatives have been developed as potent CDK inhibitors. The aminopyrazole core typically forms a triad of hydrogen bonds with the kinase hinge region, while substituents at other positions can be modified to achieve selectivity and potency.[5] For instance, drug leads like AT7519, which features an aminopyrazole core, have advanced into clinical trials for cancer therapy.[5][9]
2.1.2 p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[10] The 5-aminopyrazole scaffold has been successfully employed to develop potent and selective inhibitors of p38α MAPK.[10][11] These inhibitors have demonstrated efficacy in preclinical models by inhibiting the production of inflammatory cytokines like TNF-α.[10]
2.1.3 Bruton's Tyrosine Kinase (BTK) Inhibition: The recent FDA approval of Pirtobrutinib for the treatment of mantle cell lymphoma highlights the clinical success of 5-aminopyrazole-based drugs.[12] Pirtobrutinib is a potent and reversible inhibitor of BTK, a key component of the B-cell receptor signaling pathway.[12]
Below is a diagram illustrating the general mechanism of action for 5-aminopyrazole-based kinase inhibitors.
Caption: Mechanism of 5-aminopyrazole kinase inhibition.
Anti-Inflammatory Applications
The role of kinases like p38 MAPK and enzymes such as cyclooxygenase-2 (COX-2) in inflammation makes them attractive targets for anti-inflammatory drugs.[10][13] 5-Aminopyrazole derivatives have been designed as potent inhibitors of these targets.[14] For example, celecoxib, a well-known NSAID, contains a pyrazole core and functions as a selective COX-2 inhibitor, reducing inflammation and pain.[7][13] Novel 5-aminopyrazole-based compounds have been developed that exhibit multi-target activity, inhibiting COX-2, 5-lipoxygenase (5-LOX), and carbonic anhydrases, showcasing their potential as broad-spectrum anti-inflammatory agents.[14]
Antimicrobial and Antiviral Potential
The 5-aminopyrazole scaffold is also a versatile building block for the synthesis of compounds with antimicrobial and antiviral properties.[7][15] Derivatives have been synthesized that show activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][15] Furthermore, certain pyrazole-based heterocycles have demonstrated potential as antiviral agents, for instance, against the avian influenza virus.[16]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 5-aminopyrazole scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.[17]
-
N1-Substitution: The substituent at the N1 position often projects into the solvent-exposed region of the target protein.[5] Modification at this position can significantly impact solubility, cell permeability, and overall pharmacokinetic properties. Flexible alkyl chains or aryl groups are common substitutions.[18]
-
C3-Substitution: The C3 position can be functionalized to interact with specific residues within the active site of the target enzyme. For kinase inhibitors, bulky hydrophobic groups at C3 can enhance potency and selectivity.[5]
-
C4-Substitution: The C4 position is often substituted with groups that can modulate the electronic properties of the pyrazole ring or form additional interactions with the target. For example, a cyano or carboxylate group at C4 is a common feature in many active compounds.[18][19]
-
Fused Systems: The 5-aminopyrazole core is a key starting material for synthesizing fused heterocyclic systems like pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines.[7] These fused systems often exhibit enhanced biological activity and unique pharmacological profiles.[7]
The following table summarizes the SAR for a series of 5-aminopyrazole-based COX-2 inhibitors.[14]
| Compound | R-group (at hydrazone linker) | COX-2 IC₅₀ (nM) | 5-LOX IC₅₀ (µM) |
| 7a | 4-Fluorophenyl | 49 | 2.4 |
| 7b | 4-Chlorophenyl | 60 | 1.9 |
| 7j | 2-Thienyl | 60 | 2.5 |
| Celecoxib | (Reference) | 40 | - |
Data extracted from a study on 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives.[14]
Experimental Protocols
To facilitate further research, this section provides representative, detailed experimental protocols for the synthesis and biological evaluation of a substituted 5-aminopyrazole.
Synthesis of a Substituted 5-Aminopyrazole
This protocol describes a common method for synthesizing 5-aminopyrazoles through the condensation of a β-ketonitrile with a substituted hydrazine.[3]
Rationale: This is one of the most versatile and widely used methods due to the ready availability of starting materials and generally high yields. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[3]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add the substituted hydrazine hydrate (1.1 eq).
-
Catalyst Addition (Optional): A catalytic amount of a base such as triethylamine or a few drops of acetic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the mixture under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 5-aminopyrazole derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Example: p38α MAPK)
This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC₅₀) of a 5-aminopyrazole derivative against a specific protein kinase.[10]
Rationale: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase, providing a quantitative measure of its inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to obtain a range of concentrations. Prepare assay buffer, kinase solution (e.g., recombinant p38α), substrate solution (e.g., a specific peptide substrate), and ATP solution.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, the serially diluted test compound, and the kinase solution. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
The following diagram illustrates a generalized workflow for the discovery and preclinical development of 5-aminopyrazole-based drug candidates.
Caption: Drug discovery workflow for 5-aminopyrazoles.
Future Perspectives and Conclusion
The 5-aminopyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven success in generating clinical candidates and approved drugs, particularly in the realm of kinase inhibitors, ensures its continued exploration.[1] Future research will likely focus on developing novel derivatives with improved selectivity profiles to minimize off-target effects, exploring new therapeutic applications such as in neurodegenerative diseases and metabolic disorders, and utilizing advanced synthetic methodologies to access more complex and diverse chemical space.[20][21] The inherent potential of the 5-aminopyrazole core, combined with innovative drug design strategies, promises the development of next-generation therapeutics for a wide range of human diseases.
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Unveiling the Electronic Landscape: A Theoretical Guide to 5-Aminopyrazole Derivatives in Drug Discovery
Abstract
5-Aminopyrazole derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents.[1][2][3][4] Their remarkable biological activity, spanning anticancer, anti-inflammatory, and antimicrobial applications, is intrinsically linked to their unique electronic architecture.[5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of these pivotal compounds. By bridging quantum chemical principles with practical applications, this guide aims to empower the rational design of next-generation 5-aminopyrazole-based therapeutics. We will delve into the causality behind computational choices, present self-validating protocols, and ground our discussion in authoritative references, offering a holistic understanding of the electronic properties that govern the pharmacological profiles of these molecules.
The Significance of the 5-Aminopyrazole Scaffold: A Gateway to Bioactivity
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1] The introduction of an amino group at the 5-position significantly modulates the electronic properties of the ring, creating a versatile building block for a diverse range of bioactive molecules.[2][3] This substitution pattern is prevalent in numerous reported kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[6] The electronic nature of the 5-aminopyrazole core dictates its reactivity, intermolecular interactions, and ultimately, its ability to bind to biological targets with high affinity and specificity. A profound understanding of the electronic structure is therefore not merely an academic exercise but a critical component of modern, structure-based drug design.
Theoretical studies provide an invaluable lens through which we can visualize and quantify the electronic landscape of these molecules. By employing computational methods, we can dissect the intricate interplay of electron density, orbital energies, and electrostatic potentials that govern the behavior of 5-aminopyrazole derivatives. This knowledge empowers medicinal chemists to make informed decisions in the design of novel analogues with enhanced potency, selectivity, and pharmacokinetic properties.
Computational Strategies for Elucidating Electronic Structure
The theoretical investigation of 5-aminopyrazole derivatives predominantly relies on quantum chemical methods, with Density Functional Theory (DFT) being the workhorse for its favorable balance of accuracy and computational cost.[7][8] This section will elaborate on the key computational techniques and the rationale behind their application.
Density Functional Theory (DFT): The Method of Choice
DFT has emerged as a powerful tool for studying the electronic properties of medium-sized organic molecules like 5-aminopyrazole derivatives.[7][8] The fundamental premise of DFT is that the ground-state electronic energy and all other ground-state electronic properties of a molecule are a functional of the electron density.
Why DFT?
-
Accuracy: For many molecular properties, DFT methods, particularly those employing hybrid functionals like B3LYP, can achieve an accuracy comparable to more computationally expensive ab initio methods.
-
Computational Efficiency: Compared to traditional wavefunction-based methods, DFT scales more favorably with the size of the system, making it feasible to study larger and more complex 5-aminopyrazole derivatives.
-
Versatility: DFT can be used to calculate a wide range of electronic properties, including molecular geometries, vibrational frequencies, orbital energies, and electrostatic potentials.[9][10]
Choice of Functional and Basis Set: A Critical Decision
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules, often providing a reliable description of both structural and electronic properties.[11]
-
Basis Sets: The Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(2d,p), are commonly employed.[9][11] The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic electron distribution in heterocyclic systems, while diffuse functions (+) are important for molecules with lone pairs or for calculating properties related to anions.
A Typical Computational Workflow
The following diagram illustrates a standard workflow for the theoretical investigation of the electronic structure of a 5-aminopyrazole derivative.
Caption: A typical computational workflow for the theoretical analysis of 5-aminopyrazole derivatives.
Key Electronic Properties and Their Chemical Insights
The following sections detail the key electronic properties that are typically investigated and their implications for understanding the behavior of 5-aminopyrazole derivatives.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.
-
HOMO: Represents the ability to donate an electron and is associated with nucleophilicity. The energy of the HOMO is related to the ionization potential.
-
LUMO: Represents the ability to accept an electron and is associated with electrophilicity. The energy of the LUMO is related to the electron affinity.
-
HOMO-LUMO Energy Gap (ΔE): This is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests a more reactive molecule that is more easily polarizable.[7]
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted 5-Aminopyrazole Derivative
| Property | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 4.64 |
Note: These are representative values and will vary depending on the specific substituents on the 5-aminopyrazole core.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions that are most susceptible to electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the nitrogen atoms of the pyrazole ring and the amino group), and are prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, often found around hydrogen atoms attached to electronegative atoms, and are susceptible to nucleophilic attack.
The MEP provides a visual representation of the charge distribution and is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals.
-
Atomic Charges: NBO analysis provides a more chemically intuitive picture of the atomic charges compared to other methods like Mulliken population analysis. This allows for a quantitative assessment of the electron-donating or -withdrawing effects of substituents.
-
Hyperconjugative Interactions: NBO analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, often referred to as hyperconjugation, play a significant role in determining the overall stability and electronic properties of the molecule.[9]
Experimental Validation: Bridging Theory and Practice
While theoretical calculations provide profound insights, experimental validation is paramount for confirming the computational predictions. UV-Vis spectroscopy is a key experimental technique that directly probes the electronic transitions within a molecule.
Step-by-Step Protocol for UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized 5-aminopyrazole derivative.
-
Dissolve the compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration (typically in the micromolar range). Ensure the solvent is transparent in the UV-Vis region of interest.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Select the desired wavelength range for scanning (e.g., 200-800 nm).
-
-
Blank Measurement:
-
Fill a clean cuvette with the pure solvent to be used for the sample.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
The experimentally determined λmax can be compared with the theoretical electronic transitions calculated using Time-Dependent DFT (TD-DFT).
-
The correlation between the experimental λmax and the calculated electronic transitions provides strong evidence for the validity of the computational model.
Conceptual Model: Frontier Molecular Orbital Interactions in Reactivity
The following diagram illustrates how the HOMO and LUMO of a 5-aminopyrazole derivative interact with the orbitals of a reacting species (e.g., an electrophile or a nucleophile).
Caption: Frontier Molecular Orbital (FMO) interactions governing the reactivity of 5-aminopyrazole derivatives.
Conclusion and Future Perspectives
The theoretical investigation of the electronic structure of 5-aminopyrazole derivatives is a powerful and indispensable tool in modern drug discovery. By leveraging computational methods like DFT, researchers can gain a deep understanding of the electronic properties that drive the biological activity of these versatile scaffolds. The insights gleaned from HOMO-LUMO analysis, MEP mapping, and NBO calculations provide a rational basis for the design of novel derivatives with improved therapeutic profiles. As computational resources continue to grow and theoretical methods become more sophisticated, the synergy between in silico studies and experimental validation will undoubtedly accelerate the development of the next generation of 5-aminopyrazole-based drugs.
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. [Link]
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A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry. [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PubMed. [Link]
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Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. (2021). PubMed. [Link]
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5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis. (2023). Semantic Scholar. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. [Link]
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Comparison of two routes for synthesis 5-aminopyrazole derivative. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH. [Link]
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Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole. (2012). PubMed. [Link]
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Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing. [Link]
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Two routes comparison for synthesis 5-aminopyrazole derivative. (2015). ResearchGate. [Link]
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Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative Under External Electric Fields. (2024). Engineered Science Publisher. [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2014). Beilstein Journals. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH. [Link]
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Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). Open Chemistry. [Link]
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Synthesis of 5‐aminopyrazole derivatives 1a–e. (2020). ResearchGate. [Link]
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161415 PDFs | Review articles in HETEROCYCLIC COMPOUNDS. (2025). ResearchGate. [Link]
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REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
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Computational Heterocyclic Chemistry. (1998). Imperial College London. [Link]
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161415 PDFs | Review articles in HETEROCYCLIC COMPOUNDS. (2025). ResearchGate. [Link]
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A DFT study on the structure‐property relationship of aminonitropyrazole‐2‐oxides. (2012). ResearchGate. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
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Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. (2020). Semantic Scholar. [Link]
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First principles investigations of geometric, electronic and optical properties of 5-aminotetrazole derivatives. (2015). ResearchGate. [Link]
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Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025). PubMed. [Link]
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An In-depth Technical Guide to 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile (CAS Number 1135324-00-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile, identified by CAS number 1135324-00-3, is a member of the pyrazole class of heterocyclic compounds. The pyrazole scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by its derivatives. These activities include potential applications as anticancer, anti-inflammatory, antimicrobial, and agricultural agents.[1] This guide provides a comprehensive overview of the available technical information for this specific molecule, including its properties, synthesis, and potential areas of application, drawing upon data from closely related analogs where specific information is not yet available.
Physicochemical Properties
Detailed experimental data for this compound is limited in publicly accessible literature. However, key properties can be extrapolated from data on analogous compounds and from supplier information.
| Property | Value | Source |
| CAS Number | 1135324-00-3 | |
| Molecular Formula | C₁₀H₉N₅ | |
| Molecular Weight | 199.21 g/mol | |
| Appearance | Expected to be a solid | Inferred from analogs |
| Melting Point | Data not available. Analogs such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile have melting points of 138.5-139.6 °C and 148.4-148.8 °C, respectively.[2] | Inferred from analogs |
| Boiling Point | Data not available | |
| Solubility | Data not available. Likely soluble in organic solvents like DMSO and methanol. | Inferred from analogs |
Synthesis Methodologies
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-documented, with several established routes. A common and effective method involves the reaction of an arylhydrazine with a malononitrile derivative.
General Synthesis Workflow
Caption: General workflow for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Representative Experimental Protocol
The following protocol is adapted from a general method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and can be applied to the synthesis of the title compound using 4-aminophenylhydrazine as the starting material.[2]
Materials:
-
4-Aminophenylhydrazine
-
(Ethoxymethylene)malononitrile
-
Ethanol (absolute)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol.
-
Addition of Arylhydrazine: Add 4-aminophenylhydrazine (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a suitable solvent for both reactants and allows for heating to reflux, which provides the necessary activation energy for the reaction.
-
Reflux Conditions: Heating under reflux ensures a constant reaction temperature and prevents the loss of solvent.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, allowing for the separation of the desired product from any unreacted starting materials or byproducts.
Spectroscopic Characterization
| Spectroscopy | Expected Chemical Shifts / Signals |
| ¹H NMR | * Aromatic protons (phenyl ring): Doublets in the range of δ 7.0-7.8 ppm. |
-
Pyrazole proton: A singlet around δ 7.6 ppm.
-
Amino protons (-NH₂ on pyrazole): A broad singlet around δ 4.6-4.8 ppm.
-
Amino protons (-NH₂ on phenyl): A broad singlet, chemical shift can vary. | | ¹³C NMR | * Aromatic carbons: Signals in the range of δ 115-140 ppm.
-
Pyrazole carbons: Signals around δ 75 (C-CN), 114 (CN), 141 (C-H), and 150 (C-NH₂) ppm.
-
Nitrile carbon (-CN): A signal around δ 114 ppm. | | IR Spectroscopy | * N-H stretching (amino groups): Bands in the region of 3200-3500 cm⁻¹.
-
C≡N stretching (nitrile group): A sharp band around 2210-2230 cm⁻¹.
-
C=C and C=N stretching (aromatic and pyrazole rings): Bands in the region of 1400-1600 cm⁻¹. |
Biological Context and Potential Applications
While no specific biological studies on this compound have been identified, the broader class of 5-aminopyrazole derivatives is a cornerstone in the development of various therapeutic agents.[1] Their structural versatility allows for the synthesis of fused heterocyclic systems with a wide range of biological activities.
Potential Therapeutic Areas:
-
Anticancer: Many pyrazole derivatives have been investigated as kinase inhibitors, which are crucial in cancer cell signaling pathways.
-
Anti-inflammatory: The pyrazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial: Fused pyrazole systems have shown promise as antibacterial and antifungal agents.
-
Agrochemicals: Certain pyrazole derivatives are used as herbicides and insecticides.[2]
Illustrative Signaling Pathway: Kinase Inhibition
Many pyrazole-based compounds function as ATP-competitive kinase inhibitors. By occupying the ATP-binding pocket of a kinase, they prevent the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that are often hyperactive in cancer cells.
Caption: Mechanism of kinase inhibition by a pyrazole derivative.
Safety and Handling
Based on available safety data for analogous compounds, this compound should be handled with care in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a chemical entity with significant potential, primarily due to its pyrazole core structure, which is prevalent in many biologically active molecules. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and potential applications based on established knowledge of related compounds. Further research into the specific properties and biological activities of this molecule is warranted to fully elucidate its potential in drug discovery and other scientific fields.
References
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- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
An In-Depth Technical Guide to the Chemical Reactivity of the Aminophenyl Pyrazole Scaffold
A Senior Application Scientist's Perspective for Drug Development Professionals
The aminophenyl pyrazole core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its frequent appearance in blockbuster drugs and clinical candidates, from kinase inhibitors to anti-infective agents, is no coincidence.[1][2][3][4] This guide moves beyond a simple catalog of reactions to provide a deep, field-proven understanding of the scaffold's chemical reactivity. As researchers and drug developers, our goal is not just to synthesize molecules, but to do so with intent, understanding how the inherent electronic and steric properties of this scaffold can be manipulated to achieve desired biological outcomes. This document is structured to explain the causality behind the chemistry, empowering you to design and execute more effective synthetic campaigns.
The Electronic Architecture: Understanding the "Why" of Reactivity
The reactivity of the aminophenyl pyrazole scaffold is a direct consequence of the interplay between the electron-rich pyrazole ring and the appended aminophenyl group. The pyrazole itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms: a pyrrole-like N1 (proton donor) and a pyridine-like N2 (proton acceptor). This arrangement creates distinct zones of nucleophilicity and electrophilicity that are critical to understand.
5-Aminopyrazoles, a common isomer in drug discovery, are polyfunctional nucleophiles with three primary reactive sites.[5][6] The established order of nucleophilic reactivity is a cornerstone of synthetic design: the exocyclic amino group (5-NH2) is more nucleophilic than the pyrrole-like ring nitrogen (1-NH), which is in turn more reactive than the C4 carbon.[5][6] This predictable hierarchy allows for selective functionalization under controlled conditions.
Furthermore, the scaffold's reactivity is profoundly influenced by tautomerism, a phenomenon where protons migrate between the ring nitrogens.[7][8][9] This dynamic equilibrium can affect which nitrogen atom participates in a reaction, influencing the final product's regiochemistry. Understanding the factors that favor one tautomer over another—such as solvent polarity and substituent effects—is crucial for predictable and reproducible synthesis.
Caption: Key reactive sites on the 5-aminophenyl pyrazole scaffold.
Constructing the Core: Foundational Synthetic Strategies
The creation of the aminophenyl pyrazole core is most reliably achieved through condensation reactions that form the heterocyclic ring. The choice of starting materials is a critical experimental decision that dictates the substitution pattern of the final product.
The Knorr Pyrazole Synthesis and its Variants
The most prevalent and robust method involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound, typically a β-ketonitrile.[10] This approach offers high yields and a straightforward path to a wide variety of substituted aminopyrazoles.
The causality is clear: the more nucleophilic nitrogen of the hydrazine initially attacks the ketone, forming a hydrazone intermediate. A subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the nitrile carbon, yields the stable aromatic pyrazole ring.
Experimental Protocol 1: Synthesis of 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-amine
-
Reaction Setup: To a solution of (4-aminophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free base.
-
Addition of β-Ketonitrile: Add 3-oxobutanenitrile (1.0 eq) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the title compound.
Self-Validation: The protocol's trustworthiness is ensured by the clear separation of the product from starting materials and byproducts via standard chromatographic techniques. Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) must confirm the expected regiochemistry and molecular weight.
Multi-Component Reactions (MCRs)
For rapid library synthesis, MCRs provide unparalleled efficiency. A common strategy involves the one-pot reaction of a phenylhydrazine, an aldehyde, and malononitrile.[11] This approach leverages a cascade of reactions—Knoevenagel condensation followed by Michael addition and cyclization—to build the fully substituted scaffold in a single operation.
| Synthetic Route | Key Precursors | Typical Yield | Advantages | Reference |
| β-Ketonitrile Condensation | Hydrazine, β-Ketonitrile | 60-95% | High yields, reliable, versatile | [10] |
| α,β-Unsaturated Nitrile Condensation | Hydrazine, α,β-Unsaturated Nitrile | 55-85% | Access to different substitution patterns | |
| Multi-Component Reaction | Hydrazine, Aldehyde, Malononitrile | 45-80% | High efficiency, rapid library generation | [11][12] |
| Caption: Comparison of common synthetic routes to the aminophenyl pyrazole core. |
Strategic Functionalization: Diversifying the Scaffold
With the core in hand, the true power of this scaffold is unlocked through selective functionalization. The predictable reactivity hierarchy allows for a systematic and logical approach to molecular diversification.
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Methodological & Application
Application Note & Synthesis Protocol: 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The protocol details a reliable and regioselective one-step synthesis from commercially available starting materials. This application note is designed to be a self-contained resource, offering not only a step-by-step procedure but also insights into the reaction mechanism, safety considerations, and troubleshooting.
Introduction: The Significance of the Pyrazole Core
The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific functionalization pattern of this compound, featuring amino and cyano groups, makes it a versatile intermediate for the synthesis of more complex molecules, such as pyrazolo[1,5-a]pyrimidines. This guide offers a robust and reproducible method for accessing this valuable building block.
Reaction Scheme and Mechanism
The synthesis proceeds via a condensation reaction between (4-aminophenyl)hydrazine and (ethoxymethylene)malononitrile (EMMN). The reaction is highly regioselective, yielding the desired 1,5-disubstituted pyrazole isomer.
The mechanism involves an initial Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the electron-deficient double bond of EMMN. This is followed by an intramolecular cyclization with the elimination of ethanol, leading to the formation of the stable pyrazole ring. The high regioselectivity is a known characteristic of this reaction type.[1][2]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1][2]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |
| (4-aminophenyl)hydrazine* | 2237-43-6 | 123.16 | 10 | 1.23 | - |
| (Ethoxymethylene)malononitrile (EMMN) | 123-06-8 | 122.13 | 10 | 1.22 | - |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | - | - | 50 |
*Note: (4-aminophenyl)hydrazine can be sourced commercially or synthesized. If synthesized, it is often prepared from the reduction of 4-nitrophenylhydrazine. The hydrochloride salt of the hydrazine can also be used, in which case an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to the reaction mixture to liberate the free hydrazine.
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-aminophenyl)hydrazine (1.23 g, 10 mmol) and anhydrous ethanol (50 mL). Stir the mixture until the hydrazine is fully dissolved.
-
Reagent Addition: To the stirred solution, add (ethoxymethylene)malononitrile (1.22 g, 10 mmol) portion-wise over 5 minutes. An exothermic reaction may be observed.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as:
-
Melting Point: Compare with literature values if available.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -NH₂, -C≡N).
-
Mass Spectrometry: To determine the molecular weight.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3][4]
-
(Ethoxymethylene)malononitrile (EMMN): This compound is toxic if swallowed and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[5] Handle with care in a well-ventilated fume hood.[4] Avoid breathing dust.[3]
-
(4-aminophenyl)hydrazine: Hydrazine derivatives are potentially toxic and should be handled with caution. Avoid skin and eye contact.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. |
| Loss of product during work-up | Ensure the product has fully precipitated before filtration. Use minimal amounts of cold solvent for washing. | |
| Impure Product | Unreacted starting materials | Ensure a 1:1 stoichiometric ratio of reactants. Improve washing of the final product. |
| Formation of side products | While the reaction is highly regioselective, purification by column chromatography may be necessary if significant impurities are present. |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]
-
Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles - ResearchGate. [Link]
-
Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. - ResearchGate. [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - Frontiers. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing). [Link]
-
One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst - Bentham Science Publisher. [Link]
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - Scirp.org. [Link]
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The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem. [Link]
-
The preparation of 5-amino-1H-pyrazole-4-carbonitriles - ResearchGate. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. [Link]
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5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile | C11H11N5 | CID - PubChem. [Link]
-
5-Amino-1H-pyrazole-4-carbonitrile - Oakwood Chemical. [Link]
-
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. [Link]
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4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications. [Link]
-
Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. - ResearchGate. [Link]
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Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Analysis of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
Abstract
This document provides a comprehensive guide to the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile. This compound is a key intermediate in pharmaceutical synthesis, and its accurate analysis is critical for quality control and regulatory compliance. This guide details the systematic approach to method development, from understanding the analyte's physicochemical properties to a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind each decision.
Analyte Profile & Physicochemical Considerations
A thorough understanding of the analyte's properties is the foundation of logical method development.[4] As specific experimental data for this compound is not extensively published, we will proceed with a profile based on its structural features and data from closely related analogs.
Chemical Structure:
| Property | Predicted Value / Characteristic | Rationale & Impact on Method Development |
| Molecular Formula | C₁₀H₉N₅ | - |
| Molecular Weight | 199.22 g/mol | Essential for preparing standard solutions of known concentration. |
| pKa (Basicity) | Two basic centers are predicted: pKa₁ ≈ 2-3 (pyrazole amino group), pKa₂ ≈ 4-5 (aniline amino group). | The presence of two basic functional groups makes pH control of the mobile phase critical. To ensure consistent retention and peak shape, the mobile phase pH should be set at least 2 units away from the pKa values. An acidic mobile phase (e.g., pH < 2.5) will ensure both amines are fully protonated and exist as a single species.[5] |
| Solubility | Predicted to be sparingly soluble in water, but soluble in organic solvents like Methanol, Acetonitrile (ACN), and DMSO.[6] | Stock standard solutions should be prepared in an organic solvent. The limited aqueous solubility of aromatic amines suggests that a high organic content in the mobile phase may be required for elution from a reversed-phase column.[1][7] |
| UV Absorbance (λmax) | Predicted λmax ≈ 250-280 nm. | The extended conjugated system, including the pyrazole and aminophenyl rings, is expected to exhibit strong UV absorbance.[8][9][10] The optimal wavelength must be determined experimentally using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector by scanning the peak of interest. |
Recommended Instrumentation & Reagents
-
Instrumentation: HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a DAD/PDA detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: A robust, general-purpose C18 column (e.g., Waters Symmetry®, Agilent ZORBAX Eclipse Plus®, Phenomenex Luna®) with dimensions of 4.6 x 150 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q®)
-
Formic Acid (ACS Grade or higher)
-
Trifluoroacetic Acid (TFA) (ACS Grade or higher)
-
This compound Reference Standard
-
Chromatographic Method Development Protocol
The goal is to achieve a sharp, symmetrical peak for the main analyte, free from interference, with a reasonable retention time.
Step 1: Standard and Sample Preparation
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Preparation (100 µg/mL): Transfer 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the "diluent"). This concentration is suitable for initial method development experiments.
Step 2: Initial Chromatographic Conditions & Optimization
Senior Scientist's Note: We begin with a standard reversed-phase approach. A C18 column is chosen for its versatility with aromatic compounds. We will use an acidic mobile phase to protonate the two basic amino groups, which typically results in better peak shape and stable retention. Formic acid is a good starting choice as it is mass spectrometry compatible.
| Parameter | Initial Condition | Rationale & Optimization Strategy |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good efficiency and is a workhorse column for pharmaceutical analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) | Protonates both amino groups for consistent interaction with the stationary phase. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with good UV transparency. |
| Gradient Elution | 5% to 95% B over 15 minutes | A broad scouting gradient to determine the approximate organic solvent percentage needed to elute the compound. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and can improve peak shape. |
| Detection | DAD/PDA scan from 200-400 nm | To determine the optimal detection wavelength (λmax). |
| Injection Volume | 10 µL | A standard volume for initial screening. |
Execution:
-
Equilibrate the system with the initial conditions.
-
Inject the 100 µg/mL working standard.
-
Analyze the resulting chromatogram.
-
Identify λmax: From the DAD/PDA data, determine the wavelength of maximum absorbance for the analyte peak.
-
Determine Elution Strength: Note the percentage of Mobile Phase B at which the analyte elutes.
-
-
Optimization:
-
If the peak elutes very early, consider a shallower gradient or starting with a lower %B.
-
If the peak elutes very late, consider a steeper gradient or a higher starting %B.
-
Once the approximate elution strength is known, an isocratic method can be developed for simplicity and robustness. For example, if the compound elutes at 40% ACN in the scouting gradient, an isocratic method using 35-45% ACN can be tested.
-
Step 3: Final Proposed HPLC Method
Based on the principles outlined above, the following method is proposed as a robust starting point for validation.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic: 60:40 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (Verify Experimentally) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2(R1))
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][2][3] The following protocols are based on ICH Q2(R1) guidelines.
Workflow for Analytical Method Development & Validation
Caption: Workflow from analyte characterization to a fully validated HPLC method.
Specificity & Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is essential to establish the stability-indicating nature of the method.[4][11][12]
Protocol:
-
Prepare a solution of the analyte at 100 µg/mL.
-
Expose the solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Inject the unstressed sample and each of the stressed samples.
-
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks with a resolution of >2. Peak purity analysis (using DAD/PDA data) should pass for the analyte peak in all stressed samples.
Linearity and Range
Protocol:
-
From the 1000 µg/mL stock solution, prepare a series of at least five calibration standards. A suggested range is 1, 10, 50, 100, and 150 µg/mL.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy (Recovery)
Protocol:
-
Prepare a sample matrix (placebo) if applicable.
-
Spike the placebo at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) with the analyte. Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Protocol:
-
Repeatability (Intra-day Precision): Prepare six individual samples at 100% of the target concentration (100 µg/mL). Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision studies.
LOD & LOQ
Protocol:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ value should be confirmed by analyzing a standard at that concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Robustness
Protocol:
-
Deliberately vary the final method parameters one at a time.
-
Analyze a standard solution with each change.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25°C and 35°C).
-
Mobile Phase Composition: Vary the organic component by ±2% absolute (e.g., 38% and 42% ACN).
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the retention time should not shift excessively.
ICH Q2(R1) Validation Parameters Overview
Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.
Summary of Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | Analyte peak resolved from all degradants (Resolution > 2), Peak Purity Pass. |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% to 120% of the nominal concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ Precision (% RSD) | ≤ 10.0% |
| Robustness | System suitability parameters remain within limits. |
Conclusion
This application note outlines a systematic and scientifically grounded approach for developing and validating a robust, stability-indicating RP-HPLC method for the analysis of this compound. By carefully considering the analyte's physicochemical properties and adhering to the rigorous standards of ICH Q2(R1), a reliable and accurate analytical method can be established. This method is suitable for routine quality control, stability testing, and supporting various stages of drug development and manufacturing.
References
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link][6]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link][2]
-
PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link][5]
-
LCGC International. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link][3]
-
ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]
-
PubMed. (2012). Development and validation of a stability-indicating RP-HPLC assay method and stress degradation studies on dapiprazole. Retrieved from [Link][11]
-
Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). A new stability indicating RP-HPLC method for estimation of brexpiprazole. Retrieved from [Link][12]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link][4]
-
UNT Digital Library. (1944). The Low-Temperature Solubility of 24 Aromatic Amines in Aviation Gasoline. Retrieved from [Link][7]
-
PubMed Central (PMC). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link][8]
-
ResearchGate. (2015). UV-Visible absorption and fl uorescence emission of pyrazoline derivatives 1a – 1d in acetonitrile solvent. Retrieved from [Link]
-
PubMed Central (PMC). (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2012). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from [Link][9]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
-
ResearchGate. (2015). UV-Visible absorption and fluorescence emission of pyrazoline derivatives 1a – 1d in acetonitrile solvent. Retrieved from [Link][10]
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characterization of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile using NMR and FT-IR
An Application Note for the Structural Elucidation of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
Introduction: The Structural Imperative
In the landscape of medicinal chemistry and materials science, pyrazole derivatives are foundational scaffolds for designing novel therapeutic agents and functional materials. The compound this compound represents a key heterocyclic building block, featuring a rich array of functional groups—a pyrazole core, a nitrile moiety, and two primary aromatic amine groups. This unique combination offers multiple sites for further chemical modification, making it a valuable intermediate.
The unequivocal confirmation of its molecular structure is the first and most critical step following synthesis to ensure the validity of all subsequent research and development. This application note serves as a detailed guide for researchers and drug development professionals on the characterization of this specific molecule using two of the most powerful and accessible analytical techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow, explaining the causality behind experimental choices to ensure accurate and reproducible results.
Molecular Structure & Spectroscopic Rationale
To effectively interpret spectroscopic data, one must first deconstruct the molecule into its constituent parts. The target compound comprises a 1,5-disubstituted pyrazole ring, a 4-carbonitrile group, a 5-amino group, and a 1-(4-aminophenyl) substituent. Each of these features will produce a distinct signature in the NMR and FT-IR spectra.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are required for a full structural assignment.
Expertise in Action: Why DMSO-d₆ is the Solvent of Choice
The selection of an appropriate NMR solvent is paramount. The target molecule possesses two primary amine (-NH₂) groups, making it capable of extensive hydrogen bonding. Furthermore, its aromatic nature contributes to its likely state as a solid at room temperature. Therefore, a polar, aprotic solvent is required to achieve sufficient concentration for analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is the ideal choice for several reasons:
-
High Solvating Power: It readily dissolves polar, hydrogen-bonding compounds.
-
Aprotic Nature: It does not exchange protons with the amine groups, allowing for their clear observation in the ¹H NMR spectrum.
-
Chemical Shift Range: Its residual solvent peak (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) does not typically overlap with the key signals of the analyte.
Protocol 1: ¹H and ¹³C NMR Data Acquisition
This protocol is designed to be a self-validating system, ensuring high-quality, interpretable data.
Caption: Standard workflow for NMR analysis of the target compound.
Predicted NMR Data & Interpretation
The following tables summarize the expected chemical shifts based on established principles and data from analogous pyrazole and aminophenyl compounds.[1][2][3][4]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale & Commentary |
| ~ 7.65 | Singlet | 1H | C3-H | The lone proton on the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen atoms and the electron-donating amino group at C5. |
| ~ 7.25 | Doublet (d) | 2H | C2'-H, C6'-H | Aromatic protons ortho to the pyrazole ring. They appear as a doublet due to coupling with C3'/C5' protons. |
| ~ 6.70 | Doublet (d) | 2H | C3'-H, C5'-H | Aromatic protons meta to the pyrazole ring. The strong electron-donating effect of the para-amino group shifts them significantly upfield. |
| ~ 6.50 | Broad Singlet | 2H | C5-NH₂ | Protons of the amino group on the pyrazole ring. The chemical shift can vary and the peak is often broad due to quadrupole effects and potential exchange. |
| ~ 5.30 | Broad Singlet | 2H | C4'-NH₂ | Protons of the amino group on the phenyl ring. Expected to be at a higher field (more shielded) than the pyrazole amine due to the electronic environment. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale & Commentary |
| ~ 152.0 | C5 | Carbon bearing the amino group on the pyrazole ring, significantly deshielded by the adjacent nitrogen (N1) and the amino group. |
| ~ 148.0 | C4' | Carbon bearing the amino group on the phenyl ring. Deshielded due to the attached nitrogen but also influenced by resonance. |
| ~ 141.0 | C3 | The CH carbon of the pyrazole ring. |
| ~ 127.5 | C1' | Quaternary carbon of the phenyl ring attached to N1 of the pyrazole. |
| ~ 126.0 | C2', C6' | Phenyl ring carbons ortho to the pyrazole substituent. |
| ~ 115.0 | C3', C5' | Phenyl ring carbons meta to the pyrazole substituent, shielded by the para-amino group. |
| ~ 114.0 | C-N | The carbon of the nitrile group. Typically appears in this region. |
| ~ 75.0 | C4 | Quaternary carbon of the pyrazole ring attached to the nitrile group. It is expected to be significantly upfield, a characteristic feature of this carbon in 5-aminopyrazole-4-carbonitriles.[4] |
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. It serves as an excellent complementary technique to NMR for rapid structural confirmation.
Expertise in Action: Sample Preparation for Solids
For a solid, non-volatile compound like this compound, the potassium bromide (KBr) pellet method is the most common and reliable technique.[5][6] This involves intimately grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disc. This method avoids solvent interference and provides sharp, well-resolved spectra. An alternative for rapid analysis is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.
Protocol 2: FT-IR Data Acquisition (KBr Pellet Method)
Caption: Standard workflow for FT-IR analysis using the KBr pellet method.
Predicted FT-IR Data & Interpretation
The presence of two distinct primary amine groups, a nitrile, and aromatic rings will give rise to a highly characteristic IR spectrum.
Table 3: Predicted FT-IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3450 - 3300 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | Primary Amines (-NH₂) |
| ~ 2210 | Strong, Sharp | C≡N Stretch | Nitrile (-CN) |
| 1640 - 1590 | Medium-Strong | N-H Scissoring (Bending) & C=C Stretch | Primary Amines & Aromatic Rings |
| 1600 - 1450 | Medium | C=C & C=N Stretch | Aromatic & Pyrazole Rings |
| 1340 - 1250 | Strong | Aromatic C-N Stretch | Aryl-Amine |
| ~ 830 | Strong | C-H Out-of-Plane Bending | 1,4-disubstituted (para) benzene |
Conclusion: A Self-Validating Spectroscopic Profile
The structural characterization of this compound is unambiguously achieved by the synergistic use of NMR and FT-IR spectroscopy. The ¹H NMR spectrum should confirm the presence of all 9 protons in their unique chemical environments, including the characteristic AA'BB' pattern of the para-substituted ring. The ¹³C NMR spectrum will validate the carbon skeleton of 11 unique carbon atoms. Concurrently, the FT-IR spectrum provides definitive evidence for the key functional groups: two primary amines (distinct N-H stretches), a nitrile (sharp C≡N stretch at ~2210 cm⁻¹), and the para-substituted aromatic ring (~830 cm⁻¹). Together, these protocols and the predicted data provide a robust, self-validating framework for confirming the identity and purity of this important chemical intermediate.
References
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
-
Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). ¹H, ¹³C and ¹⁵N NMR spectra of [1,2‐¹⁵N₂]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
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Ghahremanzadeh, R., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry. [Link]
- Darensbourg, D. J. (2007).
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Claramunt, R. M., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by ¹³C NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]
-
Hoseini, S. J., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Frontiers in Chemistry. [Link]
-
Gothalwal, R., et al. (2018). [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry. [Link]
-
Varela, J. A., et al. (2018). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary Chemistry. [Link]
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Application Note: High-Resolution Mass Spectrometry for the Structural Confirmation and Purity Assessment of Synthesized Pyrazole Carbonitriles
Abstract
Pyrazole carbonitriles represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds in drug discovery pipelines. Unambiguous structural confirmation and purity assessment of these synthesized entities are critical for advancing research and development. This application note provides a detailed guide to the analysis of pyrazole carbonitriles using High-Resolution Mass Spectrometry (HRMS), focusing on method development, data interpretation, and best practices. We present a comprehensive protocol for analysis using Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, and discuss characteristic fragmentation patterns crucial for structural elucidation.
Introduction: The Analytical Imperative for Pyrazole Carbonitriles
The pyrazole ring system is a cornerstone of modern drug design, valued for its metabolic stability and versatile biological activity. The incorporation of a carbonitrile (-C≡N) group further enhances its utility, often serving as a key pharmacophore or a synthetic handle for further chemical modification. As new analogues are synthesized, a robust and reliable analytical workflow is paramount to confirm the identity of the target molecule and identify any process-related impurities.
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for this purpose.[1][2] Its ability to provide exact mass measurements with high accuracy (typically < 5 ppm) allows for the confident determination of elemental compositions, a critical step in confirming the successful synthesis of a novel chemical entity.[3] This guide explains the causality behind experimental choices, from sample preparation to instrument parameter optimization, to ensure trustworthy and reproducible results.
Foundational Principles: Ionization and Analysis
The journey from a synthesized powder to a confident structural assignment begins with the efficient generation of gas-phase ions. For pyrazole carbonitriles, which typically possess moderate polarity due to the nitrogen-rich heterocycle, two atmospheric pressure ionization (API) techniques are primarily considered: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): This is the most common and often preferred method for N-heterocyclic drug molecules. ESI is a soft ionization technique that applies a high voltage to a liquid sample, creating charged droplets that evaporate to produce gas-phase ions with minimal fragmentation.[4][5] Given that the pyrazole moiety is readily protonated, ESI in positive ion mode is highly effective, typically yielding a strong protonated molecule, [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and more volatile compounds that may not ionize efficiently by ESI.[6][7][8] It uses a corona discharge to create reagent ions from the solvent vapor, which then ionize the analyte through proton transfer or charge exchange.[9] While ESI is generally the first choice, APCI can be a valuable alternative if the synthesized pyrazole carbonitrile has low polarity or is thermally stable.[8]
Once ionized, the ions are guided into the mass analyzer. High-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are essential. They provide the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions, a frequent challenge in pharmaceutical analysis.[10]
Experimental Workflow and Protocol
A successful analysis hinges on a meticulous and well-designed workflow. The following diagram and protocol outline a robust procedure for the HRMS analysis of a newly synthesized pyrazole carbonitrile.
General Experimental Workflow
Caption: Plausible fragmentation pathways for a pyrazole carbonitrile.
By analyzing the exact masses of these fragment ions, one can piece together the molecular structure and confirm the connectivity of the synthesized compound.
Conclusion
High-Resolution Mass Spectrometry is a powerful, high-confidence technique for the essential tasks of structural confirmation and purity assessment of synthesized pyrazole carbonitriles. By leveraging soft ionization techniques like ESI and the precise mass-measurement capabilities of Q-TOF or Orbitrap analyzers, researchers can rapidly determine the elemental composition of their target molecules. Furthermore, the analysis of MS/MS fragmentation patterns provides deep structural insight, verifying the integrity of the heterocyclic core and the positions of its substituents. The protocols and interpretive guidance provided herein offer a robust framework for obtaining reliable and defensible analytical data in the fast-paced environment of drug discovery and development.
References
- What are common adducts in ESI mass spectrometry? - WKB67428.
- High-resolution mass spectrometry of small molecules bound to membrane proteins.
- Electrospray and APCI Mass Analysis. AxisPharm.
- Adduits ESI MS. Scribd.
- High-Resolution Filtering for Improved Small Molecule Identific
- Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America.
- Mastering Atmospheric Pressure Chemical Ioniz
- Atmospheric Pressure Chemical Ionization (APCI)
- Atmospheric-pressure chemical ioniz
- Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionis
- Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. Benchchem.
- Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
- Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed.
- Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modul
- Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
- Electrospray ioniz
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Electrospray Ionization.
- mass spectra - fragmentation p
- Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Deriv
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- 3. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
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Application Note and Protocol: A Streamlined One-Pot Synthesis of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles for Advanced Research Applications
Introduction: The Significance of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and agrochemical research, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, and insecticidal properties.[1][2] Among these, the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core represents a critical pharmacophore and a versatile synthetic intermediate for the development of novel therapeutic agents and crop protection agents.[3][4] Its structure is a key component in numerous patented compounds, highlighting its importance in drug discovery and development pipelines. This application note provides a detailed, field-proven protocol for a robust and efficient one-pot synthesis of this valuable class of compounds, designed for reproducibility and scalability in a research setting.
Underlying Scientific Principles: A Mechanistic Overview
The presented one-pot synthesis is a testament to the elegance and efficiency of multicomponent reactions. The formation of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile ring system from readily available starting materials proceeds through a cascade of well-understood organic transformations. While several synthetic routes exist, a common and highly effective method involves the condensation of an aryl hydrazine with (ethoxymethylene)malononitrile.[3][5][6]
The reaction is initiated by a Michael-type addition of the more nucleophilic nitrogen of the aryl hydrazine to the electron-deficient β-carbon of (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrazole ring. The regioselectivity of this reaction is excellent, consistently yielding the desired 1,5-disubstituted pyrazole isomer.[3]
Experimental Workflow: From Reactants to Product
The following diagram outlines the streamlined workflow for the one-pot synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Caption: A schematic representation of the one-pot synthesis workflow.
Detailed Experimental Protocol
This protocol describes a general and highly reliable procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Materials and Reagents:
-
Substituted Aryl Hydrazine (e.g., phenylhydrazine)
-
(Ethoxymethylene)malononitrile
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the substituted aryl hydrazine (1.0 eq) and (ethoxymethylene)malononitrile (1.0 eq).
-
Solvent Addition: Add absolute ethanol to the flask to create a solution or a well-stirred suspension. The typical concentration is in the range of 0.1 to 0.5 M.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The optimal reaction time can vary depending on the specific aryl hydrazine used and can be monitored by TLC.[3][6]
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and spot them on a TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate) to monitor the disappearance of the starting materials and the formation of the product.[7]
-
Product Isolation: Once the reaction is complete, as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[7]
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Confirm the structure and purity of the synthesized 5-amino-1-aryl-1H-pyrazole-4-carbonitrile using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.[1][3]
Key Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction parameters and expected yields for the synthesis of various 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
| Aryl Hydrazine Substituent | Solvent | Reaction Time (hours) | Typical Yield (%) |
| H | Ethanol | 2-4 | 85-95 |
| 4-CH₃ | Ethanol | 2-4 | 80-90 |
| 4-Cl | Ethanol | 3-5 | 75-85 |
| 4-NO₂ | Ethanol | 4-6 | 70-80 |
Note: Reaction times and yields are approximate and may vary depending on the specific reaction scale and conditions.
Reaction Mechanism
The formation of the pyrazole ring proceeds through a well-defined mechanistic pathway, as illustrated below.
Caption: The proposed reaction mechanism for the formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
The reaction initiates with the nucleophilic attack of the terminal nitrogen of the aryl hydrazine onto the β-carbon of (ethoxymethylene)malononitrile in a Michael-type addition.[3] This is followed by the elimination of an ethanol molecule to form an alkylidene hydrazide intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine on one of the nitrile groups. Finally, aromatization of the resulting intermediate leads to the stable 5-amino-1-aryl-1H-pyrazole-4-carbonitrile product.[3]
Conclusion and Future Perspectives
The one-pot synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is a highly efficient and versatile method for accessing this important class of compounds. The operational simplicity, high yields, and excellent regioselectivity make it an attractive procedure for both academic research and industrial applications.[1][3] The resulting products serve as valuable building blocks for the synthesis of more complex heterocyclic systems with potential applications in drug discovery and the development of new agrochemicals.[3][4] Further research may focus on the development of even more environmentally friendly "green" synthetic methodologies, such as the use of novel, recyclable catalysts and alternative solvent systems.[1][7]
References
- Title: One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles Source: Google Patents URL
-
Title: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Source: ResearchGate URL: [Link]
-
Title: Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst Source: RSC Advances URL: [Link]
-
Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH Source: RSC Advances URL: [Link]
-
Title: Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection Source: SCIRP URL: [Link]
-
Title: The preparation of 5-amino-1H-pyrazole-4-carbonitriles Source: ResearchGate URL: [Link]
-
Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: MDPI URL: [Link]
-
Title: Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst Source: Frontiers in Chemistry URL: [Link]
-
Title: Approaches towards the synthesis of 5-aminopyrazoles Source: National Center for Biotechnology Information URL: [Link]
Sources
- 1. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
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Application Notes and Protocols for Efficacy Testing of Novel Pyrazole Compounds Against Crop Pathogens
Introduction: The Role of Pyrazole Chemistry in Modern Crop Protection
Pyrazole and its derivatives represent a cornerstone in the development of modern fungicides for crop protection.[1][2][3] These nitrogen-containing heterocyclic compounds have demonstrated a broad spectrum of biological activities, including potent antifungal properties.[1][4][5] The commercial success of pyrazole-based fungicides, such as pyraclostrobin and fluxapyroxad, stems from their high efficacy, often coupled with low toxicity to non-target organisms and favorable environmental profiles.[1][6] Many of these compounds function as respiration inhibitors by targeting mitochondrial complex II (succinate dehydrogenase) or complex III, thereby disrupting the energy cycle within the fungus.[1][7][8] However, the persistent threat of fungicide resistance in plant pathogens necessitates a continuous search for new pyrazole analogues with novel chemical structures and potentially different mechanisms of action.[1][6]
This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of novel pyrazole compounds against a range of agronomically important crop pathogens. The methodologies detailed herein are designed to progress from high-throughput in vitro screening to more complex in vivo whole-plant assays, ensuring a robust and reliable assessment of a compound's potential as a crop protection agent.
Part 1: Foundational In Vitro Screening
The initial phase of testing is designed for high-throughput screening to quickly identify promising lead compounds from a larger library. The primary method employed is the mycelial growth rate assay, which directly measures the inhibitory effect of a compound on fungal growth.[1][9]
Rationale and Experimental Causality
The mycelial growth rate assay is a fundamental and widely adopted method for primary antifungal screening due to its simplicity, reproducibility, and direct measurement of fungistatic or fungicidal activity.[1] By incorporating the test compound directly into the growth medium, we can determine the concentration-dependent inhibitory effect on the vegetative growth of the fungus. This allows for the calculation of the EC₅₀ value (half-maximal effective concentration), a critical parameter for comparing the potency of different compounds.[10][11]
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro antifungal screening.
Detailed Protocol: Mycelial Growth Rate Assay
1.3.1. Materials:
-
Novel pyrazole compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile Petri dishes (90 mm)
-
Actively growing cultures of target pathogens (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)[1][10]
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Digital calipers
1.3.2. Procedure:
-
Compound Stock Solution Preparation: Dissolve the pyrazole compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Amended Media Preparation:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Allow the molten PDA to cool to approximately 50-55°C in a water bath.
-
Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).[1][11] Ensure thorough mixing. A control plate should be prepared with an equivalent amount of DMSO without any test compound.[9] A positive control with a known commercial fungicide (e.g., pyraclostrobin, tebuconazole) should also be included.[1][10]
-
Pour approximately 20 mL of the amended or control PDA into each sterile Petri dish and allow to solidify.
-
-
Fungal Inoculum Preparation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Inoculation: Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
-
Incubation: Seal the Petri dishes with paraffin film and incubate at a suitable temperature (e.g., 25°C) in the dark until the mycelial growth in the control plate nearly reaches the edge of the dish.
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average diameter.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
Use the inhibition data across the concentration range to calculate the EC₅₀ value for each compound using probit analysis or other suitable statistical software.[10][11]
-
Data Presentation: In Vitro Screening Results
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | 95% Confidence Interval |
| PYR-001 | Botrytis cinerea | 0.57 | 0.45 - 0.72 |
| PYR-001 | Rhizoctonia solani | 3.06 | 2.88 - 3.25 |
| PYR-002 | Botrytis cinerea | 12.4 | 10.1 - 15.2 |
| PYR-002 | Rhizoctonia solani | 8.9 | 7.5 - 10.6 |
| Tebuconazole | Botrytis cinerea | 0.89 | 0.75 - 1.05 |
| Tebuconazole | Rhizoctonia solani | 1.25 | 1.08 - 1.44 |
Part 2: In Vivo Whole-Plant Efficacy Testing
Compounds that demonstrate high potency in vitro must then be evaluated in a more biologically relevant system. In vivo testing on host plants assesses the compound's ability to control disease under conditions that mimic agricultural settings, taking into account factors such as plant uptake, translocation, and metabolism.[6]
Rationale and Experimental Causality
Whole-plant assays are crucial for validating in vitro results. A compound that is highly active in a Petri dish may not be effective in a plant due to poor absorption, rapid degradation, or phytotoxicity. These assays allow for the evaluation of both protective (preventative) and curative (post-infection) activities, providing a more complete picture of the compound's potential utility.[6] The choice of plant and pathogen system should be guided by the intended agricultural application.
Experimental Workflow: In Vivo Efficacy Testing
Caption: Workflow for in vivo protective and curative assays.
Detailed Protocol: Whole-Plant Assay (Tomato - Botrytis cinerea)
2.3.1. Materials:
-
Tomato plants (e.g., Solanum lycopersicum) at the 3-4 true leaf stage
-
Lead pyrazole compounds
-
Wetting agent (e.g., Tween 20)
-
Acetone
-
Sterile deionized water
-
Culture of Botrytis cinerea grown on PDA
-
Hemocytometer
-
Pressurized spray applicator
-
High-humidity chamber or plastic bags
2.3.2. Procedure:
-
Plant Cultivation: Grow tomato plants in a greenhouse or growth chamber under controlled conditions (e.g., 22-25°C, 16h light/8h dark cycle) until they reach the 3-4 true leaf stage.
-
Compound Formulation: Prepare a solution of the test compound at the desired concentration (e.g., 50, 100, 200 µg/mL) in a small amount of acetone, then dilute with sterile deionized water containing a wetting agent (e.g., 0.05% Tween 20).
-
Pathogen Spore Suspension: Flood a 10-14 day old culture of B. cinerea with sterile water containing 0.05% Tween 20. Gently scrape the surface to release conidia. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁶ conidia/mL using a hemocytometer.
-
Application and Inoculation:
-
For Protective Assay:
-
Spray the tomato plants with the compound formulation until runoff.
-
Allow the plants to air dry for 24 hours.
-
Spray the treated plants with the B. cinerea spore suspension.
-
-
For Curative Assay:
-
Spray the tomato plants with the B. cinerea spore suspension.
-
Incubate the plants in a high-humidity chamber for 24 hours to allow for infection to establish.
-
Remove the plants and spray them with the compound formulation.
-
-
-
Controls: Include a negative control (sprayed with water/Tween 20 only) and a positive control (sprayed with a commercial fungicide).[6]
-
Incubation: Place all plants in a high-humidity chamber at 20-22°C with a 12h photoperiod for 5-7 days.
-
Disease Assessment:
-
Visually assess the disease severity on the leaves using a rating scale (e.g., 0 = no symptoms, 1 = <10% leaf area affected, 2 = 10-25%, 3 = 26-50%, 4 = >50%).
-
Calculate the disease index and the control efficacy for each treatment.
-
Data Presentation: In Vivo Efficacy Results
| Treatment | Concentration (µg/mL) | Disease Index (Mean ± SD) | Protective Efficacy (%) | Curative Efficacy (%) |
| Negative Control | - | 85.2 ± 5.6 | - | - |
| PYR-001 | 100 | 15.8 ± 3.1 | 81.5 | 65.2 |
| PYR-001 | 200 | 8.2 ± 2.5 | 90.4 | 78.9 |
| Tebuconazole | 100 | 12.5 ± 2.9 | 85.3 | 72.1 |
Part 3: Preliminary Mechanism of Action Insights
Understanding the mechanism of action is critical for developing durable fungicides and managing resistance.[6] While detailed mechanistic studies are complex, preliminary investigations can provide valuable insights. Some pyrazole fungicides are known to inhibit mitochondrial respiration.[7][8] A potential mechanism involves inducing oxidative damage and compromising cell membrane integrity.[10]
Hypothetical Signaling Pathway of a Pyrazole Fungicide
Caption: Hypothetical mechanism of a pyrazole fungicide targeting SDH.
This protocol provides a robust framework for the initial evaluation of novel pyrazole compounds. Positive results from these assays would warrant further investigation into the spectrum of activity, formulation optimization, toxicological profile, and detailed mechanistic studies.
References
- Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules.
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules.
- Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxyl
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
- Efficacy Testing of Pesticides Against Fungal Pathogens.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry.
- Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nem
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
- Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences.
Sources
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- 2. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
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Introduction: The Convergence of Privileged Scaffolds and In Silico Design
An Application Guide to Molecular Docking Protocols for Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in targeting a wide array of proteins.[1] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high-affinity and selective inhibitors for targets in oncology, inflammation, and infectious diseases.[1][2]
To navigate the vast chemical space of pyrazole derivatives, in silico molecular docking has become an indispensable tool.[1] It provides a computational model to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. A well-executed docking protocol not only accelerates the discovery of novel hits but also provides crucial insights into the structure-activity relationships (SAR) that guide lead optimization. This application note presents a detailed, self-validating molecular docking protocol tailored for pyrazole-based inhibitors, emphasizing the rationale behind each step to ensure accuracy and reproducibility.
Guiding Philosophy: Beyond Steps to Strategy
A successful docking study is not merely a sequence of commands but a scientifically-driven investigation. The choices made during preparation, execution, and analysis directly impact the reliability of the results. This guide is structured around three core pillars:
-
Causality-Driven Methodology: Understanding why a step is necessary is as critical as knowing how to perform it. We will explore the reasoning behind protein cleaning, ligand energy minimization, and grid box definition.
-
Inbuilt Validation: Trust in computational data is paramount. This protocol incorporates a mandatory validation step—redocking a known co-crystallized ligand—to establish the reliability of the docking parameters before screening unknown compounds.[3]
-
Comprehensive Analysis: A docking score is only the beginning. The true value lies in visualizing and understanding the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and π-stacking—that stabilize the ligand-protein complex.
Recommended Software and Resources
Effective molecular docking requires a suite of specialized software. The following open-source and freely available tools form the foundation of this protocol.
| Software Suite | Role in Protocol | Typical Use Case |
| Protein Data Bank (PDB) | Source of Macromolecule Structures | Downloading the 3D crystal structure of the target protein. |
| MGLTools/AutoDock Tools (ADT) | Protein & Ligand Preparation, Docking Setup | Adding hydrogens, assigning charges, defining rotatable bonds, creating PDBQT files.[4] |
| AutoDock Vina | Docking Engine | Performing the core computational docking of the ligand into the protein's active site.[5] |
| ChemDraw / MarvinSketch | 2D Ligand Drawing | Creating 2D structures of pyrazole inhibitors for subsequent 3D conversion.[4] |
| Open Babel / PRODRG | 3D Structure Conversion & Minimization | Converting 2D ligand structures to 3D and performing initial energy minimization.[2] |
| PyMOL / BIOVIA Discovery Studio | Visualization and Analysis | Visualizing the docked poses, analyzing protein-ligand interactions, and creating publication-quality images.[4][6] |
The Molecular Docking Workflow: A Visual Overview
The entire process, from data acquisition to final analysis, can be visualized as a systematic workflow. Each stage builds upon the previous one to ensure the final results are robust and meaningful.
Caption: The comprehensive workflow for molecular docking of pyrazole inhibitors.
Detailed Experimental Protocol
This protocol uses AutoDock Tools and AutoDock Vina as the primary software suite. The steps are broadly applicable to other docking software, though specific commands will vary.
Part 1: Target Protein Preparation
The goal of this stage is to prepare a clean, chemically correct protein structure ready for docking.
-
Obtain Protein Structure: Download the 3D crystal structure of your target protein from the . Choose a high-resolution structure (< 2.5 Å) that is co-crystallized with a ligand, if possible. This co-crystallized ligand is essential for defining the binding site and for protocol validation.
-
Clean the Protein:
-
Rationale: Water molecules, co-factors, and ions present in the crystal structure can interfere with the docking process. They are typically removed unless they are known to play a critical role in ligand binding (e.g., a bridging water molecule).
-
Procedure (Using AutoDock Tools - ADT): a. Load the PDB file into ADT. b. Remove all water molecules (Edit > Delete Water). c. Remove any co-factors or existing ligands from the structure.[2] It is crucial to save the original co-crystallized ligand in a separate file for later validation.
-
-
Add Hydrogens and Assign Charges:
-
Rationale: Crystal structures often lack explicit hydrogen atoms. Adding them, particularly polar hydrogens, is essential for correctly calculating interactions like hydrogen bonds. Assigning atomic charges (e.g., Kollman charges) is necessary for the scoring function to compute electrostatic interactions.[2][4]
-
Procedure (ADT): a. Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). b. Compute charges (Edit > Charges > Compute Gasteiger or Add Kollman Charges).
-
-
Save as PDBQT:
-
Rationale: The PDBQT format is an extension of the PDB format that includes atomic charge and atom type information required by AutoDock Vina.[7]
-
Procedure (ADT): Grid > Macromolecule > Choose, select the prepared protein, and save it as a .pdbqt file.
-
Part 2: Pyrazole Ligand Preparation
Proper ligand preparation is critical, as small changes in geometry or charge can significantly alter docking results.
-
Create 2D Structure: Draw the 2D structure of your pyrazole-based inhibitor using software like ChemDraw or MarvinSketch.[7]
-
Convert to 3D and Minimize Energy:
-
Rationale: The 2D drawing must be converted into a realistic, low-energy 3D conformation. Energy minimization removes steric clashes and brings the molecule to a more stable state.[2]
-
Procedure: Use a tool like Open Babel or the Dundee PRODRG server to convert the 2D structure to 3D and perform an initial energy minimization.[2]
-
-
Set Up in AutoDock Tools:
-
Rationale: ADT is used to define the ligand's properties for docking, such as rotatable bonds and atomic charges.
-
Procedure (ADT): a. Load the 3D ligand file (Ligand > Input > Open). b. Assign Gasteiger charges (Ligand > Charges > Compute Gasteiger). c. Define rotatable bonds (Ligand > Torsion Tree > Detect Root followed by Choose Torsions). Pyrazole rings are rigid, but side chains will have rotatable bonds.
-
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file (Ligand > Output > Save as PDBQT).
Part 3: Grid Box Generation
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Define the Grid Center:
-
Rationale: The grid box must encompass the entire binding pocket of interest. The most reliable way to define its center is by using the coordinates of the co-crystallized ligand that was removed during protein preparation.[2]
-
Procedure (ADT): a. Load the prepared protein PDBQT file. b. Load the original co-crystallized ligand PDB file. c. Center the grid box on the ligand (Grid > Grid Box).
-
-
Set Grid Dimensions:
-
Rationale: The box should be large enough to allow the ligand to rotate and translate freely within the active site, but not so large that it wastes computational time searching irrelevant space. A common starting point is a box of 50-60 Å in each dimension with a spacing of 0.375 Å.[2][8]
-
Procedure: Adjust the x, y, and z dimensions in the Grid Box panel until the box fully encloses the binding site. Note down the center coordinates and dimensions.
-
Part 4: Protocol Validation via Redocking
This is the most critical step for ensuring the trustworthiness of your protocol.
-
Dock the Native Ligand: Use the prepared protein, the prepared native ligand (the one from the crystal structure), and the grid parameters to run a docking simulation with AutoDock Vina.
-
Calculate RMSD:
-
Rationale: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystallographic pose. A low RMSD indicates that your docking protocol can accurately reproduce the experimentally observed binding mode.[3]
-
Procedure: a. Open the original protein-ligand complex and the docking result (protein + best pose of the redocked ligand) in PyMOL. b. Align the protein backbones of the two structures. c. Use the rms_cur command to calculate the RMSD between the original and redocked ligand atoms.
-
-
Evaluate the Result: An RMSD value below 2.0 Å is generally considered a successful validation, confirming that the chosen parameters are reliable for docking your pyrazole inhibitors.[3] If the RMSD is high, you may need to adjust the grid box size or docking parameters.
Part 5: Docking and Analysis of Pyrazole Inhibitors
Once the protocol is validated, you can proceed with docking your novel compounds.
-
Execute Docking: Run AutoDock Vina using the prepared protein, each prepared pyrazole ligand, and the validated grid parameters. A configuration file (conf.txt) is typically used:
-
Analyze Binding Affinity: The primary output is a binding affinity score in kcal/mol. More negative values indicate stronger predicted binding.[9] This quantitative data allows for ranking a series of inhibitors.
| Binding Affinity (kcal/mol) | General Interpretation |
| < -10.0 | Very Strong Binding Affinity |
| -8.0 to -9.9 | Strong Binding Affinity |
| -6.0 to -7.9 | Moderate to Good Binding Affinity[9] |
| > -5.0 | Weak or No Significant Binding |
-
Visualize and Interpret Interactions:
-
Rationale: Understanding how a ligand binds is more informative than the binding score alone. Visualization reveals the key interactions driving the binding.
-
Procedure: Load the protein and the docked ligand PDBQT file into PyMOL or Discovery Studio. Analyze the top-scoring poses for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the overall binding.
-
π-π Stacking or Cation-π Interactions: Common with aromatic systems like the pyrazole ring.
-
-
Caption: Key molecular interactions governing pyrazole inhibitor binding.
Conclusion and Best Practices
This protocol provides a robust framework for performing molecular docking studies on pyrazole-based inhibitors. By integrating rigorous preparation, mandatory validation, and detailed analysis, researchers can generate reliable computational hypotheses to guide synthetic efforts and accelerate the drug discovery process. Remember that molecular docking is a predictive tool; its results are most powerful when used to prioritize compounds for subsequent experimental validation, such as in vitro enzyme inhibition assays.[7][9]
References
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]
-
Manikandan, A., et al. (2019). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology, 12(9), 4241-4247. Retrieved from [Link]
-
Al-Otawi, F. J., et al. (2024). Synthesis, characterization, and molecular docking of new pyrazole derivatives as 5α-reductase inhibitors. Rafidain Journal of Science, 33(2), 1-17. Retrieved from [Link]
-
The Research Publication. (2021, April 25). Molecular Docking Part - 2 | Setting Grid Parameters | Computer-Aided Drug Designing. YouTube. Retrieved from [Link]
-
Djeradi, A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. International Journal of Molecular Sciences, 23(3), 1184. Retrieved from [Link]
-
Mahesh, M., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 430–434. Retrieved from [Link]
-
Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity. Retrieved from [Link]
-
Banupriya, C., & Padmini, V. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 957-963. Retrieved from [Link]
-
Mahesh, M., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. Retrieved from [Link]
-
Sonawane, K. D., & Girase, S. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 25(24), 5988. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. One moment, please... [biointerfaceresearch.com]
- 9. rjptonline.org [rjptonline.org]
The Strategic Utility of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile: A Versatile Intermediate for Kinase Inhibitor Scaffolds
Introduction: Identifying a Privileged Scaffold Component
In the landscape of modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, the identification and utilization of versatile chemical intermediates are paramount. 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile stands out as a "privileged" structural fragment. Its inherent chemical functionalities—a reactive aminopyrazole core and a strategically placed primary aromatic amine—offer a dual-pronged approach for synthetic elaboration. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this potent intermediate, focusing on its conversion to pyrazolo[3,4-d]pyrimidine scaffolds, a cornerstone of many clinically relevant kinase inhibitors.
The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of the adenine ring of ATP.[1][2] This structural mimicry allows molecules containing this scaffold to effectively compete with ATP for binding within the kinase active site, thereby inhibiting enzyme activity. The 1-(4-aminophenyl) substituent on the pyrazole ring serves as a crucial synthetic handle, enabling the introduction of various pharmacophoric elements designed to target specific regions of the kinase, enhance potency, modulate selectivity, and improve pharmacokinetic properties.
Physicochemical & Safety Profile
A thorough understanding of the physical properties and safety considerations is critical before undertaking any synthetic work.
Physicochemical Data Summary
While extensive experimental data for this compound is not publicly available, data from its close analog, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, and computational predictions provide a reliable profile.
| Property | Value (or Estimated Value) | Source |
| CAS Number | 1135324-00-3 | [3] |
| Molecular Formula | C₁₀H₉N₅ | [3] |
| Molecular Weight | 199.21 g/mol | [3] |
| Appearance | Expected to be a solid, likely off-white to yellow/brown powder | [4] |
| Melting Point | Analog (phenyl): 132-137 °C | [4] |
| Solubility | Analog (phenyl): Soluble in DMSO, Methanol | [4] |
| pKa (Predicted) | Analog (phenyl): -1.12 ± 0.10 | [4] |
Safety & Handling Precautions
No dedicated Safety Data Sheet (SDS) is available for this compound. However, data from analogous aminopyrazole derivatives suggest the following precautions are mandatory.[5][6]
-
Hazard Classification: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Synthesis of the Intermediate: A Two-Stage Protocol
The synthesis of this compound is most reliably achieved through a two-stage process: the preparation of the 4-aminophenylhydrazine precursor, followed by its regioselective cyclization with an appropriate three-carbon electrophile.
Stage 1: Synthesis of 4-Aminophenylhydrazine Hydrochloride
The precursor is synthesized from p-phenylenediamine via a classical diazotization reaction followed by in-situ reduction.
Protocol 1: Synthesis of 4-Aminophenylhydrazine Hydrochloride
Causality: This protocol utilizes the well-established Sandmeyer-type reaction. Aniline or its derivatives are converted to a diazonium salt at low temperatures to prevent decomposition. The diazonium salt is then reduced to the corresponding hydrazine. Stannous chloride (SnCl₂) is a common and effective reducing agent for this transformation.[7][8][9]
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend p-phenylenediamine (1 equiv.) in a solution of concentrated hydrochloric acid (approx. 3-4 equiv.) and water.
-
Cool the vigorously stirred suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.05 equiv.) in water and add it dropwise to the suspension, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 2.5-3 equiv.) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold SnCl₂ solution with vigorous stirring. A precipitate will form.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with a small amount of cold water, followed by diethyl ether to aid in drying.
-
Dry the product under vacuum to yield 4-aminophenylhydrazine hydrochloride as a solid, which can be used in the next step without further purification.
-
Stage 2: Regioselective Synthesis of this compound
The key cyclization step involves the reaction of 4-aminophenylhydrazine with (ethoxymethylene)malononitrile.
Protocol 2: Synthesis of this compound
Causality: This reaction is a classic example of a Thorpe-Ziegler type cyclization for pyrazole synthesis. The reaction proceeds via a Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by elimination of ethanol and subsequent intramolecular cyclization. The regioselectivity, yielding the 5-amino isomer, is sterically and electronically driven.[10][11]
-
Reaction Setup:
-
In a round-bottom flask, suspend 4-aminophenylhydrazine hydrochloride (1 equiv.) in ethanol.
-
Add a mild base, such as sodium acetate or triethylamine (1.1 equiv.), to liberate the free hydrazine base in situ. Stir for 15-20 minutes.
-
Add (ethoxymethylene)malononitrile (1 equiv.) to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol and then diethyl ether.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The true value of this compound lies in its utility as a precursor to the pyrazolo[3,4-d]pyrimidine scaffold. A straightforward and high-yielding method involves cyclization with formamide or formic acid.
Protocol 3: Synthesis of 1-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Causality: This reaction is a Dimroth rearrangement-type cyclization. The 5-amino group of the pyrazole attacks the carbon of formamide (or its dehydrated equivalent), and the adjacent nitrile group participates in the cyclization to form the pyrimidine ring. The high temperature is necessary to drive the reaction and overcome the activation energy for the cyclization and subsequent tautomerization to the stable aromatic amine product.[12]
-
Reaction Setup:
-
Place this compound (1 equiv.) in a round-bottom flask.
-
Add an excess of formamide (HCONH₂), which acts as both a reagent and a solvent.
-
Fit the flask with a reflux condenser.
-
-
Reaction Execution:
-
Heat the mixture to a high temperature (typically 180-200 °C) and maintain at reflux for 6-10 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, which may cause the product to solidify.
-
Pour the cooled mixture into ice water to precipitate the product fully.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product. Recrystallization from a suitable solvent like ethanol or isopropanol can be performed to obtain the pure 1-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Mechanism of Action & Downstream Applications
The synthesized 1-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a versatile scaffold for developing inhibitors against various kinases crucial in cancer and immune disorders. The primary aromatic amine serves as a key attachment point for side chains that confer selectivity and potency.
Targeting Kinase Pathways
Derivatives of this scaffold have been shown to inhibit several key kinases:
-
Cyclin-Dependent Kinases (CDKs): CDKs, particularly CDK2, are essential for cell cycle progression from the G1 to the S phase. Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[10][13][14]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of their blood supply.[1][15][16][17]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cell malignancies.[2][11][18][19][20]
Conclusion
This compound is a high-value intermediate, offering a reliable and efficient entry point to the medicinally significant pyrazolo[3,4-d]pyrimidine scaffold. The protocols outlined herein provide a robust framework for its synthesis and subsequent elaboration. The strategic placement of the aminophenyl group allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of inhibitory profiles against critical oncology and immunology targets like CDK2, VEGFR-2, and BTK. This guide serves as a foundational resource for researchers aiming to leverage this versatile building block in the design and development of next-generation kinase inhibitors.
References
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][13][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Medicinal Chemistry. Available at: [Link]
-
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). Biomedicine & Pharmacotherapy. Available at: [Link]
-
Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (n.d.). RSC Publishing. Available at: [Link]
-
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (n.d.). Scilit. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][13][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2023). Archiv der Pharmazie. Available at: [Link]
-
Pyrazolo[3,4‐d]pyrimidine derivatives as irreversible Bruton's tyrosine kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]
-
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Pressure. (n.d.). Chemcasts. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][13][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. (2018). PubMed Central. Available at: [Link]
-
Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors. (2022). Future Medicinal Chemistry. Available at: [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][13][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). PubMed Central. Available at: [Link]
-
Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. (2022). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. (n.d.). ACS Publications. Available at: [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (n.d.). Semantic Scholar. Available at: [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry. Available at: [Link]
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. (n.d.). PubChem. Available at: [Link]
-
5-Amino-4-cyanopyrazole. (n.d.). PubChem. Available at: [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). PubMed Central. Available at: [Link]
-
Synthesis method for 4-sulfonamidophenylhydrazine hydrochloride. (2018). SciSpace. Available at: [Link]
-
PHENYLHYDRAZINE. (n.d.). Organic Syntheses. Available at: [Link]
- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.). Google Patents.
-
Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. Available at: [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena air. Available at: [Link]
-
The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
- Preparation method for 4-sulfonamidophenylhydrazine hydrochloride. (n.d.). Google Patents.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. Available at: [Link]
- Synthesis of 4-sulfonamidophenyl hydrazines. (n.d.). Google Patents.
Sources
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- 4. 5-AMINO-1-PHENYLPYRAZOLE-4-CARBONITRILE CAS#: 5334-43-0 [m.chemicalbook.com]
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- 8. Synthesis method for 4-sulfonamidophenylhydrazine hydrochloride (2018) | Ren Jiqiu | 1 Citations [scispace.com]
- 9. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 10. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 19. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to ensure your success in the lab.
Troubleshooting Guide: Low Yield and Unexpected Results
This section addresses specific problems you may encounter during the synthesis, providing step-by-step guidance to identify and resolve the issue.
Question 1: My reaction has a very low yield, or I'm not getting any product at all. What are the likely causes?
Answer:
Low to no yield is a common issue that can often be traced back to a few key areas. Let's break down the potential culprits in a logical troubleshooting workflow.
DOT Script for Troubleshooting Workflow
Caption: Controlling regioselectivity in pyrazole synthesis.
-
To favor the 5-amino isomer (the thermodynamically more stable product):
-
Use neutral or slightly acidic conditions. For example, using acetic acid as a catalyst in a solvent like ethanol or toluene can promote the formation of the 5-amino isomer. * Allow for a longer reaction time at a moderate temperature to allow the reaction to reach thermodynamic equilibrium.
-
The use of (ethoxymethylene)malononitrile as a starting material often leads to excellent regioselectivity for the 5-amino isomer. [1][2]
-
-
If you are isolating the 3-amino isomer:
-
This is often the kinetically favored product and its formation is promoted by basic conditions. If you are using a strong base like sodium ethoxide, consider switching to a weaker base or an acidic catalyst.
-
Question 3: My final product is discolored, even after recrystallization. What could be the cause and how can I fix it?
Answer:
Discoloration is typically due to the presence of minor, highly colored impurities.
-
Oxidation of the Aminophenyl Group: The 4-aminophenyl moiety is susceptible to oxidation, which can form colored byproducts.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During work-up, minimize exposure to air and light. Adding a small amount of a reducing agent like sodium bisulfite during the work-up can sometimes help.
-
-
Residual Catalyst: Some catalysts, particularly those based on transition metals, can be difficult to remove completely and may impart color to the final product. [3][4] * Solution: Ensure that the catalyst is thoroughly removed after the reaction. This may involve filtration through a pad of celite or silica gel.
-
Charcoal Treatment: During the final recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
A1: Both the two-component synthesis from 4-hydrazinylaniline and (ethoxymethylene)malononitrile, and the three-component synthesis from 4-hydrazinylaniline, an appropriate aldehyde, and malononitrile are well-established and can provide high yields. [1][2][5]The two-component method often offers better control over regioselectivity. [2] Q2: Can I use 4-nitrophenylhydrazine and then reduce the nitro group?
A2: Yes, this is a viable alternative strategy. You can synthesize 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile and then reduce the nitro group to an amine in a subsequent step. [6]This can be advantageous if the free amino group in 4-hydrazinylaniline interferes with the reaction conditions.
Q3: What analytical techniques are essential for characterizing the final product?
A3: A combination of techniques is necessary for unambiguous characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and amine (N-H) stretches.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q4: How should I store the final product?
A4: Due to the presence of the aminophenyl group, the product may be sensitive to light and air. It is best to store it in a tightly sealed, amber-colored vial under an inert atmosphere, and in a cool, dark place. [7]
Experimental Protocols
Protocol 1: Two-Component Synthesis from (Ethoxymethylene)malononitrile
This protocol is adapted from methodologies that report high yields and excellent regioselectivity. [1][2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydrazinylaniline (1.0 eq) in ethanol.
-
To this solution, add (ethoxymethylene)malononitrile (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Three-Component Synthesis (Catalytic)
This protocol is a general representation of a catalyzed, one-pot synthesis. [3][8]
-
To a mixture of an appropriate aldehyde (e.g., benzaldehyde, 1.0 eq), malononitrile (1.0 eq), and 4-hydrazinylaniline (1.0 eq) in an ethanol/water solvent system, add a catalytic amount of a suitable catalyst (e.g., layered double hydroxide, 0.05 g). [3]2. Stir the mixture at the optimized temperature (e.g., 55 °C) and monitor the reaction by TLC. [9]3. Upon completion, cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst is used, remove it by filtration or centrifugation. [9]5. Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Data Summary
| Parameter | Two-Component Synthesis | Three-Component Synthesis |
| Starting Materials | 4-hydrazinylaniline, (ethoxymethylene)malononitrile | 4-hydrazinylaniline, aldehyde, malononitrile |
| Typical Solvents | Ethanol, Trifluoroethanol [2] | Ethanol/Water [3][9] |
| Reported Yields | Good to excellent (up to 93%) [2] | High to excellent (85-93%) [4] |
| Key Advantage | Excellent regioselectivity [2] | One-pot procedure, high atom economy [5] |
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]
-
Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing). The Royal Society of Chemistry. [Link]
-
One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Bentham Science. [Link]
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. [Link]
-
Advices for Aminopyrazole synthesis. Reddit. [Link]
-
The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]
-
3(5)-aminopyrazole. Organic Syntheses. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
-
Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. ResearchGate. [Link]
-
Studies on Pyrazolones. X. Reactions of Pyrazole Blue with Cyanoacetamide and Malononitrile. SciSpace. [Link]
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PMC - NIH. [Link]
-
Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Amino-1H-pyrazole-4-carbonitrile | 1204396-41-7 [sigmaaldrich.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. rsc.org [rsc.org]
identifying and minimizing side reactions in pyrazole synthesis from aryl hydrazines
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of pyrazoles from aryl hydrazines. Our goal is to equip you with the knowledge to identify and minimize common side reactions, ensuring the efficient and selective synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrazoles from aryl hydrazines?
The most prevalent and versatile method is the Knorr pyrazole synthesis , which involves the condensation of an aryl hydrazine with a 1,3-dicarbonyl compound.[1] Another widely used approach is the reaction of aryl hydrazines with α,β-unsaturated aldehydes or ketones, which typically proceeds through a pyrazoline intermediate that is subsequently oxidized.[2]
Q2: I'm observing a mixture of products in my reaction. What is the most likely side reaction?
The formation of regioisomers is the most common side reaction, particularly when using an unsymmetrical 1,3-dicarbonyl compound.[1] This occurs because the two carbonyl groups of the dicarbonyl compound have different steric and electronic environments, leading to two possible points of initial attack by the aryl hydrazine.[2]
Q3: My reaction mixture has a persistent yellow or red color. What could be the cause?
Colored impurities in pyrazole synthesis often arise from side reactions involving the aryl hydrazine starting material.[1] These can include oxidation or degradation products, especially if the reaction is exposed to air for extended periods or conducted at elevated temperatures.
Q4: I've isolated my product, but the NMR spectrum shows it's not fully aromatic. What is this byproduct?
The presence of a non-aromatic product often indicates the formation of a pyrazoline intermediate .[1] This occurs when the cyclized product fails to undergo the final dehydration/oxidation step to form the aromatic pyrazole ring.[2]
Troubleshooting Guide: Identifying and Minimizing Side Reactions
This section provides a detailed breakdown of common side reactions, their mechanisms, and strategies for their minimization.
Issue 1: Formation of Regioisomers
Symptoms:
-
¹H and ¹³C NMR spectra show two distinct sets of signals for the pyrazole core and its substituents.
-
Multiple spots are observed on Thin Layer Chromatography (TLC), even after initial workup.[1]
-
The isolated product has a broad melting point range.
Causality and Mechanism:
When an unsymmetrical 1,3-dicarbonyl compound reacts with an aryl hydrazine, the initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons. This leads to two different hydrazone intermediates, which then cyclize and dehydrate to form a mixture of two regioisomeric pyrazoles.[2] The regiochemical outcome is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[2]
Diagram: Regioisomer Formation in Knorr Pyrazole Synthesis
Caption: Reaction pathways leading to two regioisomers.
Minimization Strategies:
Controlling the regioselectivity of the Knorr pyrazole synthesis is a key challenge. The following strategies can be employed to favor the formation of a single regioisomer.
| Strategy | Description | Experimental Protocol |
| Solvent Selection | The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction's regioselectivity. Acidic conditions, for instance, can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[2] | Protocol 1: Regioselective Pyrazole Synthesis in Acidic Medium. 1. Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in glacial acetic acid. 2. Add the aryl hydrazine hydrochloride (1.1 eq) to the solution. 3. Heat the reaction mixture at 80-100 °C and monitor by TLC. 4. Upon completion, cool the reaction mixture and pour it into ice water. 5. Neutralize with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent. |
| Temperature Control | Lower reaction temperatures can enhance the kinetic control of the reaction, often favoring attack at the more electronically activated carbonyl group over the sterically hindered one. | Protocol 2: Low-Temperature Pyrazole Synthesis. 1. Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol). 2. Cool the solution to 0 °C in an ice bath. 3. Add the aryl hydrazine (1.1 eq) dropwise to the cooled solution. 4. Allow the reaction to slowly warm to room temperature while stirring. 5. Monitor the reaction progress by TLC. |
| Use of Pre-formed Enaminones | Reacting a pre-formed β-enaminone of the 1,3-dicarbonyl with the aryl hydrazine can provide excellent regiocontrol. | Protocol 3: Pyrazole Synthesis via β-Enaminone. 1. Synthesize the β-enaminone from the corresponding 1,3-dicarbonyl and a secondary amine (e.g., pyrrolidine). 2. Dissolve the purified β-enaminone (1.0 eq) in a solvent like toluene. 3. Add the aryl hydrazine (1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid). 4. Reflux the mixture with a Dean-Stark trap to remove water. 5. Monitor the reaction by TLC and purify the product by column chromatography. |
Issue 2: Formation of Pyrazoline Intermediates
Symptoms:
-
¹H NMR spectrum shows aliphatic protons (often in the 2.5-4.5 ppm range) that are not present in the final aromatic pyrazole.
-
The product may be less stable and more prone to decomposition than the corresponding pyrazole.
-
Mass spectrometry may show a molecular ion peak that is 2 amu higher than the expected pyrazole.
Causality and Mechanism:
The reaction of aryl hydrazines with α,β-unsaturated carbonyl compounds or in some cases with 1,3-dicarbonyls can lead to the formation of a stable pyrazoline intermediate.[2] This five-membered heterocyclic ring contains one double bond and is not yet aromatic. The final step to the pyrazole is an oxidation/dehydration reaction. If the reaction conditions are not sufficiently forcing or if an oxidizing agent is absent, the pyrazoline may be isolated as the main product.[2]
Diagram: Pyrazoline Formation and Aromatization
Caption: Pathway from reactants to the pyrazole via a pyrazoline.
Minimization and Conversion Strategies:
| Strategy | Description | Experimental Protocol |
| In-situ Oxidation | For reactions that are known to produce pyrazolines, the addition of a mild oxidizing agent to the reaction mixture can facilitate the in-situ conversion to the pyrazole. | Protocol 4: One-Pot Pyrazole Synthesis with In-situ Oxidation. 1. In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) and aryl hydrazine (1.1 eq) in a suitable solvent (e.g., ethanol). 2. Add a mild oxidizing agent such as copper(II) acetate or introduce air/oxygen to the reaction. 3. Reflux the mixture and monitor the disappearance of the pyrazoline intermediate by TLC. 4. After completion, cool the reaction, filter off any solids, and purify the product. |
| Post-synthesis Oxidation | If the pyrazoline has already been isolated, it can be converted to the pyrazole in a separate step. | Protocol 5: Oxidation of an Isolated Pyrazoline. 1. Dissolve the purified pyrazoline (1.0 eq) in a solvent like glacial acetic acid. 2. Add a suitable oxidizing agent, such as bromine in acetic acid or potassium permanganate. 3. Stir the reaction at room temperature or with gentle heating until the pyrazoline is consumed (monitor by TLC). 4. Quench any excess oxidant and work up the reaction to isolate the pyrazole. |
Issue 3: Di-addition of Hydrazine
Symptoms:
-
Mass spectrometry shows a molecular ion peak corresponding to the addition of two molecules of aryl hydrazine to one molecule of the dicarbonyl compound.
-
Complex NMR spectra with an excess of aromatic and N-H protons relative to the dicarbonyl backbone.
Causality and Mechanism:
Under certain conditions, particularly with an excess of the aryl hydrazine, a second molecule of hydrazine can add to the intermediate hydrazone or the cyclized product before dehydration. This leads to the formation of a di-hydrazone or a bis-adduct, which are typically undesired byproducts.[1]
Minimization Strategies:
| Strategy | Description |
| Stoichiometric Control | Carefully control the stoichiometry of the reactants. Use a slight excess (1.05-1.1 equivalents) of the aryl hydrazine relative to the 1,3-dicarbonyl compound to minimize the chance of double addition. |
| Slow Addition | Add the aryl hydrazine dropwise to the solution of the 1,3-dicarbonyl compound. This maintains a low concentration of free hydrazine in the reaction mixture, disfavoring the di-addition reaction. |
Issue 4: N-N Bond Cleavage
Symptoms:
-
Formation of aniline derivatives corresponding to the starting aryl hydrazine.
-
Presence of unexpected aromatic byproducts.
-
Reduced yield of the desired pyrazole.
Causality and Mechanism:
While less common under standard Knorr synthesis conditions, the N-N bond of aryl hydrazines can be susceptible to cleavage under harsh acidic or reductive conditions, or in the presence of certain metal catalysts.[3][4] This can lead to the formation of the corresponding aniline and other degradation products.
Minimization Strategies:
| Strategy | Description |
| Mild Reaction Conditions | Avoid using overly strong acids or high temperatures for extended periods. If acidic catalysis is required, use a milder acid like acetic acid. |
| Avoid Reductive Conditions | Be mindful of any reagents or conditions that could reduce the N-N bond. For instance, if performing a subsequent reaction on the pyrazole, ensure the conditions are compatible with the hydrazine-derived portion of the molecule. |
Purification and Characterization
Purification Protocols
Protocol 6: Column Chromatography for Separation of Regioisomers [5]
-
TLC Analysis: Develop a solvent system (e.g., hexane/ethyl acetate) that provides good separation of the regioisomers on a TLC plate. The goal is to have a significant difference in Rf values.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder ("dry loading").
-
Elution: Add the dry-loaded sample to the top of the column and elute with the solvent system determined by TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure regioisomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Protocol 7: Recrystallization for Product Purification [6]
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent (high solubility when hot, low solubility when cold). Common solvents include ethanol, methanol, isopropanol, or mixtures like ethanol/water.[7][8]
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Characterization by NMR and MS
-
¹H NMR: Regioisomers will exhibit distinct chemical shifts for the pyrazole ring proton and the substituents. NOESY experiments can be used to establish through-space correlations between protons on the aryl ring and substituents on the pyrazole ring, which can help in the unambiguous assignment of the regioisomeric structure.[5]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will differ between regioisomers.[9][10]
-
Mass Spectrometry: While regioisomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, aiding in their differentiation.[11][12] Pyrazoline byproducts will have a molecular weight that is 2 amu higher than the corresponding pyrazole. Di-addition products will have a significantly higher molecular weight.
References
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- BenchChem. (2025). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.
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- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
- BenchChem. (2025).
-
Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(9), 7955-7998. [Link]
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ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
- BenchChem. (2025).
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ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
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-
Al-Mulla, A. (2017). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 22(1), 136. [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
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Katritzky, A. R., Zhang, S., & Singh, S. K. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 67(23), 8233–8238. [Link]
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Quiroga, J., Insuasty, B., Moreno, R., & Abonía, R. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]
-
Flood, R. W., Kent, S. B. H., & Danishefsky, S. J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11517-11522. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Li, X., & Teo, C. G. (2014). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 16(15), 4032–4035. [Link]
-
Black, P. J., Leach, A. G., & Taylor, P. C. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2213-2220. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Faham, A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(19), 5938. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Black, P. J., Leach, A. G., & Taylor, P. C. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2213-2220. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Li, X., & Teo, C. G. (2014). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 16(15), 4032–4035. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
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Elguero, J., Claramunt, R. M., & Taltavull, J. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Tetrahedron, 56(32), 5849-5858. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
Flood, R. W., Kent, S. B. H., & Danishefsky, S. J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11517-11522. [Link]
-
ResearchGate. (n.d.). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Quiroga, J., Insuasty, B., Moreno, R., & Abonía, R. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1... Retrieved from [Link]
-
PubMed. (2025). Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. Retrieved from [Link]
-
Guesmi, N., Khemili, M. W., & Marakchi, K. (2023). Theoretical Study of the Addition Reaction of Arylazides to 1,3-Dicarbonyl Compounds. Journal of Molecular Structure, 1292, 136123. [Link]
-
Kumar, A., & Sharma, S. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 133(1), 1-24. [Link]
-
ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. Retrieved from [Link]
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Technical Support Center: Purification of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile via recrystallization. The unique structure of this molecule, featuring two basic amine groups and a polar pyrazole-carbonitrile core, presents specific purification hurdles, including high polarity, susceptibility to oxidation, and challenging solubility profiles. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification of this and structurally related compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that should be considered before beginning the purification process.
Q1: What is the best starting solvent for the recrystallization of this diamino-pyrazole compound?
A: Given the compound's structure, which includes two polar amine groups capable of hydrogen bonding, polar protic solvents are the most logical starting point.[1] The goal is to find a solvent where the compound is highly soluble when hot but sparingly soluble at room or ice-bath temperatures.[2]
-
Primary Recommendations: Ethanol, isopropanol, or acetonitrile.
-
Secondary (Mixed-Solvent) Systems: If solubility is too high in pure alcohols even when cold, a mixed-solvent system is recommended.[3] An ethanol/water or isopropanol/water mixture is a common choice for pyrazole derivatives.[4][5] In this approach, the compound is dissolved in the minimum amount of the "good" hot solvent (e.g., ethanol), followed by the dropwise addition of the "poor" hot solvent (e.g., water) until turbidity (cloudiness) appears. The solution is then reheated to clarify and cooled slowly.[4]
Q2: My crude product and recrystallized material are discolored (yellow to dark brown). What causes this and how can it be fixed?
A: Discoloration is a very common issue with aromatic amines.[6] The primary cause is air oxidation of the electron-rich amino groups, which forms highly colored impurities.[6][7] This process can be accelerated by exposure to light.
Solutions:
-
Decolorizing Carbon: During the recrystallization procedure, after the compound is fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal (decolorizing carbon).[3] The charcoal is then removed via hot gravity filtration before the solution is cooled. The highly porous surface of the charcoal adsorbs the colored impurities.[1][3]
-
Inert Atmosphere: If the compound is highly sensitive, performing the recrystallization under an inert atmosphere (Nitrogen or Argon) can prevent further oxidation.
-
Purification as a Salt: A more robust method is to convert the amine to its salt form (see Q3), which is generally much less susceptible to oxidation.
Q3: I'm struggling to purify the free base. Should I try to purify it as a salt instead? What are the pros and cons?
A: Yes, purification via an acid-addition salt is a highly effective and recommended strategy for basic compounds like this one.[8][9] This technique is often used when the free base oils out, has poor crystallization properties, or is prone to degradation.[7][10]
-
Mechanism: You react the basic amine groups with an acid (e.g., HCl, H₂SO₄) to form an ammonium salt. This salt has drastically different solubility properties than the free base and is often a highly crystalline, stable solid.
-
Pros:
-
Salts are typically more crystalline and less soluble in organic solvents, leading to higher recovery.
-
They are significantly less prone to air oxidation.[11]
-
This method can effectively separate the target compound from non-basic impurities.
-
-
Cons:
-
It adds two steps to the process: salt formation and subsequent neutralization to recover the purified free base.
-
Q4: What is "oiling out" and why might it be happening with my compound?
A: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid phase (an oil) rather than forming solid crystals.[12] This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is cooled too rapidly, causing the compound to crash out of a supersaturated solution above its melting point.[12][13]
Causality & Solutions:
-
High Solute Concentration: The solution is too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool very slowly.[12]
-
Rapid Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated, to encourage slow, ordered crystal growth.[14]
-
Inappropriate Solvent: The solvent may be too non-polar, or its boiling point may be too high relative to your compound's melting point. Consider switching to a different solvent system.
Part 2: Experimental Protocols & Data
Recommended Solvent Systems for Initial Screening
The selection of an appropriate solvent is the most critical step in a successful recrystallization.[2] The following table provides a starting point for screening.
| Solvent System | Type | Boiling Point (°C) | Rationale & Comments |
| Isopropanol | Polar Protic | 82.5 | Good starting point. Often provides a good balance of solubility for pyrazole derivatives.[5] |
| Ethanol | Polar Protic | 78.4 | A very common and effective solvent for many heterocyclic compounds.[15][16] |
| Ethanol / Water | Mixed Polar Protic | Variable (78-100) | Excellent for fine-tuning solubility. The water acts as an anti-solvent.[4][5] |
| Acetonitrile | Polar Aprotic | 81.6 | Can be effective if hydrogen bonding with protic solvents leads to excessive solubility. |
| Ethyl Acetate | Moderately Polar | 77.1 | May be useful for removing less polar impurities. Often used in mixed systems with hexane.[10] |
Protocol A: Standard Recrystallization from a Single or Mixed Solvent System
This protocol is the standard approach and should be attempted first, particularly if the crude material is only slightly impure.
Workflow Diagram: Standard vs. Salt Recrystallization
Caption: Decision workflow for selecting the appropriate recrystallization protocol.
Step-by-Step Procedure:
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) portion-wise at room temperature until a slurry is formed.
-
Heating: Heat the slurry to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves. Crucial: Use the minimum amount of boiling solvent necessary to avoid significant yield loss.[1]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small spatula-tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove the solids.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14] Once at room temperature, you may place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a minimum amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[1]
-
Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the solid to a watch glass or drying oven.
Protocol B: Purification via Dihydrochloride Salt Formation
This is a more robust method for samples that are heavily impure, prone to oxidation, or oil out during standard recrystallization.
Step-by-Step Procedure:
-
Initial Suspension: Suspend the crude free base (e.g., 1.0 g) in a suitable organic solvent like isopropanol or ethanol (approx. 10-20 mL) in an Erlenmeyer flask with stirring. The compound does not need to fully dissolve.
-
Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated aqueous HCl) dropwise to the stirred suspension. The dihydrochloride salt will typically precipitate as a fine, often off-white, solid. Monitor the pH with damp litmus or pH paper to ensure it is acidic.
-
Isolation of Crude Salt: Stir the mixture for 30 minutes at room temperature, then cool in an ice bath. Collect the precipitated salt by vacuum filtration. Wash the salt with a small amount of cold isopropanol or diethyl ether.
-
Recrystallization of the Salt: Recrystallize the collected salt using a suitable polar solvent system, such as an ethanol/water mixture. The salt will have different solubility properties than the free base.
-
Conversion back to Free Base: Dissolve the purified salt in a minimum amount of deionized water. While stirring vigorously, slowly add a mild base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) until the solution is basic (pH ~8-9).
-
Final Isolation: The purified free base will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove any residual salts, and dry under vacuum.
Part 3: Troubleshooting Guide
This guide addresses specific experimental failures in a question-and-answer format.
Problem 1: I've allowed the hot, clear solution to cool, but no crystals have formed.
-
Potential Cause 1: Too Much Solvent. This is the most common reason for crystallization failure.[12] The concentration of the compound is below its saturation point even at low temperatures.
-
Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow it to cool again.[13]
-
-
Potential Cause 2: Supersaturation. The solution is supersaturated, but crystal nucleation has not occurred.
-
Solution A (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[12]
-
Solution B (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[13]
-
Troubleshooting Flowchart: No Crystal Formation
Caption: Logical steps to troubleshoot a failure to crystallize.
Problem 2: The final product is still impure or colored after recrystallization.
-
Potential Cause 1: Ineffective Removal of Colored Impurities. The colored species are co-crystallizing with your product.
-
Potential Cause 2: Impurities Have Similar Solubility. The impurities have a solubility profile very similar to your target compound, making separation by standard recrystallization difficult.
Problem 3: The yield is very low (<50%).
-
Potential Cause 1: Excessive Solvent Use. Too much hot solvent was used to dissolve the initial solid, meaning a significant amount of product remained in the mother liquor upon cooling.[13]
-
Solution: In the future, use the absolute minimum volume of boiling solvent. For the current batch, you can try to recover a second crop of crystals by boiling off more solvent from the filtrate, but be aware this crop will likely be less pure.
-
-
Potential Cause 2: Premature Crystallization. The product crystallized in the filter paper during hot filtration.
-
Solution: Ensure the receiving flask and funnel are pre-heated before filtration. Perform the filtration as quickly as possible. If crystals form, you can try to wash them through with a small amount of hot solvent.
-
-
Potential Cause 3: Washing with Warm Solvent. The crystals were washed with room-temperature or warm solvent during the final filtration step, re-dissolving a portion of the product.
-
Solution: Always use a minimal amount of ice-cold solvent for the final wash.[1]
-
References
-
PubChem. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Ghasemzadeh, M. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
- Google Patents.
-
Frola, A., et al. (2018). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link]
-
Ghasemzadeh, M. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
ResearchGate. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
National Institutes of Health. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
California State University, Stanislaus. Recrystallization. [Link]
-
LabXchange. Lab Procedure: Recrystallization. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Synthesis of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. This guide is structured to address common challenges encountered during this synthesis, offering practical troubleshooting advice and in-depth frequently asked questions (FAQs) to enhance your experimental success.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
1. Low to No Product Yield
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Quality Starting Materials | Aryl Hydrazine: Aryl hydrazines, particularly as hydrochloride salts, can degrade over time. It is crucial to use a freshly opened bottle or to purify the hydrazine prior to use. Oxidation of the hydrazine can lead to the formation of tars and other byproducts, significantly reducing the yield of the desired pyrazole. Consider neutralization of hydrazine salts with a base like triethylamine or sodium acetate just before the reaction. (Ethoxymethylene)malononitrile: This reagent is sensitive to moisture. Ensure it is handled under anhydrous conditions and stored properly. Hydrolysis of this starting material will prevent the initial Michael-type addition required for the reaction to proceed. |
| Suboptimal Reaction Temperature | The reaction is typically conducted at reflux.[1] However, the optimal temperature can be solvent-dependent. For lower-boiling solvents like ethanol, ensure a consistent and vigorous reflux is maintained. For higher-boiling solvents, prolonged exposure to very high temperatures might lead to decomposition of starting materials or products. A temperature screening (e.g., 60°C, 80°C, 100°C) can identify the sweet spot for your specific substrates. |
| Incorrect Solvent Choice | Ethanol is a commonly used and effective solvent for this reaction.[1] However, for certain substituted aryl hydrazines, other solvents like trifluoroethanol (TFE), methanol, or tetrahydrofuran (THF) might give superior results.[1] TFE, being more polar and acidic, can sometimes accelerate the cyclization step. A solvent screen is recommended when optimizing for a new substrate. |
| Electronic Effects of Substituents | Aryl hydrazines bearing strong electron-withdrawing groups (e.g., -NO₂, -CF₃) or multiple bulky substituents can exhibit lower reactivity, leading to reduced yields.[1] This is due to the decreased nucleophilicity of the hydrazine nitrogens. To address this, consider increasing the reaction time, using a higher boiling point solvent (with caution to avoid degradation), or employing a catalyst to facilitate the reaction. |
| Premature Precipitation of Starting Materials | Ensure that both the aryl hydrazine and (ethoxymethylene)malononitrile are fully dissolved in the solvent at the reaction temperature. If solubility is an issue, a different solvent system or a higher reaction volume may be necessary. |
2. Formation of Multiple Products (Byproducts or Isomers)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Formation of Regioisomers | While the reaction of aryl hydrazines with (ethoxymethylene)malononitrile is reported to be highly regioselective, yielding the 5-amino-1-aryl isomer exclusively, the use of other unsymmetrical β-dicarbonyl compounds can lead to the formation of the 3-amino regioisomer.[1] The regioselectivity is governed by the relative electrophilicity of the carbonyl carbons and the steric hindrance around them. To confirm the structure of your product, detailed spectroscopic analysis (¹H NMR, ¹³C NMR, and HMBC) is essential.[1] If regioisomers are a persistent issue with alternative starting materials, consider modifying the reaction conditions (e.g., solvent polarity, temperature) as these can influence the initial nucleophilic attack. |
| Uncyclized Intermediates | Incomplete reaction can lead to the presence of uncyclized hydrazide intermediates. This can be identified by techniques like LC-MS. To drive the reaction to completion, increase the reaction time or temperature. The use of an acid or base catalyst can also promote the final cyclization step. |
| Side Reactions of the Nitrile Group | Under harsh basic conditions or in the presence of certain nucleophiles, the nitrile group can potentially undergo hydrolysis to the corresponding amide or even carboxylic acid. It is advisable to maintain neutral or slightly acidic/basic conditions unless a specific catalytic cycle requires otherwise. |
3. Product Purification Challenges
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Co-elution of Impurities | If impurities are co-eluting with your product during column chromatography, a systematic approach to changing the mobile phase polarity is required. A shallow gradient of a solvent system like hexane/ethyl acetate is often effective.[1] If baseline separation is still not achieved, consider using a different stationary phase (e.g., alumina) or an alternative purification technique like recrystallization. |
| Product Insolubility | Some 5-amino-1-aryl-1H-pyrazole-4-carbonitriles may have limited solubility in common organic solvents, making purification and characterization difficult. Screening a range of solvents or solvent mixtures is recommended. For recrystallization, a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. |
| Product is an Oil Instead of a Solid | While many of these compounds are reported as solids, some derivatives, particularly those with long alkyl chains or certain substituent patterns, may be oils at room temperature. If a solid is expected, ensure all solvent has been thoroughly removed under high vacuum. If it remains an oil, purification by column chromatography is the most suitable method. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles?
A1: The reaction proceeds through a Michael-type addition followed by an intramolecular cyclization and elimination. The more nucleophilic nitrogen of the aryl hydrazine attacks the β-carbon of the (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Finally, a molecule of ethanol is eliminated to afford the aromatic pyrazole ring.
Caption: Reaction mechanism for pyrazole synthesis.
Q2: How do I choose the right solvent for my reaction?
A2: Ethanol is a good starting point as it is effective for a range of substrates.[1] However, for less reactive aryl hydrazines (e.g., those with electron-withdrawing groups), a more polar solvent like trifluoroethanol (TFE) might be beneficial.[1] A small-scale solvent screen with solvents like ethanol, methanol, TFE, and THF can quickly identify the optimal conditions for your specific starting materials.
Q3: Is a catalyst necessary for this reaction?
A3: The reaction can often proceed without a catalyst, especially when heated at reflux.[1] However, for challenging substrates or to improve reaction times and yields at lower temperatures, a catalyst can be employed. Various catalysts, including acids, bases, and more recently, novel nanocatalysts, have been reported to be effective.[2][3][4] The choice of catalyst will depend on the specific starting materials and desired reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q5: What are the key characterization techniques for the final product?
A5: The structure of the synthesized 5-amino-1-aryl-1H-pyrazole-4-carbonitriles should be confirmed using a combination of spectroscopic methods. These include:
-
¹H and ¹³C NMR: To determine the chemical structure and ensure the correct regioisomer has been formed.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amine (N-H) and nitrile (C≡N) stretches.
-
For fluorinated derivatives, ¹⁹F NMR is also essential.[1]
III. Experimental Protocols
General Procedure for the Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
Caption: General experimental workflow.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl hydrazine (1.0 mmol) and (ethoxymethylene)malononitrile (1.0 mmol).
-
Add ethanol (10-20 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours.
-
Monitor the progress of the reaction by TLC until the starting materials have been consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).[1]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to confirm its identity and purity.[1]
IV. References
-
Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 5, 199-211. [Link]
-
Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
-
Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(24), 6290-6302. [Link]
-
Ghorbani-Vaghei, R., & Momeni, S. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1565-1574. [Link]
-
Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1 H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale advances, 6(24), 6290–6302. [Link]
Sources
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Pyrazole Synthesis Scale-Up
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common and complex challenges encountered when transitioning pyrazole synthesis from the laboratory bench to pilot plant and beyond. The following troubleshooting guides and FAQs address specific issues, explaining the underlying chemical and engineering principles to empower you to make informed decisions for a safe, efficient, and robust process.
Section 1: Managing Reaction Energetics and Thermal Safety
The transition to larger reactors fundamentally alters the thermal properties of a system. The surface-area-to-volume ratio decreases dramatically, making heat dissipation far less efficient and turning thermal control into a primary safety and process control challenge.[1][2]
Q1: My pyrazole synthesis, particularly the condensation with hydrazine, is highly exothermic and becomes difficult to control at a larger scale. What are the primary risks and mitigation strategies?
A1: This is one of the most critical challenges in scaling up pyrazole synthesis. The condensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives is often highly exothermic.[3] The primary risk is a thermal runaway reaction, where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, potentially causing reactor failure or explosive decomposition of reagents like hydrazine.[3]
Causality: In a large reactor, the heat generated (a function of volume) increases more rapidly than the vessel's ability to dissipate that heat (a function of surface area).[2] This can lead to localized "hot spots" even with good stirring, promoting side reactions, product degradation, and significant safety hazards.[1]
Troubleshooting & Mitigation Protocol:
-
Perform Calorimetric Studies: Before any scale-up, use a reaction calorimeter (e.g., RC1) to determine the heat of reaction (ΔHrxn), maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is non-negotiable for a safe scale-up.
-
Control Reagent Addition:
-
Slow, Sub-surface Addition: Add the most reactive reagent (typically hydrazine) slowly and below the surface of the reaction mixture to ensure immediate mixing and prevent accumulation of unreacted material.[1][3] A rapid addition can cause a dangerous temperature spike.[1]
-
Dilution: Running the reaction at a lower concentration by using more solvent can help manage the exotherm by increasing the thermal mass of the system.[3]
-
-
Enhance Cooling Capacity:
-
Ensure the reactor's cooling jacket is appropriately sized and the coolant is at a sufficiently low temperature.
-
For highly energetic steps, consider using a secondary cooling loop or an external heat exchanger.
-
-
Consider Semi-Batch or Continuous Processing: Instead of adding all reactants at once (batch mode), a semi-batch approach (controlled addition of one reactant) is standard for managing exotherms. For even greater control, transitioning to a continuous flow chemistry setup offers superior heat transfer and a much smaller reaction volume at any given moment, virtually eliminating the risk of thermal runaway.[4][5]
Section 2: Yield, Kinetics, and Impurity Profile
Scaling up often uncovers hidden inefficiencies and side reactions that were negligible at the lab scale, leading to decreased yield and a more complex impurity profile.
Q2: I'm observing a significant drop in yield and the appearance of new impurities upon scaling up. What are the likely causes?
A2: This issue typically points to problems with mixing, temperature homogeneity, or changes in reaction kinetics at scale.[4] Inadequate mixing is a common culprit; it can be significantly different in a large-scale synthesis compared to a lab-scale batch reaction.[2]
Causality:
-
Poor Mixing: Inefficient stirring in large vessels leads to localized areas of high reagent concentration or "hot spots."[1] This can promote the formation of byproducts that were not observed on a small scale. For example, in some diazotization reactions, poor mixing can alter local pH, leading to unwanted condensation byproducts.[4]
-
Sub-optimal Temperature Control: As discussed, poor heat dissipation can lead to higher internal temperatures, accelerating degradation pathways or favoring thermodynamically controlled, but undesired, side products.[1]
-
Kinetic Shifts: Some reactions are sensitive to the rate of reagent addition. A process that works in the lab with quick additions might fail at scale where additions are necessarily slower, potentially allowing intermediates to decompose or react via alternative pathways.
Troubleshooting Decision Workflow:
Caption: Troubleshooting logic for low yield at scale.
Q3: How do I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound at scale?
A3: Controlling regioselectivity is a classic challenge in pyrazole synthesis and is often exacerbated at scale. The formation of regioisomers is a common issue.[3] The outcome depends on the delicate balance between the reactivity of the two carbonyl groups and is influenced by steric and electronic factors, which can be highly sensitive to reaction conditions.[6]
Causality: The reaction proceeds via condensation at one of the two carbonyls, followed by cyclization and dehydration.[7] The initial site of attack by the hydrazine determines the final regioisomer. This is governed by kinetic versus thermodynamic control, which can be influenced by temperature, solvent, and pH.[8] Conditions that were sufficient to favor one pathway in the lab may not hold in a large, less homogenous reactor.
Strategies for Control:
-
Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired isomer.[3]
-
Solvent Screening: The polarity and proticity of the solvent can influence the reactivity of both the dicarbonyl and the hydrazine. A solvent screen at the pilot scale may be necessary.[1][9]
-
pH Control: The pH can be critical, especially when using hydrazine salts.[7] An excessively acidic environment can protonate the hydrazine, reducing its nucleophilicity, while a basic environment can alter the enolate equilibrium of the dicarbonyl.
-
Protecting Groups: In some cases, a more robust but costly approach involves using a protecting group strategy to differentiate the two carbonyls, forcing the reaction to proceed with the desired regioselectivity.
Section 3: Downstream Processing: Crystallization and Isolation
Successfully synthesizing the product in solution is only half the battle. Isolation and purification via crystallization present their own unique scale-up challenges, directly impacting purity, yield, and material handling properties.
Q4: My crystallization process, which worked well in the lab, is now producing inconsistent particle size distribution (PSD) and sometimes a different polymorph at the pilot scale. Why is this happening?
A4: Crystallization is highly dependent on the interplay between thermodynamics (solubility curves) and kinetics (nucleation and growth rates).[10] These kinetics are heavily influenced by the mixing environment, cooling rate, and seeding protocol, all of which change significantly upon scale-up.[10][11]
Causality:
-
Mixing and Shear: The type of impeller, agitation speed, and vessel geometry dictate the shear forces within the crystallizer.[10] Inadequate mixing can lead to localized high supersaturation, causing rapid nucleation (fines) and poor crystal growth. Conversely, excessive shear near the impeller can cause crystal breakage (attrition).
-
Cooling Rate: Slower, more controlled cooling is harder to achieve in large vessels due to the lower surface-area-to-volume ratio. Non-linear cooling profiles can lead to uncontrolled nucleation events and broad PSD.
-
Seeding: The point of seed addition in the metastable zone and the seed quality/quantity are critical. Poor distribution of the seed slurry in a large vessel can result in inconsistent and unpredictable crystallization behavior.
Key Scale-Up Parameters for Crystallization:
| Parameter | Laboratory Scale (Typical) | Pilot/Plant Scale (Considerations) | Rationale |
| Cooling Profile | Linear, rapid cooling possible | Non-linear, requires programmed control | Slower cooling is needed to maintain growth over nucleation due to heat transfer limits.[10] |
| Agitation | Magnetic stir bar, high RPM | Impeller (PBT, retreat curve), lower RPM | Must ensure solid suspension without excessive shear-induced breakage.[10] |
| Seeding | Single point addition | Controlled addition, ensure good dispersion | Proper seed dispersion is critical to control nucleation and achieve a target PSD.[10] |
| Supersaturation | Often high and uncontrolled | Must be carefully controlled within the Metastable Zone Width (MSZW) | Control is key to preventing spontaneous nucleation and ensuring consistent crystal growth.[11] |
Section 4: Advanced Scale-Up Strategies & Process Control
Modern chemical processing offers powerful tools to de-risk and optimize scale-up.
Q5: What are the advantages of using Flow Chemistry or Process Analytical Technology (PAT) for pyrazole synthesis scale-up?
A5: Both flow chemistry and PAT represent a paradigm shift from traditional batch processing, offering enhanced safety, consistency, and process understanding.[12][13]
-
Flow Chemistry: This involves continuously pumping reactants through a static mixer and into a heated or cooled tube reactor.
-
Superior Heat Transfer: The extremely high surface-area-to-volume ratio of a tube reactor allows for near-instantaneous heating or cooling, making it ideal for managing highly exothermic or temperature-sensitive reactions.[2][4] This is a key advantage for hazardous steps like diazotization or reactions involving hydrazine.[5]
-
Enhanced Safety: The small internal volume of the reactor at any given time minimizes the potential hazard of a runaway reaction.[12]
-
Scalability: Scaling up is achieved by running the system for a longer duration ("numbering up") rather than using a larger reactor, which simplifies the process and avoids many of the mixing and heat transfer issues discussed.[12]
-
-
Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[14][15]
-
Real-Time Monitoring: Instead of relying on end-point testing, PAT tools like in-situ FTIR or Raman spectroscopy can monitor reactant consumption, product formation, and impurity levels in real-time.[16]
-
Improved Process Understanding: This real-time data provides deep insight into reaction kinetics and pathways, allowing for data-driven optimization rather than trial-and-error.
-
Enhanced Control: By understanding the process in real-time, you can implement automated control strategies to maintain optimal conditions, ensuring consistent product quality from batch to batch.[13] For example, a feedback loop can adjust reagent addition rate based on the real-time temperature reading to prevent an exotherm.[16]
-
Workflow for Implementing PAT in Pyrazole Synthesis:
Caption: A simplified workflow for PAT implementation.
References
- Benchchem. Troubleshooting guide for scaling up pyrazole synthesis reactions.
- Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Benchchem. Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
-
Hansen, T. S., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. [Link]
- MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Benchchem. Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
- ResearchGate. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Benchchem. Troubleshooting common issues in pyrazole synthesis.
- NIH. (2022). Thermodynamic vs.
- Benchchem. Optimizing solvent and base selection for pyrazole synthesis.
- MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Royal Society of Chemistry. (2022). Reaction Chemistry & Engineering.
- Benchchem. Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride.
- Stepscience.
- Scott, P. (n.d.).
- American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
- Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- ResearchGate. (2025). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond | Request PDF.
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Duffy, D. (2021). How to develop scale-up strategies for challenging crystallization processes. YouTube. [Link]
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Technical Support Center: Resolving Peak Splitting in NMR Spectra of Substituted Pyrazoles
Welcome to the Technical Support Center for NMR analysis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter complexities in their NMR spectra. Here, we move beyond simple troubleshooting to provide in-depth explanations and actionable protocols to resolve common issues related to peak splitting and spectral complexity.
Troubleshooting Guide
This section addresses specific spectral observations in a question-and-answer format, providing both the underlying scientific cause and proven experimental solutions.
Q1: My 1H and 13C NMR spectra show broadened or averaged signals for the C3 and C5 positions of my unsymmetrically substituted pyrazole. Why is this happening and how can I resolve the individual signals?
Underlying Cause: Annular Tautomerism
This is a classic manifestation of annular tautomerism in N-unsubstituted pyrazoles. The proton on the nitrogen atom rapidly exchanges between the N1 and N2 positions.[1] This creates a dynamic equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the spectrometer detects an average of the two structures, leading to broadened or coalesced signals for the C3/H3 and C5/H5 environments.[2] The rate of this exchange is highly sensitive to temperature, solvent, and substituent effects.[3]
Experimental Solutions
-
Variable Temperature (VT) NMR: Lowering the temperature of the NMR experiment is the most direct way to slow down the rate of proton exchange.[1][3] As the exchange rate decreases, you will eventually reach the "slow exchange regime" where the signals for each distinct tautomer resolve.
Workflow for Variable Temperature NMR
Caption: Workflow for a Variable Temperature NMR experiment.
-
Solvent Effects: The choice of solvent can dramatically influence the rate of tautomeric exchange.[4][5]
-
Aprotic, non-polar solvents (e.g., CDCl₃, C₆D₆) tend to slow down the exchange by disfavoring proton transfer, potentially allowing for the observation of distinct tautomers even at room temperature.[5]
-
Protic or hydrogen-bond accepting solvents (e.g., DMSO-d₆, CD₃OD) can accelerate proton exchange, leading to sharper, averaged signals.[2][5] Water, in particular, can lower the energy barrier for proton transfer.[2]
-
-
Solid-State NMR (CP/MAS): In the solid state, pyrazole derivatives typically exist as a single, fixed tautomer.[1][6] Comparing the solid-state spectrum to the solution-state data can help identify the major tautomer present in the solid phase.[1]
Q2: The N-H proton signal in my 1H NMR spectrum is extremely broad or completely absent. How can I observe it?
Underlying Causes
The disappearance or significant broadening of the N-H proton signal is a common issue resulting from a combination of factors:[1]
-
Rapid Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, trace amounts of water in the solvent, or other acidic/basic impurities.[1] This rapid exchange broadens the signal, often to the point where it merges with the baseline.
-
Quadrupolar Broadening: The 14N nucleus, the most abundant nitrogen isotope, is a quadrupolar nucleus (spin I > 1/2).[7] This means it has a non-spherical distribution of charge, which interacts with the local electric field gradient. This interaction provides an efficient relaxation pathway for the attached proton, leading to significant signal broadening.[1][8]
-
Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering the N-H signal invisible in the 1H spectrum.[1]
Experimental Solutions
| Troubleshooting Step | Rationale |
| Use a Dry Aprotic Solvent | Minimizes proton exchange with water and protic solvent molecules.[1] Solvents like CDCl₃ or THF-d₈ are good choices. |
| Vary Sample Concentration | Intermolecular proton exchange is concentration-dependent. Acquiring spectra at different concentrations can sometimes sharpen the N-H signal.[1] |
| Low-Temperature NMR | As with tautomerism, cooling the sample can slow the rate of chemical exchange, leading to a sharper N-H signal. |
| 15N Isotopic Labeling | If feasible, synthesizing the pyrazole with 15N (a spin I = 1/2 nucleus) eliminates the quadrupolar broadening effect from 14N.[1][9] This allows for direct observation of sharp 15N signals and their coupling to protons in 1H-15N correlation experiments (like HMBC). |
Q3: I'm observing more signals than expected for my substituted pyrazole, even at room temperature. The splitting pattern seems overly complex. What could be the cause?
Underlying Cause: Restricted Rotation
If your pyrazole has a bulky substituent, particularly one attached via a C-N or C-C single bond with some double-bond character (like an amide or a substituted phenyl group), you may be observing isomers due to restricted rotation (atropisomers).[10][11][12] If the energy barrier to rotation around this bond is high enough, the rotation can be slow on the NMR timescale, leading to distinct sets of signals for each rotational isomer (rotamer).[13][14]
Experimental Solutions
-
Variable Temperature (VT) NMR: In this case, you would increase the temperature. As the temperature rises, the rate of rotation around the restricted bond will increase. At a high enough temperature, the rotation will become fast on the NMR timescale, and the separate signals for the rotamers will coalesce into a single, averaged set of signals.[10]
Troubleshooting Logic for Unexpected Signals
Caption: Decision-making process for diagnosing restricted rotation.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments can be used to probe the spatial proximity of atoms. If you have distinct rotamers, you can observe through-space correlations between the substituent and the pyrazole ring that are unique to each isomer, helping to confirm their structures.
Q4: How can I definitively assign the 1H and 13C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole, especially when dealing with tautomers?
Underlying Cause: Structural Ambiguity
Direct assignment from 1D spectra can be challenging due to overlapping signals and the influence of tautomerism. Two-dimensional (2D) NMR techniques are essential for unambiguous assignments.
Experimental Solutions
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH).[1]
-
Key Correlations:
-
The H4 proton will show correlations to both the C3 and C5 carbons.
-
If the N-H proton is observable, it will show correlations to both C3 and C5, helping to identify them.
-
Protons on a substituent at C3 will show a strong correlation to C3 and a weaker correlation to C4.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (1JCH). It is invaluable for assigning the signals of protonated carbons (C3-H3, C4-H4, C5-H5).
-
15N NMR: For N-unsubstituted pyrazoles, the chemical shifts of N1 and N2 are different in the two tautomers. If you can obtain a 1H-15N HMBC spectrum (often requiring an 15N-labeled sample), you can correlate the N-H proton to the specific nitrogen atoms of each tautomer, providing definitive proof of the tautomeric equilibrium.[5]
Frequently Asked Questions (FAQs)
Q: What is the typical range for 3JHH coupling constants in the pyrazole ring? A: The coupling constant between H4 and H5 (3JH4H5) is typically in the range of 1.5-3.0 Hz. The coupling between H3 and H4 (3JH3H4) is generally smaller, around 0.5-2.0 Hz. These values can be influenced by substituents.
Q: Can I use trifluoroacetic acid (TFA) to simplify the spectrum? A: Adding a catalytic amount of an acid like TFA can sometimes simplify the spectrum by accelerating proton exchange to the point where very sharp, averaged signals are observed. This can be useful for confirming the presence of a tautomeric equilibrium but will prevent you from studying the individual tautomers.[2]
Q: Why are the 14N NMR signals for pyrazoles often too broad to be observed with a high-resolution spectrometer? A: The 14N nucleus has a quadrupole moment, and in the asymmetric environment of a pyrazole ring, this leads to very rapid relaxation and extremely broad signals, often thousands of Hertz wide.[7][8] This makes them difficult to detect on standard high-resolution NMR instruments.
References
- Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- Krbavčič, A., et al. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health.
- Elguero, J., et al. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
- Faure, R., et al. (n.d.). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
- Pereira, F. V. M., et al. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Nanalysis Corp. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds.
- ResearchGate. (n.d.). Restricted Rotation about the C-N Bond in Thienopyridine Derivatives: NMR and DFT Study.
- Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds.
- PubMed Central. (2023, December 8). A Small Change in Structure, a Big Change in Flexibility.
- National Institutes of Health. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'.
- (n.d.). Quadrupolar nuclei.
- NMR Wiki. (2011, July 20). Quadrupolar coupling.
- Sigma-Aldrich. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids.
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- 4. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Managing Poorly Soluble Pyrazole Compounds in Biological Assays
Introduction
Pyrazole and its derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents due to their wide range of biological activities.[1][2][3][4] However, a common hurdle encountered during the in vitro and in vivo evaluation of novel pyrazole-based compounds is their poor aqueous solubility.[3] This poor solubility can lead to a host of experimental artifacts, including compound precipitation, which can result in inaccurate data and misleading structure-activity relationships (SAR).[5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor solubility of pyrazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazole compounds precipitate when I dilute them from a DMSO stock into my aqueous assay buffer?
A1: This is a classic issue of solvent shifting. Pyrazole compounds, particularly those with lipophilic substituents, are often readily soluble in 100% DMSO but have very limited solubility in aqueous solutions.[7][8] When a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO concentration drops dramatically, and the buffer can no longer keep the compound in solution, causing it to "crash out" or precipitate.[5][9] This is especially problematic in high-throughput screening (HTS) where high stock concentrations are used.[5]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The maximum tolerable DMSO concentration is highly cell-line dependent and also depends on the duration of the assay.[10][11] A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with many sensitive or primary cell lines requiring concentrations as low as 0.1%.[10][11][12] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to a range of DMSO concentrations.[11] Concentrations above 1% are more likely to cause adverse effects such as decreased cell viability, membrane damage, or altered gene expression.[13]
Q3: Can I just sonicate my sample to redissolve the precipitate?
A3: While sonication can help to break up aggregates and temporarily redissolve some precipitated material, it is often not a reliable long-term solution. The compound is likely to precipitate again over time, especially during incubation periods. Furthermore, intense sonication can potentially degrade the compound. It is a temporary fix that does not address the underlying solubility problem.
Q4: What are the primary factors that influence the solubility of pyrazole derivatives?
A4: Several factors contribute to the solubility of pyrazole derivatives:
-
Molecular Weight: Higher molecular weight compounds are often more challenging to solvate.[7]
-
Crystal Structure: The energy required to break the crystal lattice of a solid compound directly impacts its solubility.
-
Substituents: The nature of the chemical groups attached to the pyrazole ring is critical. Lipophilic (oily) groups tend to decrease aqueous solubility, while polar groups (e.g., hydroxyl, amino) can increase it.[3][7]
-
Intermolecular Forces: Strong forces between molecules, such as hydrogen bonding, can make it more difficult for a solvent to surround and dissolve the compound.[7]
-
pH: For pyrazole derivatives that can be ionized (gain or lose a proton), the pH of the solution can significantly affect solubility.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
When encountering a pyrazole compound with poor solubility, a systematic approach is key to finding an effective solution.
Problem: Compound Precipitation Observed in Assay Wells
Visual Cue: Cloudiness, turbidity, or visible particles in the assay plate after adding the compound.
Initial Action: Confirm that what you are observing is indeed compound precipitation and not another artifact. This can be done by preparing the same dilution in buffer without cells or other assay components and observing it under a microscope.
Step 1: Optimize the Stock Solution and Dilution Method
Before exploring more complex formulation strategies, ensure that your basic laboratory practices are optimized.
-
Protocol for Preparing a Serial Dilution:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved. Gentle warming or brief sonication can be used if necessary.
-
Perform an intermediate dilution step in 100% DMSO to get closer to the final desired concentration.
-
For the final dilution into the aqueous assay buffer, add the DMSO stock to the buffer (not the other way around) with vigorous mixing (e.g., vortexing or rapid pipetting). This rapid mixing helps to disperse the compound before it has a chance to aggregate.
-
Step 2: Employing Co-solvents
If optimizing the dilution method is insufficient, the use of co-solvents can be an effective strategy. Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[14]
-
Common Co-solvents for In Vitro Assays:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG400)
-
-
Experimental Protocol for Co-solvent Screening:
-
Prepare a concentrated stock of your pyrazole compound in 100% DMSO.
-
Create a series of co-solvent/DMSO mixtures (e.g., 90% DMSO/10% PEG400, 80% DMSO/20% PEG400).
-
Dissolve your compound in these mixtures.
-
Dilute these new stock solutions into your aqueous assay buffer and observe for precipitation.
-
Crucially , run parallel vehicle controls with the same final concentration of the co-solvent mixture to ensure the co-solvent itself does not affect the biological assay.
-
| Co-solvent | Properties | Typical Final Concentration in Assay |
| Ethanol | Volatile, can have biological effects. | < 1% |
| PEG400 | Non-volatile, generally low toxicity. | < 5% |
| Propylene Glycol | Viscous, low toxicity. | < 5% |
Step 3: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble molecules, like many pyrazole derivatives, increasing their apparent water solubility.[15][16][17]
-
Mechanism of Action: The hydrophobic pyrazole compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved in the aqueous buffer.[17][]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[19]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with even higher water solubility.
-
-
Experimental Protocol for Cyclodextrin Formulation:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD in assay buffer).
-
Prepare a concentrated stock of the pyrazole compound in DMSO.
-
Slowly add the DMSO stock to the cyclodextrin solution while vortexing. The molar ratio of cyclodextrin to the compound is important and may need to be optimized (typically ranging from 10:1 to 100:1).
-
Allow the solution to equilibrate (e.g., shake for 1-2 hours at room temperature).
-
Perform serial dilutions from this cyclodextrin-formulated stock.
-
Always include a vehicle control with the same concentration of cyclodextrin.
-
Diagram: Systematic Approach to Troubleshooting Poor Solubility
Caption: A stepwise decision tree for addressing solubility issues with pyrazole compounds.
Step 4: Advanced Formulation Strategies
For particularly challenging compounds, especially those intended for in vivo studies, more advanced formulation techniques may be necessary. These are typically developed in collaboration with formulation scientists.
-
Lipid-Based Formulations: For highly lipophilic pyrazole compounds, formulating them in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be beneficial.[9] These systems form fine emulsions upon gentle agitation in an aqueous medium.
-
Amorphous Solid Dispersions: This technique involves dispersing the pyrazole compound in a polymer matrix in a non-crystalline (amorphous) state.[9] The amorphous form of a drug is typically more soluble than its crystalline counterpart.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[9]
Diagram: Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic pyrazole by a cyclodextrin to form a water-soluble complex.
Conclusion
Addressing the poor solubility of pyrazole compounds is a critical step in obtaining reliable and reproducible data in biological assays. By systematically evaluating and employing the strategies outlined in this guide—from optimizing dilution techniques to utilizing co-solvents and cyclodextrins—researchers can significantly improve the likelihood of success in their experiments. For particularly challenging compounds, collaboration with formulation experts to explore advanced strategies is highly recommended.
References
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Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL: [Link]
-
Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]
-
Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL: [Link]
-
Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI URL: [Link]
-
Title: Solubilization techniques used for poorly water-soluble drugs - PMC Source: PubMed Central URL: [Link]
-
Title: What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Source: ResearchGate URL: [Link]
-
Title: What the concentration of DMSO you use in cell culture assays? Source: ResearchGate URL: [Link]
-
Title: Maximum DMSO concentration in media for cell culture? Source: Reddit URL: [Link]
-
Title: DMSO usage in cell culture Source: LifeTein URL: [Link]
-
Title: DMSO in cell based assays Source: Scientist Solutions URL: [Link]
-
Title: Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC Source: PubMed Central URL: [Link]
-
Title: Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics - PMC Source: PubMed Central URL: [Link]
-
Title: Compound Precipitation in High-Concentration DMSO Solutions Source: Sci-Hub URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]
-
Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]
-
Title: Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative Source: MDPI URL: [Link]
-
Title: Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs Source: PubMed URL: [Link]
-
Title: Aqueous and cosolvent solubility data for drug-like organic compounds - PMC Source: National Institutes of Health URL: [Link]
-
Title: Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions Source: Asian Journal of Pharmaceutics URL: [Link]
-
Title: Supporting novel drug discovery via cosolvent molecular dynamics Source: Vlaams Supercomputer Centrum URL: [Link]
-
Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry Source: Research and Reviews URL: [Link]
-
Title: (PDF) Compound Precipitation in High-Concentration DMSO Solutions Source: ResearchGate URL: [Link]
-
Title: Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques Source: Request PDF URL: [Link]
-
Title: Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Source: National Institutes of Health URL: [Link]
-
Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]
-
Title: (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review Source: ResearchGate URL: [Link]
-
Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC Source: PubMed Central URL: [Link]
-
Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]
-
Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC Source: National Institutes of Health URL: [Link]
-
Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Research & Reviews: A Journal of Pharmaceutical Science URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]
-
Title: Current status of pyrazole and its biological activities - PMC Source: PubMed Central URL: [Link]
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Technical Support Center: Catalyst Selection and Optimization for Pyrazole Synthesis
Welcome to the technical support center for catalyst selection and optimization in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing pyrazole derivatives. Here, we move beyond simple protocols to explain the underlying principles of catalyst choice and provide actionable troubleshooting advice for common experimental challenges. Our goal is to empower you with the scientific rationale needed to overcome synthetic hurdles and improve your reaction outcomes.
Part 1: Troubleshooting Guide: Diagnosing and Solving Common Catalytic Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential catalyst-related causes and providing step-by-step solutions.
Question 1: My pyrazole synthesis yield is consistently low or the reaction has stalled. What are the likely catalyst-related causes?
Low yield is one of the most common frustrations in synthesis. Before re-evaluating your entire synthetic route, consider these catalyst-centric issues. A reaction that fails to proceed often points to an inactive or inappropriate catalytic system.[1][2]
Potential Causes & Diagnostic Solutions:
-
Incorrect Catalyst Choice for the Reaction Type: The classic Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine) often proceeds with simple acid catalysis (e.g., acetic acid) or even thermally.[3][4] However, more complex transformations, such as [3+2] cycloadditions or couplings involving challenging substrates like trifluoromethylated ynones, require specific metal catalysts like silver (AgOTf) or copper (Cu(OTf)₂).[1][3] An incorrect catalyst choice is a primary reason for reaction failure.[1]
-
Catalyst Deactivation/Poisoning: Homogeneous metal catalysts can be sensitive to impurities in starting materials, solvents, or the atmosphere. Functional groups on your substrate (e.g., unprotected thiols or amines) can coordinate strongly to the metal center, effectively poisoning it. For heterogeneous catalysts, the active sites can be blocked or the metal can leach from the support.
-
Solution:
-
Purify Reagents: Ensure starting materials and solvents are pure and dry. Use of high-purity intermediates (e.g., >98.0% purity) leads to more predictable outcomes.[6]
-
Inert Atmosphere: If using an air-sensitive catalyst (common with Pd or Ru complexes), ensure the reaction is run under an inert atmosphere (N₂ or Ar).
-
Hot Filtration Test (for Heterogeneous Catalysts): To test for leaching, run the reaction for a short period, then filter the solid catalyst out while the reaction is still hot. Allow the filtrate to continue stirring under the reaction conditions. If the reaction continues to progress, the active catalyst is likely a soluble species that has leached from the support.
-
-
-
Suboptimal Catalyst Loading: Too little catalyst will result in a sluggish or incomplete reaction, while too much can sometimes lead to unwanted side reactions or complicate purification.
-
Solution: Perform a catalyst loading optimization study. Systematically vary the catalyst amount (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while keeping all other parameters constant. Plot the yield against catalyst loading to identify the optimal concentration. Often, there is a point beyond which increasing the catalyst amount gives no significant improvement in yield.[7]
-
-
Mass Transfer Limitations (Heterogeneous Catalysts): If the reactants cannot efficiently reach the active sites on a solid-supported catalyst, the reaction rate will be limited.
-
Solution: Increase the stirring rate to improve mixing. Ensure the catalyst particle size is appropriate and not overly aggregated. In some cases, switching to a solvent that better solubilizes the reactants can improve mass transfer.
-
Question 2: I'm obtaining a mixture of regioisomers. How can I improve the regioselectivity of my catalytic reaction?
Regioselectivity is a critical challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[8][9] The catalyst and reaction conditions play a pivotal role in directing which nitrogen atom of the hydrazine attacks which carbonyl group.[9]
Potential Causes & Strategic Solutions:
-
Solvent Effects: The solvent can dramatically influence the reaction pathway. Standard protic solvents like ethanol often lead to regioisomeric mixtures because they can participate in multiple hydrogen-bonding interactions, stabilizing different transition states.[6][9]
-
Solution: Conduct a solvent screen. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of a single isomer.[9][10] Their unique hydrogen-bonding properties can preferentially stabilize one reaction pathway over the other. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can also provide excellent regioselectivity.[1][6]
-
-
Steric and Electronic Control: The steric bulk and electronic properties of the catalyst, particularly the ligands attached to a metal center, can direct the approach of the substrates.
-
Solution:
-
Ligand Modification: For metal-catalyzed reactions, changing the ligand can have a profound effect. A bulkier ligand can sterically hinder one reaction pathway, forcing the reaction to proceed through a different, more selective route. For instance, in some silver-catalyzed reactions, switching from a simple ligand to a more complex one like 1,10-phenanthroline can alter the product ratio.[1]
-
Catalyst Choice: Different metals have different coordination preferences. For example, a reaction catalyzed by a Lewis acid like nano-ZnO might yield a different major regioisomer compared to a reaction catalyzed by a protic acid.[1][11]
-
-
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of a reaction.
-
Solution: Systematically vary the reaction temperature. Running the reaction at a lower temperature may favor the kinetically preferred, and often more selective, product. Conversely, higher temperatures might be needed to overcome the activation energy for the desired pathway, but excessive heat can decrease selectivity.[1]
-
Here is a logical workflow for troubleshooting poor regioselectivity.
Caption: Troubleshooting workflow for improving regioselectivity.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader, foundational questions about catalyst selection and reaction optimization.
Q1: How do I choose a starting catalyst for my pyrazole synthesis?
The optimal catalyst depends entirely on the synthetic route you are employing.
-
For Knorr-type Condensations (1,3-dicarbonyl + hydrazine):
-
First Choice: A simple protic acid like acetic acid or a mineral acid (e.g., HCl, H₂SO₄) is often sufficient.[2][4]
-
Greener Alternatives: For environmentally friendly protocols, consider heterogeneous catalysts like Amberlyst-70 , nano-ZnO, or silica-supported sulfuric acid.[1][12][13] These are often recyclable and can be used in aqueous media.[11][12]
-
-
For [3+2] Cycloadditions (e.g., diazo compound + alkyne):
-
First Choice: Copper(I) and Ruthenium(II) complexes are the workhorses for these reactions. Copper triflate (CuOTf) is a common starting point.[11]
-
Specialized Cases: For reactions involving specific substrates like trifluoromethylated ynones, silver triflate (AgOTf) has shown remarkable efficiency and regioselectivity, often working at room temperature with low catalyst loading (e.g., 1 mol%).[1][3]
-
-
For Dehydrogenative Coupling (1,3-diol + hydrazine):
-
First Choice: Ruthenium catalysts, often in combination with a phosphine ligand like Xantphos, are effective for this modern approach which avoids unstable dicarbonyl intermediates.[5]
-
Q2: What is the difference between homogeneous and heterogeneous catalysts, and which should I choose?
The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Definition | Catalyst is in the same phase as the reactants (usually dissolved).[14] | Catalyst is in a different phase from the reactants (e.g., a solid in a liquid).[14][15] |
| Active Site | Well-defined, single-site metal centers.[14] | Often ill-defined; activity can depend on particle size, surface defects, etc.[14] |
| Activity/Selectivity | Generally high, as active sites are highly accessible. Easier to tune sterically and electronically via ligand modification.[14] | Can be lower due to mass transfer limitations. Selectivity can be excellent but is harder to rationally tune.[14] |
| Separation | Difficult and often expensive; requires extraction, distillation, or chromatography.[14] | Simple; typically achieved by filtration.[14] |
| Reusability | Generally not reusable unless specialized biphasic systems are used.[14] | Often easily recycled, making them ideal for green chemistry and industrial processes.[14][15] |
| Example for Pyrazoles | Acetic Acid, AgOTf, Ru(Xantphos)Cl₂ | Nano-ZnO, Amberlyst-70, CeO₂/SiO₂[11][12] |
Recommendation: For initial small-scale discovery and methods development where maximizing yield and selectivity is paramount, a homogeneous catalyst is often preferred due to its high activity and tunability. For larger-scale synthesis or developing a "green" process, a heterogeneous catalyst is superior due to its ease of separation and reusability.[15][16]
Q3: What role do ligands play in metal-catalyzed pyrazole synthesis?
In metal-catalyzed reactions, ligands are not passive spectators; they are critical components that dictate the catalyst's performance. Pyrazole- and pyridine-based ligands are particularly versatile.[17][18][19]
-
Tuning Reactivity and Selectivity: Ligands modify the electronic properties of the metal center. Electron-donating ligands can make a metal more reactive in oxidative addition steps, while electron-withdrawing ligands can make it more electrophilic. The steric bulk of a ligand can block certain coordination sites, forcing substrates to bind in a specific orientation, thereby controlling regioselectivity.[20]
-
Stabilization: Ligands stabilize the metal center, preventing it from decomposing or aggregating into inactive metal nanoparticles. Bidentate ligands, such as 2-(1H-pyrazol-1-yl)pyridine (1-PzPy), form stable chelate rings with the metal, enhancing catalyst longevity.[18]
-
Enabling Novel Reactivity: Protic pyrazole ligands can act as both a ligand and a proton shuttle, participating directly in the reaction mechanism through metal-ligand cooperation to facilitate bond-breaking and bond-forming steps.[17]
Caption: Ligands modulate the steric and electronic environment of the metal center.
Part 3: Experimental Protocols
Here we provide standardized, self-validating protocols for key optimization and diagnostic experiments.
Protocol 1: Catalyst Loading Optimization Study
Objective: To determine the minimum amount of catalyst required for maximum yield, avoiding unnecessary cost and purification challenges.
Methodology:
-
Setup: Prepare 5 identical reaction vessels equipped with stir bars.
-
Reagents: To each vessel, add your limiting substrate (e.g., 1.0 mmol), the excess reagent (e.g., 1.2 mmol of hydrazine), and the chosen solvent (e.g., 5 mL).
-
Catalyst Addition:
-
Vessel 1 (Control): 0 mol% catalyst.
-
Vessel 2: 0.5 mol% catalyst.
-
Vessel 3: 1.0 mol% catalyst.
-
Vessel 4: 2.0 mol% catalyst.
-
Vessel 5: 5.0 mol% catalyst.
-
-
Reaction: Stir all reactions simultaneously at the desired temperature (e.g., 60 °C).
-
Monitoring: Withdraw small aliquots from each vessel at regular time intervals (e.g., 1h, 2h, 4h, 8h). Analyze the aliquots by a suitable method (TLC, LC-MS, or GC) to monitor the consumption of starting material and formation of the product.
-
Analysis: After a set time (e.g., 24h) or once the reaction in the most active vessel is complete, quench all reactions. Isolate the product from each vessel and calculate the yield.
Protocol 2: Hot Filtration Test for Heterogeneous Catalyst Leaching
Objective: To determine if the catalytic activity originates from the solid catalyst surface (true heterogeneous catalysis) or from metal species that have dissolved into the solution (homogeneous catalysis from a leached species).
Methodology:
-
Setup: Begin the reaction as normal with your solid heterogeneous catalyst.
-
Initial Reaction: Allow the reaction to proceed for a period where significant conversion is expected but before completion (e.g., 20-30% conversion, monitored by TLC/LC-MS).
-
Filtration: While maintaining the reaction temperature, rapidly filter the reaction mixture through a hot, pre-warmed filter (e.g., a sintered glass funnel or a cotton plug in a pipette) to remove all solid catalyst particles.
-
Continued Reaction: Transfer the hot, particle-free filtrate to a new, clean reaction vessel and continue to stir it under the identical reaction conditions (temperature, atmosphere).
-
Monitoring: Continue to monitor the progress of the reaction in the filtrate over time.
-
Analysis:
-
If reaction progress STOPS: The catalysis is truly heterogeneous. The active sites are on the solid surface.
-
If reaction progress CONTINUES: The active catalyst is a soluble species that has leached from the solid support. This indicates that while you started with a heterogeneous catalyst, the true catalytic cycle is homogeneous.
-
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). PMC. [Link]
-
Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2024). Inorganic Chemistry. [Link]
-
Optimization of catalyst loading with respect to yield of 5a. (n.d.). ResearchGate. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2022). The Journal of Organic Chemistry. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). PMC. [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015). Organic Letters. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2013). The Journal of Organic Chemistry. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Chemistry. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]
-
Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (n.d.). MDPI. [Link]
-
Homogeneous vs Heterogeneous Catalysts. (n.d.). University of Glasgow. [Link]
-
Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. (2023). Thieme Chemistry. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2018). PMC. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review. (2022). ResearchGate. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2019). Taylor & Francis Online. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
-
Ligand-Directed Metalation of a Gold Pyrazolate Cluster. (n.d.). PMC. [Link]
-
Optimization of the reaction conditions for the synthesis of alkenyl pyrazoles 2aa. (n.d.). ResearchGate. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). National Institutes of Health. [Link]
-
Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (2023). ResearchGate. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]
-
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (2012). Semantic Scholar. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. (2011). Organic Chemistry Portal. [Link]
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preventing degradation of pyrazole compounds during workup and purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the robust handling of pyrazole compounds. As a Senior Application Scientist, I understand the nuances and challenges associated with synthesizing, purifying, and storing these valuable heterocyclic scaffolds. Pyrazoles are cornerstones in medicinal chemistry, but their inherent chemical properties can sometimes lead to unexpected degradation during routine laboratory operations.[1]
This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying chemical principles. By understanding the "why" behind each technique, you will be empowered to troubleshoot effectively and ensure the integrity of your compounds.
Understanding Pyrazole Stability: A Balancing Act
The pyrazole ring is an aromatic system, which confers significant stability.[1] However, its unique structure, featuring two adjacent nitrogen atoms, also introduces specific vulnerabilities. One nitrogen is a "pyrrole-like" NH, which is weakly acidic, while the other is a "pyridine-like" N, which is basic.[1][2][3] This amphoteric nature is key to both its utility and its potential degradation pathways.
Here's a snapshot of the primary degradation risks:
-
Oxidative Degradation: While the pyrazole ring itself is relatively resistant to oxidation, certain substituents or harsh oxidizing conditions can lead to ring cleavage or side-chain oxidation.[4][5][6] Some pyrazole derivatives, particularly aminopyrazoles, can undergo oxidative ring-opening.[7]
-
Extreme pH: Strong bases can deprotonate the N1-proton, forming a pyrazolate anion.[1] In some cases, strong bases can even induce ring-opening at the C3 position.[4][6] Conversely, strong acids lead to the formation of a pyrazolium cation, which can alter the compound's reactivity and solubility.[6]
-
Metal-Catalyzed Degradation: Trace metal impurities from reagents or reaction vessels can catalyze decomposition, particularly oxidation.
-
Photosensitivity: Some complex pyrazole derivatives may exhibit sensitivity to light, leading to photodissociation or other unwanted reactions.[8][9]
The following sections provide targeted advice to mitigate these risks during the critical phases of workup and purification.
Frequently Asked Questions (FAQs)
Here we address common questions encountered in the lab.
Q1: My pyrazole seems to be decomposing during aqueous workup. What's the likely cause?
A1: The most common culprits during aqueous workup are extreme pH and dissolved oxygen. Pyrazoles are amphoteric, meaning they can act as both weak acids and weak bases.[1][2]
-
High pH: If your aqueous layer is strongly basic (e.g., from using concentrated NaOH), you risk deprotonating your pyrazole to form the pyrazolate anion, which can be more susceptible to oxidation or other reactions. In extreme cases, strong bases can lead to ring opening.[4][6]
-
Low pH: While generally more stable in acidic conditions, very strong acids can lead to the formation of the pyrazolium cation, altering solubility and potentially making the compound more water-soluble than expected.[10]
-
Dissolved Oxygen: Standard tap water and un-degassed solvents contain dissolved oxygen, which can lead to slow oxidation of sensitive pyrazole derivatives, especially in the presence of trace metal ions.
Solution: Control the pH of your aqueous washes using buffered solutions (e.g., phosphate buffer at pH 7) or dilute acids/bases (e.g., 1M HCl, saturated NaHCO₃). For oxygen-sensitive compounds, use degassed solvents for extractions.
Q2: I'm seeing significant loss of my pyrazole compound on a silica gel column. Why is this happening and what can I do?
A2: This is a very common issue. The acidic nature of standard silica gel is often the problem. The basic nitrogen atom (N2) of the pyrazole can strongly interact with the acidic silanol groups (Si-OH) on the silica surface. This can lead to:
-
Irreversible Adsorption: Your compound sticks to the column and cannot be eluted.
-
Peak Tailing: The compound elutes very slowly and over a large volume, resulting in poor separation and recovery.
-
On-Column Degradation: The acidic environment of the silica can catalyze the degradation of acid-sensitive pyrazoles.
Solutions:
-
Deactivate the Silica: Before running your column, flush it with a solvent system containing a small amount of a volatile base like triethylamine (typically 0.1-1%). This neutralizes the acidic sites.[11]
-
Use a Different Stationary Phase: Consider using neutral alumina or a polymer-based stationary phase for particularly basic or sensitive pyrazoles.[11]
-
Alternative Purification: Avoid chromatography altogether if possible. Recrystallization or acid-base extraction are excellent alternatives for many pyrazole compounds.[12]
Q3: Can I purify my pyrazole without using column chromatography?
A3: Absolutely. For many crystalline pyrazole compounds, non-chromatographic methods are often more efficient and scalable.
-
Recrystallization: This is the preferred method for purifying solid pyrazoles. The key is finding a suitable solvent or solvent pair where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[11][12] Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures with water or hexanes.[11]
-
Acid-Base Extraction: This technique leverages the basicity of the pyrazole ring. You can selectively extract your pyrazole from an organic solvent into an acidic aqueous layer. The impurities remain in the organic phase. Then, by basifying the aqueous layer, you can recover your purified pyrazole by extraction back into an organic solvent.[12][13][14][15]
Troubleshooting Guide: From Reaction to Pure Compound
This section provides a systematic approach to identifying and solving degradation issues.
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Discoloration (e.g., turning yellow/brown) of the crude reaction mixture or purified product. | 1. Oxidation: Exposure to air (oxygen) during workup, purification, or storage.[4][6] 2. Trace Metal Catalysis: Contaminants from reagents or glassware. | 1. Perform workup and purification under an inert atmosphere (Nitrogen or Argon).[16][17][18] 2. Use degassed solvents. 3. Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) during workup to sequester metal ions. |
| Low recovery after liquid-liquid extraction. | 1. Incorrect pH: The pyrazole may be protonated and more soluble in the aqueous phase than expected.[13][19] 2. Emulsion Formation: Vigorous shaking can lead to stable emulsions, trapping the product. | 1. Carefully adjust the pH of the aqueous layer to be neutral or slightly basic before extraction.[20] 2. Use a brine (saturated NaCl solution) wash to break up emulsions. 3. Avoid vigorous shaking; gently invert the separatory funnel instead. |
| Appearance of unexpected peaks in NMR/LCMS after purification. | 1. On-Column Degradation: The stationary phase (e.g., silica gel) is causing decomposition.[11] 2. Solvent-Induced Degradation: The purification solvent may be reacting with the compound (e.g., residual acid in chloroform). | 1. Deactivate the silica gel with triethylamine or switch to a neutral stationary phase like alumina.[11] 2. Use high-purity, stabilized solvents for chromatography. 3. Consider recrystallization as a milder alternative.[12] |
| Product degrades during solvent removal (rotary evaporation). | 1. Thermal Instability: The compound is sensitive to heat. 2. Residual Acid/Base: Trace amounts of acid or base from the workup are concentrated and cause degradation. | 1. Use a lower bath temperature and a high-vacuum pump to remove solvent at room temperature. 2. Perform a final neutral wash (e.g., with water or brine) before concentration. 3. Co-evaporate with a neutral, high-boiling point solvent like toluene to azeotropically remove volatile acidic/basic impurities. |
Key Experimental Protocols
Here are detailed, step-by-step methodologies for critical procedures.
Protocol 1: pH-Controlled Acid-Base Extraction
This protocol is ideal for purifying basic pyrazoles from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). Your neutral pyrazole product should precipitate or form an oil.
-
Back Extraction: Extract the basified aqueous layer with a fresh organic solvent (2-3 times). The purified pyrazole will now be in the organic layer.
-
Final Workup: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Workup Under an Inert Atmosphere
For oxygen-sensitive compounds, preventing exposure to air is critical.
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon.[17][21] Use cannulas for liquid transfers and septa to seal flasks.
-
Solvent Degassing: Degas all solvents (water, organic solvents for extraction) by sparging with nitrogen or argon for 15-30 minutes or by using a freeze-pump-thaw technique.
-
Reaction Quenching: Cool the reaction mixture to the desired temperature. Under a positive pressure of inert gas, slowly add the degassed quenching solution via a syringe or cannula.
-
Extraction: Perform all liquid-liquid extractions in a sealed separatory funnel, ensuring a positive pressure of inert gas is maintained in the headspace.
-
Drying and Filtration: Dry the organic layer with an anhydrous salt. Filter the solution under inert atmosphere using a Schlenk filter or a cannula transfer into another flask.
-
Concentration: Remove the solvent under reduced pressure. If the compound is particularly sensitive, backfill the flask with inert gas after concentration.
Protocol 3: Use of Scavenger Resins for Purification
Scavenger resins are solid-supported reagents that react with and remove excess reagents or byproducts, simplifying purification to a simple filtration.[22][23][24]
-
Select the Right Scavenger:
-
To remove excess acidic reagents (e.g., carboxylic acids, HCl): Use a basic scavenger resin (e.g., polymer-supported trisamine).
-
To remove excess electrophilic reagents (e.g., acyl chlorides, isocyanates): Use a nucleophilic scavenger resin (e.g., polymer-supported amine).[23]
-
To remove excess nucleophilic reagents (e.g., amines, hydrazines): Use an electrophilic scavenger resin (e.g., polymer-supported isocyanate or anhydride).[23]
-
-
Scavenging Step: After the primary reaction is complete, add the selected scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess reagent).
-
Incubation: Stir the mixture at room temperature or with gentle heating for a few hours to overnight. Monitor the removal of the impurity by TLC or LCMS.
-
Filtration: Once the scavenging is complete, simply filter the reaction mixture to remove the resin.
-
Isolation: Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Visualization of Key Concepts
Degradation Pathway Logic
This diagram illustrates the primary decision points when considering potential pyrazole degradation.
Caption: Decision workflow for troubleshooting pyrazole degradation.
Purification Strategy Workflow
This chart outlines a logical progression for selecting an appropriate purification method.
Caption: A workflow for selecting the optimal purification strategy.
References
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]
-
Oxidative Cleavage of the Pyrazole Ring and the Structure of Azipyrazole. Journal of the American Chemical Society. [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]
-
Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. [Link]
-
Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. PubMed. [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions (RSC Publishing). [Link]
-
Supported scavengers and reagents in organic chemistry | Request PDF. ResearchGate. [Link]
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How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
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strategies in organic synthesis. Wipf Group - University of Pittsburgh. [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
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What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? ResearchGate. [Link]
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7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
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1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
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Inert atmosphere reactions. Chemistry Online. [Link]
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Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Southampton. [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
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Role of Ph in liquid-liquid extraction. Reddit. [Link]
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Polymeric Scavenger Reagents in Organic Synthesis. ResearchGate. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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The role of pH in Liquid-Liquid Extraction L9 4380. YouTube. [Link]
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Scavenger (chemistry). Wikipedia. [Link]
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Multi-step organic synthesis using solid-supported reagents and scavengers: A new paradigm in chemical library generation | Request PDF. ResearchGate. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. [Link]
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Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters - ACS Publications. [Link]
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Structure of (a) NH-pyrazoles and (b) some fused pyrazoles with peripheral numbering. ResearchGate. [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
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Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
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Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but achieving the desired substitution pattern can be a significant synthetic challenge.[1] This resource provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common experimental issues and deepen your understanding of the underlying chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each entry details the probable cause of the issue and provides a step-by-step protocol for resolution.
Issue 1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of regioisomers that are difficult to separate.
Question: Why am I getting a mixture of 1,3- and 1,5-disubstituted pyrazoles, and how can I favor the formation of a single isomer?
Underlying Cause & Analysis: This is the most common challenge in the classical Knorr pyrazole synthesis.[1][2] The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can proceed through two competing pathways. The initial step involves the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons. The regioselectivity is determined by which nitrogen attacks which carbonyl, a process governed by a delicate balance of steric and electronic factors of both reactants.
-
Electronic Factors: The more electrophilic (electron-deficient) carbonyl carbon will typically be attacked by the more nucleophilic nitrogen of the hydrazine. For instance, in a trifluoromethyl-1,3-diketone, the carbonyl adjacent to the CF₃ group is significantly more electrophilic.
-
Steric Factors: Bulky substituents on either the diketone or the hydrazine can hinder the approach to a specific carbonyl group, directing the reaction towards the less sterically encumbered site.
-
Reaction Conditions: The reaction is often reversible and thermodynamically controlled. Solvent polarity, pH, and temperature can influence the stability of the intermediates, thereby shifting the isomeric ratio. Standard conditions, such as using ethanol as a solvent, often lead to poor regioselectivity.[3][4]
Troubleshooting Protocol & Solution:
Primary Recommendation: Solvent Modification with Fluorinated Alcohols.
The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[3][4] These solvents, through their strong hydrogen-bonding capabilities and unique polarity, can selectively stabilize one of the reaction intermediates over the other.
Step-by-Step Protocol:
-
Solvent Exchange: Substitute your standard solvent (e.g., ethanol, acetic acid) with 2,2,2-trifluoroethanol (TFE). For even more challenging substrates, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can be used.[3][4]
-
Reactant Stoichiometry: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE.
-
Hydrazine Addition: Add the substituted hydrazine (1.0-1.1 eq) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may be complete within a few hours.
-
Work-up: Upon completion, remove the TFE under reduced pressure and proceed with a standard aqueous work-up and purification.
Data Snapshot: Effect of Solvent on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | ~1:1.3 | [3] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | >20:1 | [3] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >50:1 (exclusive formation) | [3][4] |
Issue 2: The reaction is sluggish or gives a low yield, even after extended reaction times.
Question: My pyrazole synthesis is not proceeding to completion. What can I do to improve the reaction rate and yield?
Underlying Cause & Analysis: Low reactivity can stem from several factors:
-
Poorly Electrophilic Carbonyls: If the carbonyl groups of the 1,3-dicarbonyl are not sufficiently electrophilic, the initial nucleophilic attack by the hydrazine will be slow.
-
Deactivated Hydrazine: Electron-withdrawing groups on the substituted hydrazine can reduce its nucleophilicity.
-
Lack of Catalysis: The condensation reaction is often acid-catalyzed. Without a catalyst, the reaction may not proceed at all, especially with less reactive substrates.[1] The catalyst protonates a carbonyl group, making it more electrophilic.
Troubleshooting Protocol & Solution:
Option 1: Introduction of an Acid Catalyst.
-
Catalyst Selection: Add a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., nano-ZnO, LiClO₄) to the reaction mixture.[1]
-
Procedure: Dissolve the reactants in a suitable solvent (e.g., ethanol, ethylene glycol). Add the catalyst (0.1-10 mol%) and stir at room temperature or with gentle heating.
-
Optimization: The optimal catalyst and loading should be determined empirically for your specific substrate combination.
Option 2: Microwave-Assisted Synthesis. Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reactants and solvent, often leading to higher yields and shorter reaction times.[1]
-
Setup: Combine the 1,3-dicarbonyl, hydrazine, and solvent (if any) in a microwave-safe reaction vessel.
-
Irradiation: Heat the reaction mixture in a dedicated laboratory microwave reactor at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).
-
Caution: Ensure proper safety protocols are followed when using microwave reactors, especially with sealed vessels.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the Knorr pyrazole synthesis?
The regioselectivity is primarily dictated by the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound. The key factors are:
-
Electronics of the Dicarbonyl: The more electrophilic carbonyl carbon is preferentially attacked. Electron-withdrawing groups (like -CF₃) increase the electrophilicity of the adjacent carbonyl, making it the primary site of attack.
-
Sterics of the Dicarbonyl: Bulky groups can shield a carbonyl, directing the attack to the less sterically hindered position.
-
Nucleophilicity of the Hydrazine: In a substituted hydrazine (R-NH-NH₂), the terminal -NH₂ group is generally more nucleophilic and less sterically hindered, thus it is usually the nitrogen that initiates the attack.
-
Reaction Conditions (pH and Solvent): Under acidic conditions, the reaction proceeds via the more stable vinylhydrazone intermediate. The choice of solvent can also play a crucial role, as demonstrated by the high selectivity observed in fluorinated alcohols.[3][4][5]
Q2: Are there alternative strategies to the Knorr synthesis for achieving high regioselectivity?
Yes, several modern methods offer excellent regiocontrol, often by using starting materials where the connectivity is pre-defined.
-
From Hydrazones and Alkynes/Nitroolefins: The reaction of N-alkylated tosylhydrazones with terminal alkynes provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[6][7] Similarly, reacting N-arylhydrazones with nitroolefins offers a highly regioselective route.[5]
-
From α,β-Unsaturated Ketones (Chalcones): The reaction of hydrazines with α,β-unsaturated ketones that have a leaving group at the β-position can lead to pyrazoles in a regioselective manner.[1]
-
Multicomponent Reactions (MCRs): One-pot MCRs, for instance, combining an aldehyde, malononitrile, and a hydrazine, can provide highly substituted pyrazoles with excellent regioselectivity under catalytic conditions.[2]
Q3: How can I confirm the regiochemistry of my synthesized pyrazole?
Unambiguous structure determination is critical. A combination of spectroscopic techniques is usually required:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H, ¹³C): The chemical shifts and coupling constants can provide initial clues.
-
2D NMR (HMBC, NOESY): These are powerful for definitive assignment. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range (2-3 bond) correlations between protons and carbons. For example, a correlation between the N-substituent's protons and the C5 carbon of the pyrazole ring confirms a 1,5-disubstitution pattern. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the N-substituent and the substituent at the C5 position.
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides absolute proof of the molecular structure.
-
Mass Spectrometry (MS): While MS confirms the molecular weight, its fragmentation patterns can sometimes offer clues to the substitution pattern, especially when comparing the two potential isomers.[8]
Section 3: Visualizing the Process
Diagram 1: Decision Workflow for Troubleshooting Regioselectivity
This diagram outlines a logical flow for addressing regioselectivity issues in pyrazole synthesis.
Caption: Troubleshooting flowchart for regioselectivity issues.
Diagram 2: General Mechanism of Knorr Pyrazole Synthesis
This diagram illustrates the two competing pathways in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.
Caption: Competing pathways in the Knorr pyrazole synthesis.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Publications. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). ACS Publications. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. J-STAGE. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). NIH. [Link]
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- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Derivatives by HPLC: A Comparative Approach
In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality; it is the bedrock of confidence in product quality, safety, and efficacy. Pyrazole derivatives, a significant class of heterocyclic compounds, are foundational scaffolds in a multitude of blockbuster drugs, including celecoxib (an anti-inflammatory), sildenafil (used for erectile dysfunction), and various kinase inhibitors in oncology. Their structural diversity and varied physicochemical properties present unique challenges and considerations for analytical chemists. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for their analysis, offering unparalleled precision and resolution.
This guide provides a comprehensive, experience-driven comparison of HPLC methodologies for the validation of pyrazole derivatives. We will move beyond a simple recitation of protocols to dissect the underlying scientific principles, justify experimental choices, and present a self-validating framework for your own methods.
The ‘Why’ Before the ‘How’: Foundational Principles of Method Validation
Before delving into specific protocols, it is crucial to understand the core objective of method validation: to demonstrate that an analytical procedure is suitable for its intended purpose. For this, we turn to the authoritative guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, which provides a consensus framework for validating analytical procedures. The validation process is an intricate interplay of several key performance parameters, each answering a critical question about the method's reliability.
Core Validation Parameters: An Overview
| Parameter | Question Answered | Typical Acceptance Criteria |
| Specificity/Selectivity | Can the method unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix)? | Peak purity index > 0.999; Baseline resolution (Rs > 2) between analyte and potential interferents. |
| Linearity | Is there a direct, proportional relationship between the analyte concentration and the detector response? | Correlation coefficient (r²) ≥ 0.999. |
| Range | What is the concentration interval over which the method is precise, accurate, and linear? | Typically 80-120% of the test concentration for assays. |
| Accuracy | How close are the measured values to the true value? | Recovery of 98.0-102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | How close are repeated measurements under the same and different conditions (day, analyst, equipment)? | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | What is the lowest amount of analyte that can be detected, but not necessarily quantitated? | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | What is the lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy? | Signal-to-noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | How resistant is the method to small, deliberate variations in method parameters? | RSD of results should remain within acceptable limits (e.g., ≤ 2%) despite minor changes. |
| System Suitability | Does the complete analytical system (instrument, reagents, column) perform acceptably on the day of analysis? | RSD of standard injections ≤ 1%; Tailing factor ≤ 2; Theoretical plates > 2000. |
This structured approach ensures that the developed method is not only accurate and reliable but also practical and transferable for routine use in a quality control environment.
Comparative Analysis of HPLC Methodologies for Pyrazole Derivatives
The selection of HPLC parameters is a critical decision that directly impacts the success of the validation. Pyrazole derivatives, while sharing a core ring structure, can have vastly different polarities and chromatographic behaviors based on their substituents. Below is a comparison of common starting points for method development, grounded in published literature.
| Parameter | Option 1: The Workhorse (C18) | Option 2: Alternative Selectivity (Phenyl-Hexyl) | Option 3: For Polar Analytes (AQ-C18) | Supporting Rationale & Data |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | C18 with polar end-capping (Aqua) | C18 columns are the most common starting point due to their versatility in reversed-phase chromatography. Phenyl-hexyl columns offer alternative selectivity through π-π interactions, which can be highly effective for aromatic compounds like many pyrazole derivatives. AQ-type columns are designed to prevent phase collapse in highly aqueous mobile phases, making them ideal for more polar pyrazoles. |
| Mobile Phase (Organic) | Acetonitrile | Methanol | Acetonitrile or Methanol | Acetonitrile generally provides lower UV cutoff and viscosity, leading to better efficiency and lower backpressure. Methanol can offer different selectivity and is sometimes more effective in dissolving certain buffers. The choice is often analyte-dependent. |
| Mobile Phase (Aqueous) | 0.1% Formic Acid or Phosphoric Acid in Water | 20mM Ammonium Acetate buffer | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifiers like formic or phosphoric acid are excellent for protonating acidic analytes and silanols, leading to sharp peak shapes. Buffers like ammonium acetate are useful when interfacing with mass spectrometry. TFA is a strong ion-pairing agent that can improve retention and peak shape but can be difficult to remove from the column. |
| Detection | UV/DAD (e.g., 254 nm) | UV/DAD (scan for λmax) | LC-MS | Most pyrazole derivatives possess a chromophore, making UV detection a simple and robust choice. A Diode Array Detector (DAD) is invaluable during development to identify the optimal wavelength (λmax) and to check for peak purity. LC-MS is the gold standard for specificity, providing mass confirmation and the ability to resolve co-eluting peaks with different mass-to-charge ratios. |
Workflow for HPLC Method Validation
The following diagram illustrates a logical workflow for the validation of an HPLC method for a pyrazole derivative, from initial development to final verification.
Caption: A structured workflow for HPLC method validation, from development to implementation.
Experimental Protocol: A Self-Validating System
Here, we provide a detailed, step-by-step methodology for validating an HPLC method for a hypothetical pyrazole derivative, "Pyrazolamib." This protocol is designed to be self-validating, meaning the results of each step confirm the suitability of the next.
Objective: To validate a reversed-phase HPLC method for the quantification of Pyrazolamib in a drug substance.
1. Materials and Reagents:
-
Pyrazolamib Reference Standard (CRS), >99.5% purity
-
Pyrazolamib Drug Substance Batches
-
HPLC-grade Acetonitrile and Water
-
Formic Acid, ACS grade or higher
-
0.22 µm syringe filters
2. Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (determined from DAD scan)
-
Gradient Program: 30% B to 70% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
3. Validation Protocol Steps:
Step 3.1: System Suitability Testing (SST)
-
Rationale: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Procedure:
-
Prepare a standard solution of Pyrazolamib at the target concentration (e.g., 100 µg/mL).
-
Inject this solution six replicate times.
-
Calculate the %RSD for the peak area and retention time.
-
Determine the theoretical plates (N) and tailing factor (T).
-
-
Acceptance Criteria: %RSD for peak area < 1.0%; %RSD for retention time < 1.0%; T ≤ 2.0; N > 2000.
Step 3.2: Specificity (Forced Degradation)
-
Rationale: To demonstrate that the method can separate the main analyte from potential degradation products, proving stability-indicating capabilities.
-
Procedure:
-
Expose Pyrazolamib solutions to stress conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (UV lamp).
-
Analyze the stressed samples alongside an unstressed control.
-
Evaluate peak purity of the Pyrazolamib peak in all stressed samples using the DAD.
-
-
Acceptance Criteria: The method should resolve all degradation peaks from the Pyrazolomib peak (Resolution > 2). The peak purity index should be > 0.999.
Step 3.3: Linearity and Range
-
Rationale: To establish a linear relationship between concentration and response over a defined range.
-
Procedure:
-
Prepare a series of at least five concentrations of Pyrazolamib, ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Step 3.4: Accuracy (Recovery)
-
Rationale: To determine the closeness of the test results to the true value.
-
Procedure:
-
Prepare a placebo (excipient mixture) and spike it with Pyrazolamib at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
Step 3.5: Precision
-
Rationale: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate preparations of the drug substance at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the results of each set and for the combined data.
-
-
Acceptance Criteria: %RSD for repeatability ≤ 2.0%. %RSD for intermediate precision ≤ 2.0%.
Step 3.6: Robustness
-
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH or organic composition (± 2%)
-
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on SST parameters and analyte quantification.
-
-
Acceptance Criteria: SST criteria must be met. The %RSD of the results should not exceed 2.0%.
Conclusion
The validation of an HPLC method for pyrazole derivatives is a systematic process that demands a deep understanding of both chromatographic principles and regulatory expectations. By following a structured approach, grounding decisions in authoritative guidelines like ICH Q2(R1), and employing a self-validating experimental design, researchers and drug development professionals can build a robust, reliable, and defensible analytical method. This guide serves as a framework, but it is the thoughtful application of these principles to the specific challenges posed by your molecule of interest that will ultimately ensure the integrity of your analytical data and the quality of the final product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
-
A new, validated stability-indicating HPLC method for the determination of celecoxib in capsules and its dissolution studies. Scientific Reports. [Link]
A Researcher's Guide to Comparative Docking Studies of Pyrazole Inhibitors
This guide provides an in-depth technical overview of performing comparative molecular docking studies with a focus on pyrazole-based inhibitors against their target enzymes. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines. This document moves beyond a simple procedural list, offering insights into the rationale behind experimental choices and emphasizing scientific integrity through self-validating protocols.
The Significance of Pyrazole Inhibitors and In Silico Analysis
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its versatile structure allows for a wide range of chemical modifications, leading to potent and selective inhibitors for a diverse array of enzymatic targets, including kinases, cyclooxygenases (COX), and carbonic anhydrases.[2][3][4] Molecular docking, a powerful computational technique, has become indispensable in the rational design of these inhibitors.[5] It predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into binding affinity and intermolecular interactions that drive target recognition.[5][6] By comparing the docking poses and scores of a series of pyrazole analogs, researchers can elucidate structure-activity relationships (SAR) and prioritize the synthesis of compounds with the highest potential for therapeutic efficacy.[1]
Pillar 1: Expertise & Experience in Docking Methodology
A successful comparative docking study is not merely about generating numbers; it's about a well-planned computational experiment. The choices made at each step are critical for the validity and reproducibility of the results.[7]
Experimental Protocol: A Validated Molecular Docking Workflow
This protocol outlines a robust and widely accepted workflow for performing comparative docking studies, integrating best practices from the field.[8][9]
1. Target Protein Preparation:
-
Objective: To prepare the enzyme structure for docking by ensuring it is in a chemically correct and computationally ready state.
-
Procedure:
-
Obtain Crystal Structure: Download the three-dimensional crystal structure of the target enzyme from the Protein Data Bank (PDB) ([Link]10] It is crucial to select a high-resolution structure, preferably co-crystallized with a known inhibitor to define the binding site accurately.
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original ligand.[6] The presence of crystallographic water molecules can be debated; however, for a standardized comparative study, their removal is often recommended unless a specific water molecule is known to be critical for ligand binding.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[6][8] Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH (usually ~7.4). This can be accomplished using tools like H++ or the integrated functions within molecular modeling suites. Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).
-
2. Ligand Preparation:
-
Objective: To generate low-energy, three-dimensional conformations of the pyrazole inhibitors and assign correct chemical properties.
-
Procedure:
-
2D to 3D Conversion: Draw the two-dimensional structures of the pyrazole inhibitors using chemical drawing software such as ChemDraw or MarvinSketch. Convert these 2D structures into 3D models.
-
Energy Minimization: Perform energy minimization on each 3D ligand structure using a suitable force field, such as MMFF94.[11] This step is crucial to relieve any steric strain and to obtain a low-energy starting conformation for docking.
-
Charge and Torsion Assignment: Assign partial charges to the ligand atoms and define the rotatable bonds. This is typically handled automatically by docking preparation software.
-
3. Molecular Docking Simulation:
-
Objective: To predict the binding pose and affinity of each pyrazole inhibitor within the active site of the target enzyme.
-
Procedure:
-
Define the Binding Site: The binding site is typically defined as a grid box centered on the position of the co-crystallized ligand or identified through binding site prediction algorithms. The size of the grid box should be sufficient to encompass the entire active site and allow for rotational and translational freedom of the ligand.
-
Run the Docking Algorithm: Utilize a validated docking program such as AutoDock Vina, Glide, or GOLD.[8][12] These programs employ search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) and scoring functions to explore various ligand conformations and orientations within the binding site and estimate their binding affinity.[5]
-
Generate Multiple Poses: It is advisable to generate multiple binding poses (e.g., 10-20) for each ligand to ensure a thorough exploration of the conformational space.
-
4. Analysis and Comparison:
-
Objective: To analyze the docking results to identify the most likely binding modes and to compare the binding of different pyrazole inhibitors.
-
Procedure:
-
Rank by Score: The generated poses are ranked based on their docking score, which is an estimation of the binding free energy (ΔG).[13] A more negative score generally indicates a higher predicted binding affinity.[13]
-
Visual Inspection and Interaction Analysis: The top-ranked pose for each ligand should be visually inspected using molecular visualization software like PyMOL or Chimera.[7] Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the active site residues.[7]
-
Comparative Analysis: Compare the docking scores and the binding modes of the different pyrazole inhibitors. Look for correlations between the chemical modifications in the pyrazole series and the observed changes in binding affinity and interactions.
-
Workflow Visualization
The following diagram illustrates the key stages of a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Pillar 2: Trustworthiness Through a Self-Validating System
The predictive power of a docking study is significantly enhanced when it is validated against experimental data. This creates a self-validating system where the computational model's ability to reproduce known experimental results builds confidence in its predictions for novel compounds.
Case Study: Comparative Docking of Pyrazole Carboxamide Inhibitors Against Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs, and pyrazole derivatives have been successfully developed as selective COX-2 inhibitors.[8] This case study examines the comparative docking of a series of pyrazole carboxamide derivatives against COX-2, validated with their experimentally determined inhibitory concentrations (IC50).
Methodology:
The docking protocol described above was followed. The crystal structure of human COX-2 was obtained from the PDB. A series of pyrazole carboxamide inhibitors with known COX-2 IC50 values were prepared and docked into the active site of the enzyme.
Data Presentation:
The following table summarizes the docking scores and experimental IC50 values for a selection of pyrazole carboxamide inhibitors and the reference drug, Celecoxib.
| Compound | Docking Score (kcal/mol) | Experimental COX-2 IC50 (µM) |
| 5u | -12.907 | 1.79 |
| 5s | -12.24 | 2.51 |
| Celecoxib | -9.924 | - |
Data sourced from Abbaraju et al. (2016) as presented in a technical guide by BenchChem.[8]
Analysis and Validation:
A strong correlation between the docking scores and the experimental IC50 values is observed. Compound 5u , which has the most favorable (most negative) docking score, also exhibits the lowest IC50 value, indicating the highest potency.[8] This correlation validates the docking protocol, suggesting that it can reliably predict the relative binding affinities of this class of inhibitors. Visual analysis of the docking poses reveals that these inhibitors form key hydrogen bond interactions with residues such as Arg513 and His90 in the COX-2 active site, consistent with the binding mode of known COX-2 inhibitors.
Pillar 3: Authoritative Grounding & Comprehensive References
The methodologies and claims presented in this guide are supported by established scientific literature. Adherence to best practices and a thorough understanding of the underlying principles are paramount for conducting meaningful and reproducible docking studies.[7]
Key Considerations for Robust Docking Studies:
-
Choice of Docking Software: Different docking programs may yield different results due to variations in their search algorithms and scoring functions.[14] It is important to be consistent with the chosen software throughout a comparative study.
-
Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity. However, protein flexibility can play a significant role in ligand binding. Techniques like ensemble docking, where multiple protein conformations are used, can provide a more realistic representation of the binding process.[9]
-
Scoring Function Limitations: Scoring functions are approximations of the binding free energy and may not always accurately predict the binding affinity.[15] Therefore, it is crucial to complement docking studies with experimental validation.[16]
-
Validation is Key: The most reliable docking studies are those that have been validated by demonstrating a good correlation between docking scores and experimental data for a set of known active and inactive compounds.[17]
By integrating the principles of expertise, trustworthiness, and authoritative grounding, researchers can confidently employ comparative docking studies to accelerate the discovery and optimization of novel pyrazole-based enzyme inhibitors.
References
- Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022-01-23).
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. NIH.
- Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. Benchchem.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021-05-10). PMC - PubMed Central.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). NIH.
- (PDF) Molecular Docking Studies of Novel Pyrazole Analogs as Possible HIV-1-RT Inhibitors. (2016-05-03). ResearchGate.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2025-08-10). ResearchGate.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014-07-22). PMC - NIH.
- Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. PubMed.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025-05-09).
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024-12-24). MDPI.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- (PDF) Best Practices in Docking and Activity Prediction. ResearchGate.
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023-07-10). RSC Publishing.
- Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design | Request PDF. (2025-08-06). ResearchGate.
- A Beginner's Guide to Molecular Docking. ETFLIN.
- Docking Analysis in Research for Novel Enzyme Inhibitors. (2025-01-11). Encyclopedia.pub.
- In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. (2024-08-08). IJNRD.
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011-10-06). ResearchGate.
- Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026-01-15). MDPI.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022-02-24). MDPI.
- Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. PMC - NIH.
- Molecular Docking and Structure-Based Drug Design Strategies. PMC - NIH.
- Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery | Bioinformatics. (2025-12-26). YouTube.
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A Comparative Guide to the Structure-Activity Relationships of 5-Aminopyrazole-4-carbonitrile Analogs
The 5-aminopyrazole-4-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility.[1][2] This heterocyclic motif is a key component in a wide array of biologically active compounds, demonstrating activities that span from highly specific enzyme inhibition to broad-spectrum antimicrobial and anticancer effects.[3][4][5] The adaptability of this core stems from its unique electronic properties and the multiple sites available for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
This guide provides an in-depth comparison of structure-activity relationship (SAR) studies for various 5-aminopyrazole-4-carbonitrile analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and resulting biological outcomes, supported by experimental data and protocols. Our analysis will focus on key therapeutic areas where these analogs have shown significant promise, including kinase inhibition and anticancer applications.
The Core Scaffold: A Platform for Diverse Functionality
The fundamental 5-aminopyrazole-4-carbonitrile structure presents three primary positions for substitution: the N1 and C3 positions of the pyrazole ring, and the C5-amino group. Each site offers a strategic handle for medicinal chemists to modulate a compound's interaction with biological targets.
-
N1-Position: Typically substituted with an aryl or heteroaryl group, this position often influences the compound's overall orientation within a binding pocket and can be modified to improve pharmacokinetic properties like solubility and metabolic stability.
-
C3-Position: Substituents at this position are frequently directed towards deeper, more specific pockets of a target protein. Modifications here are critical for determining potency and selectivity.
-
C4-Carbonitrile: This electron-withdrawing group is crucial for the scaffold's chemical reactivity and often participates in key hydrogen bonding interactions. Its replacement, for instance with a carboxamide, can fundamentally alter the binding mode, as seen in the development of covalent inhibitors.[6]
-
C5-Amino Group: This group is a vital hydrogen bond donor, frequently anchoring the molecule to the target protein. It also serves as a synthetic handle for further derivatization.
The following diagram illustrates the logical workflow for exploring the SAR of this scaffold, from initial synthesis to targeted biological evaluation.
Caption: Workflow for SAR studies of 5-aminopyrazole-4-carbonitrile analogs.
Comparison 1: Analogs as Kinase Inhibitors
The pyrazole scaffold is a well-established pharmacophore for kinase inhibition.[7] Analogs of 5-aminopyrazole-4-carbonitrile have been successfully developed as potent inhibitors of several kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and p38α mitogen-activated protein kinase (MAPK).[6][8][9]
Structure-Activity Relationship Insights for FGFR Inhibition
Aberrant FGFR signaling is a known driver in various cancers, but clinical efficacy of inhibitors is often hampered by drug resistance, particularly through "gatekeeper" mutations.[6] Recent studies have focused on developing covalent inhibitors that can overcome this resistance.
A notable series of 5-amino-1H-pyrazole-4-carboxamide derivatives (where the C4-carbonitrile is replaced by a carboxamide) were designed as pan-FGFR covalent inhibitors.[6] The key to their mechanism is the introduction of an acrylamide moiety, which forms an irreversible covalent bond with a cysteine residue in the FGFR active site.
Key SAR Observations:
-
C4-Position: Replacing the carbonitrile with a carboxamide group was essential for orienting the molecule and presenting the acrylamide warhead for covalent bond formation.
-
N1-Position: An unsubstituted phenyl group at the N1-position was found to be optimal.
-
C3-Position: A 2,6-dichloro-3,5-dimethoxyphenyl group at the C3-position provided the highest potency. The chlorine and methoxy groups likely engage in specific hydrophobic and hydrogen bonding interactions within the enzyme's active site.
The diagram below illustrates the key interactions of a potent FGFR inhibitor.
Caption: Key SAR points for 5-aminopyrazole-based FGFR inhibitors.
Comparative Performance Data
The following table summarizes the inhibitory activity of representative compounds against FGFR kinases and cancer cell lines. Compound 10h emerged as a lead candidate with potent activity against both wild-type and mutant FGFRs.[6]
| Compound | N1-Substituent | C3-Substituent | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR2V564F IC₅₀ (nM) | SNU-16 Cell IC₅₀ (nM) |
| 10h | Phenyl | 2,6-dichloro-3,5-dimethoxyphenyl | 46 | 41 | 62 | 59 |
| Ref. | - | - | - | - | - | - |
| Data sourced from a study on pan-FGFR covalent inhibitors.[6] The V564F is a common gatekeeper mutation. |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a typical method for evaluating the inhibitory activity of compounds against a specific kinase, such as FGFR1.
-
Preparation: Recombinant human FGFR1 kinase is diluted in assay buffer. The test compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Mixture: In a 96-well plate, the kinase solution, diluted test compound, and a suitable substrate (e.g., a peptide substrate) are combined.
-
Initiation: The kinase reaction is initiated by adding ATP to the mixture. The final volume is typically 50-100 µL. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), where the amount of ADP produced is converted into a light signal.
-
Data Analysis: The luminescence is read using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Comparison 2: Analogs as Broad-Spectrum Anticancer Agents
Beyond targeted kinase inhibition, the 5-aminopyrazole-4-carbonitrile scaffold is a frequent starting point for the discovery of compounds with general cytotoxic activity against various cancer cell lines.[3] The SAR for these compounds often depends on the electronic properties of the substituents on the N1- and C3-aryl rings.
Structure-Activity Relationship Insights for Cytotoxicity
Studies evaluating a series of 1,3-diaryl-5-aminopyrazole-4-carbonitriles have provided clear insights into the structural requirements for cytotoxicity.
Key SAR Observations:
-
C3-Aryl Substituent: The nature of the substituent on the C3-phenyl ring has a profound impact on activity. Electron-withdrawing groups tend to increase cytotoxic potential.
-
N1-Aryl Substituent: While various substitutions are tolerated, an unsubstituted phenyl group is a common and effective choice.
-
Combined Effect: The combination of an electron-withdrawing group at the C3-phenyl ring and a phenyl group at N1 appears to be a favorable pattern for inducing cytotoxicity.
Comparative Performance Data
The table below compares the antifungal activity (as a proxy for general cytotoxicity in some studies) of analogs with different substituents on the C3-phenyl ring.
| Compound ID | N1-Substituent | C3-Substituent | Antifungal Activity (% Inhibition) |
| 3d | Phenyl | 4-Chlorophenyl | High |
| 3c | Phenyl | 2-Nitrophenyl | Moderate-High |
| 3g | Phenyl | 4-Methoxyphenyl | Low-Moderate |
| Ref. | - | - | - |
| Qualitative activity summary based on data for antifungal screening, which often correlates with general cytotoxicity.[10] The 4-methoxy group is electron-donating, while chloro and nitro groups are electron-withdrawing. |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, used to determine the cytotoxic potential of chemical compounds.
-
Cell Seeding: Cancer cells (e.g., HCT-116 colorectal carcinoma cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[5]
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the cells are incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.
General Synthetic Protocol
The most common and efficient route to synthesize the 5-aminopyrazole-4-carbonitrile core is a one-pot, three-component reaction involving an appropriate substituted benzylidene malononitrile and a hydrazine derivative.[4][10] This method is often performed under mild, eco-friendly conditions.[10]
Step-by-Step Methodology
-
Reactant Preparation: In a round-bottom flask, the substituted benzylidene malononitrile (1 mmol) is suspended in a solvent (e.g., water or ethanol).[10]
-
Addition of Hydrazine: The corresponding hydrazine derivative (e.g., phenylhydrazine, 1 mmol) is added to the suspension.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with distilled water, dried, and then purified by recrystallization from a suitable solvent like ethanol to yield the final 5-aminopyrazole-4-carbonitrile analog.[10]
Conclusion
The 5-aminopyrazole-4-carbonitrile scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the N1, C3, and C4 positions can dramatically alter the biological activity and target specificity of the resulting analogs. For kinase inhibition, derivatization of the C4 and C3 positions is crucial for achieving high potency and overcoming clinical resistance. For broader anticancer applications, the electronic properties of substituents on the C3-aryl ring are a key determinant of cytotoxicity. The straightforward and robust synthetic accessibility of this scaffold ensures that it will remain a focus of medicinal chemistry research for the foreseeable future.
References
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). RSC Medicinal Chemistry.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. (2025-08-09).
- The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. (n.d.).
- Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. (n.d.). Taylor & Francis Online.
- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025-01-17). NIH.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024-09-05). PubMed.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-25). MDPI.
- 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. (2012-02-06). OSTI.GOV.
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A Comparative Guide to the In Vitro Biological Activity Screening of Novel Pyrazole Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The development of novel pyrazole derivatives is a highly active area of research, driven by the need for more potent, selective, and less toxic therapeutic agents.[6][7]
This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of novel pyrazole compounds. It is designed to move beyond a simple recitation of protocols, instead offering a logical, comparative screening cascade that allows researchers to efficiently identify and prioritize lead candidates. We will explore three critical areas of biological activity, presenting detailed experimental protocols, comparative data analysis, and the scientific rationale behind each step.
Section 1: Anticancer Activity Screening
The deregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole derivatives have been successfully developed as kinase inhibitors, interfering with signaling pathways that control cell proliferation and survival.[7][8][9] Therefore, the initial assessment of a novel pyrazole library should invariably include a robust cytotoxicity screen against a panel of relevant human cancer cell lines.
Featured Assay: The MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[10][11] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells.[10] This reaction produces insoluble purple formazan crystals, which, when solubilized, provide a colorimetric signal directly proportional to the number of viable cells.[10][12]
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyrazole compounds against selected cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], DU145 [prostate]).[13][14]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Novel Pyrazole Compounds (Stock solutions in DMSO).
-
Doxorubicin (Positive Control; stock solution in DMSO).
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates, sterile.
-
Multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds and the Doxorubicin control in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.[4]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL).[10] Incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[12] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Comparative Data Presentation
The results should be tabulated to allow for a direct comparison of the potency of the novel compounds against a standard chemotherapeutic agent across different cancer types.
Table 1: Hypothetical Cytotoxicity Screening Results (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | DU145 (Prostate Cancer) |
| Novel Pyrazole 1 | 8.5 | 12.3 | 9.1 |
| Novel Pyrazole 2 | 3.2 | 5.1 | 4.5 |
| Novel Pyrazole 3 | > 50 | > 50 | > 50 |
| Doxorubicin (Control) | 0.9 | 1.5 | 1.2 |
Interpretation: In this hypothetical dataset, "Novel Pyrazole 2" shows the most promising broad-spectrum cytotoxic activity, warranting further investigation. "Novel Pyrazole 1" has moderate activity, while "Novel Pyrazole 3" is largely inactive at the tested concentrations.
Section 2: Anti-inflammatory Activity Screening
Chronic inflammation is a key driver of numerous diseases.[15] Many pyrazole-based drugs, most notably Celecoxib, function as potent anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[15][16] COX-2 is induced at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[17] Therefore, screening for COX-2 inhibition is a logical and crucial step.
Signaling Pathway: COX-2 in Inflammation
The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins by the COX-2 enzyme, a key target for pyrazole-based anti-inflammatory drugs.
Caption: Simplified COX-2 inflammatory pathway and point of inhibition.
Featured Assay: Fluorometric COX-2 Inhibitor Screening
This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid into the intermediate Prostaglandin G2 (PGG2). A fluorometric probe is then used to detect PGG2, producing a signal that is proportional to COX-2 activity.[18] Inhibitors will reduce the rate of signal generation.
Experimental Protocol: COX-2 Inhibition Assay
Objective: To determine the IC50 of novel pyrazole compounds for the inhibition of human recombinant COX-2.
Materials:
-
Human Recombinant COX-2 Enzyme.[19]
-
COX Assay Buffer.[18]
-
Heme Cofactor.[20]
-
Arachidonic Acid (Substrate).[20]
-
Fluorometric Probe (e.g., Amplex Red).[21]
-
Novel Pyrazole Compounds (in DMSO).
-
96-well black opaque plates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., from a commercial kit).[18][20] This typically involves diluting the enzyme, cofactors, and substrate to working concentrations in the assay buffer.
-
Plate Setup: To the appropriate wells of a 96-well black plate, add:
-
Enzyme Control: Assay Buffer, Heme, COX-2 enzyme.
-
Inhibitor Wells: Assay Buffer, Heme, COX-2 enzyme, and serial dilutions of novel pyrazoles or Celecoxib.
-
Background Wells: Assay Buffer, Heme, and heat-inactivated COX-2.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[18][19]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the rates relative to the enzyme control (100% activity) and background (0% activity). Plot the % inhibition against the log of the inhibitor concentration to determine the IC50 value.
Comparative Data Presentation
Table 2: Hypothetical COX-2 Inhibition Screening Results (IC50 in µM)
| Compound | COX-2 IC50 (µM) |
| Novel Pyrazole 1 | 15.6 |
| Novel Pyrazole 2 | 0.8 |
| Novel Pyrazole 4 | 0.05 |
| Celecoxib (Control) | 0.04 |
Interpretation: "Novel Pyrazole 4" demonstrates potency comparable to the standard drug Celecoxib, making it a strong candidate for further anti-inflammatory studies. "Novel Pyrazole 2" shows good activity, while "Novel Pyrazole 1" is a weak inhibitor.
Section 3: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Heterocyclic compounds, including pyrazoles, have shown considerable promise as antimicrobial agents.[5][24][25] The first step in evaluating this potential is to determine the minimum concentration of a compound required to inhibit the growth of pathogenic microbes.
Featured Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27] The MIC is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.[26][28] The assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid broth medium within a 96-well plate.[27][29]
Experimental Protocol: Broth Microdilution Assay
Objective: To determine the MIC of novel pyrazole compounds against representative Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial Strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]).
-
Cation-Adjusted Mueller-Hinton Broth (MHB).
-
Novel Pyrazole Compounds (in DMSO).
-
Ciprofloxacin (Positive Control).[30]
-
Sterile 96-well round-bottom plates.
-
Spectrophotometer, Plate reader.
Procedure:
-
Inoculum Preparation: Inoculate a colony of the test bacterium into MHB and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of a 2x concentrated stock of the test compound (or Ciprofloxacin) to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate.[29]
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells (which contain only broth).[29] Include a growth control well (broth + inoculum, no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[28]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[26] This can be confirmed by reading the optical density (OD600) with a plate reader.
Comparative Data Presentation
Table 3: Hypothetical Antimicrobial Screening Results (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Novel Pyrazole 2 | 8 | 16 |
| Novel Pyrazole 4 | > 128 | > 128 |
| Novel Pyrazole 5 | 4 | 64 |
| Ciprofloxacin (Control) | 1 | 0.25 |
Interpretation: "Novel Pyrazole 5" shows promising activity against the Gram-positive S. aureus, while "Novel Pyrazole 2" has moderate broad-spectrum activity. "Novel Pyrazole 4," despite its potent anti-inflammatory activity, is ineffective as an antimicrobial. This highlights the importance of multi-assay screening to understand a compound's activity profile.
Section 4: Integrated Screening Workflow & Decision Making
A successful screening campaign relies on a logical workflow that integrates data from primary assays to make informed decisions about which compounds to advance. The following diagram outlines a typical cascade for screening a novel pyrazole library.
Caption: Integrated workflow for in vitro screening of pyrazole compounds.
Decision-Making Insights:
-
Potency vs. Selectivity: A compound might be highly potent in a primary screen (e.g., "Novel Pyrazole 2" in the MTT assay) but may not be selective for a specific target. Secondary assays are crucial to deconvolute its mechanism.
-
Multi-Activity Profile: A compound like "Novel Pyrazole 2" shows both anticancer and antimicrobial activity. This could suggest a mechanism targeting a pathway common to both cancer cells and bacteria, or it could be a "promiscuous" compound. Further studies are needed to differentiate these possibilities.
-
Target-Specific Hits: "Novel Pyrazole 4" is a potent and likely specific COX-2 inhibitor with no other observed activity. This makes it an excellent candidate for development as a dedicated anti-inflammatory agent.
-
The Importance of Controls: Consistent and well-characterized positive controls (Doxorubicin, Celecoxib, Ciprofloxacin) are essential. They validate that the assay is performing correctly and provide a benchmark against which the performance of novel compounds can be objectively measured.
Conclusion
This guide has outlined a strategic, multi-pronged approach to the initial in vitro biological screening of novel pyrazole compounds. By systematically and comparatively evaluating their anticancer, anti-inflammatory, and antimicrobial activities, researchers can efficiently triage compound libraries, identify promising hits, and make data-driven decisions for advancing the most viable candidates into the drug development pipeline. The key to success lies not just in the execution of these assays, but in the thoughtful interpretation of the comparative data to build a comprehensive profile of each novel molecule.
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Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (2022). New Journal of Chemistry. [Link]
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A Comparative Guide to Catalytic Synthesis of 5-Aminopyrazoles: Efficacy, Mechanisms, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. The efficient synthesis of these vital heterocycles is paramount. This guide provides an in-depth comparison of various catalytic systems for 5-aminopyrazole synthesis, focusing on their efficacy, mechanistic underpinnings, and practical application. We will delve into the nuances of catalyst selection, offering experimental data and protocols to inform your synthetic strategy.
The Cornerstone of Synthesis: Condensation of β-Ketonitriles and Hydrazines
The most prevalent and versatile method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] This reaction proceeds through a two-step mechanism: initial formation of a hydrazone intermediate via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon.[1][2]
While this reaction can proceed without a catalyst, the use of one significantly enhances reaction rates, yields, and in some cases, regioselectivity. The choice of catalyst—ranging from simple acids and bases to sophisticated transition metal complexes and nanomaterials—can profoundly impact the outcome of the synthesis.
At a Glance: Comparative Efficacy of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of 5-aminopyrazoles, providing a snapshot of their relative efficacy. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.
| Catalyst Type | Catalyst Example | Typical Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| Base Catalysis | Triethylamine (TEA) | α-Cyano-4-nitroacetophenone, Aryl hydrazines | Ethanol | Reflux | - | Excellent | Mild conditions, readily available catalyst.[2] |
| Sodium Ethoxide | N,N-disubstituted hydrazones from ketones | Ethanol | - | - | Good | Effective for tetrasubstituted 5-aminopyrazoles.[2] | |
| Acid Catalysis | p-Toluenesulfonic acid (p-TSA) | Aldehydes, Ethyl cyanoacetate, 5-Aminopyrazole | Ethanol | - | - | Good | Promotes multicomponent reactions.[3] |
| Nitric Acid (conc. HNO₃) | β-Ketonitriles, Aryl/heteroaryl hydrazines | Ethanol | - | - | - | Can lead to unexpected domino reactions.[3] | |
| Transition Metal | Pd(OAc)₂/PPh₃ | 5-Aminopyrazoles, β-Halovinyl/aryl aldehydes | DMF/DMSO | - | - | High (MW) | High yields under microwave irradiation. |
| Heterogeneous | V₂O₅/SiO₂ | Ketene N,S-acetals, Hydrazine hydrate | Solvent-free | - | - | 88-95 | Green, solvent-free conditions, reusable catalyst. |
| Nano-ZnO | Aldehydes, Malononitrile, Phenylhydrazine | Ethanol | - | - | 89-94 | Environmentally friendly, efficient. |
Mechanistic Insights: The "Why" Behind the Catalyst Choice
Understanding the mechanism by which a catalyst operates is crucial for optimizing reaction conditions and predicting outcomes. The choice between an acid or base catalyst, for instance, can influence the regioselectivity of the reaction.
Acid vs. Base Catalysis: A Matter of Regioselectivity
In the synthesis of pyrazoles, the use of acidic or basic conditions can lead to different regioisomers. For certain substrates, acidic cyclization may favor the formation of the 5-aminopyrazole, while basic conditions can lead to the corresponding 3-aminopyrazole.[1] This divergence is attributed to the different intermediates and transition states stabilized under each condition.
Generalized Reaction Pathway
Caption: Generalized reaction pathway for 5-aminopyrazole synthesis.
The Role of Transition Metal Catalysts
Transition metal catalysts, such as those based on copper, can facilitate the synthesis of pyrazoles through different mechanisms, often involving oxidative cyclization of hydrazones. The catalytic cycle for a copper-catalyzed synthesis can be depicted as follows:
Proposed Catalytic Cycle for Copper-Catalyzed Pyrazole Synthesis
Caption: A simplified catalytic cycle for copper-catalyzed pyrazole synthesis.
Experimental Protocols: From Theory to Practice
To provide a practical guide, we outline detailed experimental protocols for representative catalytic systems.
Protocol 1: Base-Catalyzed Synthesis using Triethylamine (TEA)
This protocol is adapted from the synthesis of 5-aminopyrazoles from α-cyano-4-nitroacetophenone and aryl hydrazines.[2]
Materials:
-
α-Cyano-4-nitroacetophenone (1.0 eq)
-
Aryl hydrazine (1.1 eq)
-
Triethylamine (TEA) (0.1 eq)
-
Ethanol (solvent)
Procedure:
-
To a solution of α-cyano-4-nitroacetophenone in ethanol, add the aryl hydrazine and triethylamine.
-
Reflux the reaction mixture for the appropriate time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Heterogeneous Catalysis using V₂O₅/SiO₂
This protocol is based on the synthesis of 5-aminopyrazoles from ketene N,S-acetals and hydrazine hydrate under solvent-free conditions.
Catalyst Preparation (V₂O₅/SiO₂): A detailed procedure for the preparation of V₂O₅/SiO₂ catalysts can be found in the literature, often involving sol-gel methods or impregnation.
Synthesis Procedure:
-
In a round-bottom flask, mix the ketene N,S-acetal (1.0 eq) and hydrazine hydrate (1.2 eq).
-
Add the V₂O₅/SiO₂ catalyst (typically 5-10 mol%).
-
Heat the mixture at the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add a suitable solvent (e.g., ethyl acetate) to dissolve the product.
-
Filter to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Remove the solvent from the filtrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Experimental Workflow
Caption: A general experimental workflow for catalyzed 5-aminopyrazole synthesis.
The Rise of Green Chemistry: Heterogeneous and Nanocatalysts
In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. Heterogeneous catalysts, such as V₂O₅/SiO₂ and nano-ZnO, are at the forefront of this movement.
Key Advantages of Heterogeneous Catalysts:
-
Reusability: These catalysts can be easily recovered from the reaction mixture and reused multiple times, reducing waste and cost.[4] Studies have shown that ZnO nanoparticles can be recycled and reused without a significant loss of activity.[4]
-
Solvent-Free Conditions: Many reactions using heterogeneous catalysts can be performed without a solvent, further enhancing their green credentials.
-
High Efficiency: Nanocatalysts, with their high surface area-to-volume ratio, often exhibit superior catalytic activity, leading to shorter reaction times and higher yields.
Conclusion: Selecting the Optimal Catalyst
The choice of catalyst for 5-aminopyrazole synthesis is a critical decision that depends on several factors, including the specific substrates, desired regioselectivity, and considerations for environmental impact and cost.
-
For simple, well-established syntheses , traditional base catalysts like triethylamine offer a reliable and cost-effective option.
-
When regioselectivity is a concern , a careful evaluation of both acidic and basic conditions is warranted.
-
For developing greener and more sustainable processes , heterogeneous catalysts like V₂O₅/SiO₂ and nano-ZnO present a compelling alternative, offering high efficiency and reusability.
-
For novel or complex derivatives , transition metal catalysts may provide access to unique reactivity and higher yields, particularly under microwave conditions.
This guide provides a framework for understanding and comparing the efficacy of different catalytic systems for 5-aminopyrazole synthesis. By considering the mechanistic principles and practical protocols outlined herein, researchers can make informed decisions to optimize their synthetic routes to this important class of heterocyclic compounds.
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A Senior Scientist's Guide to In Vitro Validation of DPP-4 Inhibitory Activity: A Comparative Analysis of Assay Methodologies
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and serine exopeptidase that plays a critical role in glucose homeostasis.[1] Its primary function involves cleaving X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[1][2] Key substrates include the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inactivating these hormones, DPP-4 curtails insulin secretion and increases glucagon release. Consequently, inhibiting DPP-4 has emerged as a cornerstone therapeutic strategy for managing type 2 diabetes mellitus.[5][6]
The development of novel DPP-4 inhibitors, or "gliptins," necessitates robust and reliable in vitro methods to accurately quantify their inhibitory potency.[7] This guide provides an in-depth, objective comparison of the three principal in vitro assay formats—fluorometric, colorimetric, and luminometric—designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and present a framework for selecting the most appropriate assay for your specific research needs.
Section 1: The Core Enzymatic Principle
All DPP-4 activity assays are built upon a simple enzymatic reaction. The DPP-4 enzyme recognizes and cleaves a synthetic substrate that mimics its natural targets. This substrate is engineered to consist of a dipeptide recognized by DPP-4 (commonly Gly-Pro) linked to a reporter molecule. Upon cleavage, the reporter molecule is released, generating a measurable signal that is directly proportional to DPP-4 activity. An inhibitor's potency is determined by its ability to reduce this signal.
Caption: Fundamental principle of DPP-4 in vitro assays.
Section 2: A Comparative Analysis of Common Assay Formats
The choice of an assay format is a critical decision driven by factors such as required sensitivity, budget, equipment availability, and susceptibility to compound interference. Here, we compare the three most prevalent methodologies.
Fluorometric Assays
Principle: This is arguably the most common method for academic and industrial screening. It utilizes a non-fluorescent substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). When DPP-4 cleaves the Gly-Pro dipeptide, the highly fluorescent AMC molecule is liberated. The increase in fluorescence over time is measured using a microplate reader with appropriate excitation and emission wavelengths (typically Ex: 350-360 nm, Em: 450-465 nm).[1][8]
Expert Insight: The high quantum yield of AMC provides excellent sensitivity, making this assay a workhorse for both initial screening and detailed kinetic studies. However, it is crucial to perform a counterscreen for compound autofluorescence. Test compounds should be incubated in the assay buffer without the enzyme to see if they fluoresce at the measurement wavelengths, which could produce a false negative (masking inhibition) or false positive result.
Detailed Experimental Protocol: Fluorometric Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0.[1]
-
DPP-4 Enzyme: Dilute recombinant human DPP-4 in Assay Buffer to the desired working concentration (e.g., 2x final concentration). Keep on ice.
-
Substrate: Prepare a stock solution of Gly-Pro-AMC in DMSO. Dilute in Assay Buffer to the working concentration (e.g., 2x final concentration, such as 200 µM for a final assay concentration of 100 µM).[1]
-
Inhibitor/Test Compound: Prepare a serial dilution of the test compound and a positive control (e.g., Sitagliptin) in Assay Buffer containing a small percentage of DMSO to maintain solubility.
-
-
Assay Procedure (96-well black plate):
-
Add 10 µL of test compound/inhibitor or vehicle (Assay Buffer with DMSO) to appropriate wells.
-
Add 30 µL of Assay Buffer.
-
Add 10 µL of diluted DPP-4 enzyme to all wells except the "No Enzyme" blank. Mix gently.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.[1]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 1-2 minutes for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "No Enzyme" blank from all other wells.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.[9]
-
Colorimetric (Absorbance) Assays
Principle: This method employs a chromogenic substrate, Gly-Pro-p-nitroanilide (Gly-Pro-pNA).[10] Cleavage by DPP-4 releases the yellow-colored p-nitroaniline, which can be quantified by measuring the change in absorbance at approximately 405 nm.[8]
Expert Insight: The primary advantage of the colorimetric assay is its simplicity and low cost. It does not require a specialized fluorescence plate reader, and it is less susceptible to interference from fluorescent compounds.[11] Its main drawback is significantly lower sensitivity compared to fluorometric or luminometric methods, making it less suitable for screening low-potency inhibitors or when using very low enzyme concentrations.[12][13]
Detailed Experimental Protocol: Colorimetric Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[14]
-
DPP-4 Enzyme: Dilute recombinant DPP-4 in Assay Buffer.
-
Substrate: Prepare a solution of Gly-Pro-pNA in Assay Buffer.
-
Inhibitor/Test Compound: Prepare serial dilutions as described for the fluorometric assay.
-
-
Assay Procedure (96-well clear plate):
-
Follow the same addition sequence as the fluorometric assay: inhibitor/vehicle, buffer, and enzyme. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the Gly-Pro-pNA substrate solution.
-
Measure the absorbance at 405 nm in kinetic mode every 2-5 minutes for 60-90 minutes.[11]
-
-
Data Analysis:
-
Analysis is identical to the fluorometric method, using the rate of change in absorbance instead of fluorescence to calculate percent inhibition and IC50 values.
-
Luminometric Assays
Principle: Luminometric assays, such as the DPPIV-Glo™ assay, offer the highest sensitivity.[15] They typically involve a two-step, coupled-enzyme reaction. First, DPP-4 cleaves a proluminescent substrate like Gly-Pro-aminoluciferin.[16][17] The released aminoluciferin product then acts as a substrate for a secondary enzyme, luciferase, which generates a stable, "glow-type" luminescent signal.[17]
Expert Insight: This format is exceptionally well-suited for high-throughput screening (HTS) due to its superior sensitivity, excellent signal-to-background ratio, and resistance to interference from fluorescent or colored compounds.[18] The "add-mix-read" protocol is simple and robust.[19] A key consideration is to ensure that test compounds do not inhibit the secondary enzyme (luciferase), which would create a false positive. This can be checked in a counterscreen using a luciferase-only reaction.
Detailed Experimental Protocol: Luminometric Assay (DPPIV-Glo™ Format)
-
Reagent Preparation:
-
Prepare the DPPIV-Glo™ Reagent (containing the proluminescent substrate, luciferase, and buffer) according to the manufacturer's protocol.[19]
-
Prepare DPP-4 enzyme and test compounds in a suitable buffer (e.g., Tris or PBS).
-
-
Assay Procedure (96-well white, opaque plate):
-
Add 50 µL of your sample (containing DPP-4 enzyme and the test compound/inhibitor) to the wells.
-
Add 50 µL of the prepared DPPIV-Glo™ Reagent to each well.[19]
-
Mix briefly on a plate shaker (e.g., 300-500 rpm for 30 seconds).[19]
-
Incubate at room temperature for 30 minutes to allow the reaction to stabilize.[19]
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Unlike kinetic assays, this is an endpoint measurement.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate percent inhibition relative to the vehicle control and determine the IC50 value as previously described.
-
Performance Comparison Summary
| Assay Type | Principle | Relative Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Fluorometric | Cleavage releases fluorescent AMC | High[13] | High | Good balance of sensitivity and cost; suitable for kinetics. | Interference from fluorescent compounds; requires fluorescence reader.[11] |
| Colorimetric | Cleavage releases chromogenic pNA | Low | Medium | Inexpensive; simple; less interference from fluorescence. | Low sensitivity; potential interference from colored compounds.[11][13] |
| Luminometric | Coupled reaction produces light | Very High[12][13][15] | Very High | Highest sensitivity; robust "add-mix-read" format; ideal for HTS. | Higher reagent cost; potential for luciferase inhibition. |
Section 3: Experimental Design and Data Validation for Trustworthy Results
A well-designed experiment is a self-validating one. Adhering to best practices ensures that your results are accurate, reproducible, and meaningful.
Overall Experimental Workflow
Caption: A validated workflow for DPP-4 inhibitor screening.
Key Parameters and Controls
-
Enzyme & Substrate Concentration: For determining the potency of competitive inhibitors, it is crucial to use a substrate concentration at or below its Michaelis-Menten constant (Km). For Gly-Pro-AMC, the Km is often reported to be around 17-60 µM.[1][12] Using excessive substrate can lead to an underestimation of inhibitor potency.
-
Positive Control: Always include a known DPP-4 inhibitor (e.g., Sitagliptin, Vildagliptin) with a well-characterized IC50.[7][20] This validates that the assay system is performing as expected.
-
Negative Control: A vehicle control (typically buffer with the same final concentration of DMSO as the test compounds) represents 0% inhibition (100% activity).
-
Blanks: Include controls without enzyme (substrate + buffer) to measure background signal and controls without substrate (enzyme + buffer) to check for any intrinsic signal.
Assay Performance Metric: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[21] It provides a measure of the signal separation between positive and negative controls.
Formula: Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )
Where:
-
μ_p = mean of the positive control (e.g., vehicle/max signal)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., max inhibition/background)
-
σ_n = standard deviation of the negative control
Interpretation of Z'-Factor Values: [21][22]
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls; the assay is robust and reliable for screening. |
| 0 to 0.5 | Marginal | The assay may be acceptable, but optimization is recommended to reduce variability. |
| < 0 | Unacceptable | The control signals overlap significantly; the assay is not suitable for screening. |
Section 4: Troubleshooting Common Pitfalls
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; poor mixing; temperature gradients across the plate. | Use calibrated multichannel pipettes; ensure gentle but thorough mixing after reagent addition; allow the plate to equilibrate to assay temperature before reading. |
| Low Z'-Factor (<0.5) | High data variability (see above); low signal window. | Optimize enzyme and substrate concentrations to maximize the signal-to-background ratio. Re-evaluate control concentrations. |
| Compound Interference (False Positives/Negatives) | Autofluorescence of test compounds; color quenching; inhibition of luciferase in luminescent assays. | Run a counterscreen: measure signal from compounds in buffer without enzyme. For luminescent assays, test compounds against a luciferase-only reaction. |
| Inconsistent IC50 Values | Reagent degradation; incorrect substrate concentration relative to Km; inhibitor insolubility. | Aliquot and store enzyme/substrate at -80°C. Validate substrate concentration. Check compound solubility in the final assay buffer; if precipitation is observed, adjust the DMSO concentration or lower the top compound concentration.[23] |
| Fluorescence Signal Overload | Enzyme concentration is too high, leading to a very rapid reaction that saturates the detector. | Reduce the enzyme concentration. Adjust the gain setting on the plate reader to a lower value.[24] |
Conclusion
The validation of DPP-4 inhibitory activity is a critical step in the discovery of new antidiabetic agents. While colorimetric, fluorometric, and luminometric assays all rely on the same fundamental enzymatic principle, they offer distinct advantages and disadvantages.
-
For high-throughput screening (HTS) where sensitivity and robustness are paramount, the luminometric assay is the superior choice, despite its higher cost.[25]
-
For routine screening, mechanistic studies, and academic research , the fluorometric assay provides an excellent balance of high sensitivity, reliability, and moderate cost.[13]
-
For preliminary or budget-constrained experiments where high sensitivity is not the primary concern, the colorimetric assay remains a viable and simple option.
Ultimately, the most trustworthy data will come from a carefully validated assay, incorporating appropriate controls and a robust understanding of the chosen methodology's potential pitfalls. By selecting the right tool and applying rigorous experimental design, researchers can confidently and accurately characterize the next generation of DPP-4 inhibitors.
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Ussher, J. R., & Drucker, D. J. (2012). Glucagon-like peptide 1 receptor signaling and therapeutic applications. Endocrine Reviews. [Link]
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Pratley, R. E., & Salsali, A. (2017). Inhibition of DPP-4: a new therapeutic approach for the treatment of type 2 diabetes. Current medical research and opinion. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (n.d.). DPP-4 Inhibitors. [Link]
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Drucker, D. J. (2018). The discovery of GLP-1 and its therapeutic potential. Nature Reviews Drug Discovery. [Link]
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Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). [Link]
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Fura, A., et al. (2009). Discovery of MK-3102, a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes. Bioorganic & medicinal chemistry letters. [Link]
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Caron, J., et al. (2020). In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. Nutrients. [Link]
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Geiss-Friedlander, R., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. [Link]
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Matheeussen, V., et al. (2012). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. Clinica Chimica Acta. [Link]
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Lee, S. H., et al. (2020). Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma. Analytical Biochemistry. [Link]
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Matheeussen, V., et al. (2012). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. PubMed. [Link]
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ResearchGate. (2017). To determine IC50 for DPP4 inhibitor, Whether we have to take %inhibition or Absorbence (flourescnc)on Y-axis. [Link]
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Altıntop, M. D., et al. (2020). IC50 values of compounds for DPP-4 inhibition. ResearchGate. [Link]
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Biftu, T. (n.d.). Discovery of DPP-4 Inhibitors as Antidiabetic Agents. NEDMDG. [Link]
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Gidado, A., et al. (2022). Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. Molecules. [Link]
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Fan, J., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]
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Wang, L., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods. [Link]
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ResearchGate. (2019). Calibration curve of DPP4 activity, measured by a colorimetric assay (Gly-Pro-pNA). [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
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ResearchGate. (2020). Optimization and Validation of a Fluorogenic Dipeptidyl Peptidase 4 enzymatic assay in Human Plasma. [Link]
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A Comparative Analysis of the Antifungal Spectrum of Pyrazole Derivatives: A Guide for Researchers
The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, has catalyzed the search for novel therapeutic agents. Among the myriad of heterocyclic compounds investigated, pyrazole derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of antifungal activity. This guide provides a comprehensive comparative analysis of the antifungal spectrum of various pyrazole derivatives, offering experimental data, mechanistic insights, and detailed protocols to aid researchers and drug development professionals in this critical field.
The Landscape of Pyrazole-Based Antifungal Agents
The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile backbone for the design of potent antifungal compounds. The inherent chemical tractability of this ring system allows for extensive structural modifications, leading to the development of derivatives with diverse mechanisms of action and a wide range of activity against both human and plant pathogenic fungi. Early investigations have paved the way for the development of several classes of pyrazole-based antifungals, with pyrazole carboxamides being one of the most extensively studied groups.
Comparative Antifungal Spectrum: A Data-Driven Analysis
A direct comparison of the in vitro activity of various antifungal agents is crucial for understanding their potential therapeutic utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values of representative pyrazole derivatives against a panel of clinically relevant and phytopathogenic fungi. For context, the activity of the widely used antifungal agents, fluconazole and amphotericin B, is also included.
Table 1: In Vitro Antifungal Activity of Pyrazole Derivatives and Standard Antifungals against Human Pathogenic Fungi
| Compound/Drug | Candida albicans (MIC, µg/mL) | Cryptococcus neoformans (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) | Reference(s) |
| Pyrazole Derivatives | ||||
| Azomethine-pyrazole (ClAzoNH) | 2.08 (MIC50) | 23.08 (MIC50) | Not Reported | [1] |
| Azomethine-pyrazole (AzoNH) | 5.91 (MIC50) | 2.83 (MIC50) | Not Reported | [1] |
| Pyrazole Derivative (Compound 38) | 50.0 | Not Reported | 12.5 | [2] |
| Standard Antifungals | ||||
| Fluconazole | 0.25 - 2.0 | 8.0 - 16.0 | >64 | [3] |
| Amphotericin B | 0.25 - 1.0 | 0.12 - 1.0 | 0.5 - 2.0 | [4] |
Table 2: In Vitro Antifungal Activity of Pyrazole Derivatives against Phytopathogenic Fungi
| Compound/Drug | Rhizoctonia solani (EC50, µg/mL) | Sclerotinia sclerotiorum (EC50, µg/mL) | Botrytis cinerea (EC50, µg/mL) | Reference(s) |
| Pyrazole Derivatives | ||||
| Pyrazole-4-carboxamide (SCU3038) | 0.016 | Not Reported | Not Reported | [5] |
| Pyrazole-thiazole carboxamide (9ac) | 90% inhibition at 10 mg/L (in vivo) | Not Reported | Not Reported | [6] |
| Pyrazole-thiazole carboxamide (9cd) | Not Reported | 0.8 | Not Reported | [6] |
| Pyrazole-4-carboxamide (8e) | 0.012 | 0.123 | Not Reported | [7] |
| Commercial Fungicides | ||||
| Fluxapyroxad | 0.033 | 0.104 | Not Reported | [5][7] |
| Thifluzamide | 1.88 | Not Reported | Not Reported | [5] |
| Boscalid | 0.464 | 0.159 | Not Reported | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. EC50 (half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Unraveling the Mechanism of Action: Inhibition of Succinate Dehydrogenase
A significant number of potent pyrazole carboxamide antifungals exert their effect by targeting a crucial enzyme in the fungal respiratory chain: succinate dehydrogenase (SDH) , also known as Complex II.[5][6][7][8] This enzyme plays a dual role, participating in both the Krebs cycle and the electron transport chain, making it an essential hub for cellular energy production.
The fungal mitochondrial electron transport chain is responsible for generating the bulk of the cell's ATP. Electrons from NADH and succinate are passed along a series of protein complexes, creating a proton gradient that drives ATP synthesis.
Figure 1: Mechanism of Action of Pyrazole Carboxamide SDH Inhibitors.
Pyrazole carboxamides act as succinate dehydrogenase inhibitors (SDHIs) by binding to the ubiquinone-binding site (Q-site) of Complex II.[9] This binding event physically obstructs the transfer of electrons from succinate to ubiquinone, effectively halting the electron transport chain at this crucial juncture. The disruption of this pathway leads to a cascade of detrimental effects, including the cessation of ATP production, the accumulation of reactive oxygen species (ROS), and ultimately, fungal cell death.[7]
Experimental Protocols for Antifungal Spectrum Determination
To ensure the generation of reliable and reproducible data, standardized methodologies for antifungal susceptibility testing are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed, validated protocols for this purpose. The broth microdilution method is the reference standard for determining the MIC of antifungal agents against yeasts.
Broth Microdilution Method (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)
This protocol outlines the key steps for performing antifungal susceptibility testing of yeasts using the broth microdilution method.
Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Step-by-Step Methodology:
-
Preparation of Antifungal Agents:
-
Obtain high-purity antifungal powders (both pyrazole derivatives and standard controls).
-
Prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration.
-
Further dilute the stock solutions in RPMI 1640 medium to create a series of working solutions.
-
-
Preparation of Microtiter Plates:
-
Using a multichannel pipette, dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of the antifungal working solution to the first column.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series. This will result in 100 µL of varying antifungal concentrations in each well.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, including a growth control well (containing no antifungal) and a sterility control well (containing no inoculum).
-
The final volume in each well will be 200 µL.
-
-
MIC Determination:
-
Following incubation, determine the MIC for each antifungal agent. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the drug-free growth control.[10] This can be assessed visually or by using a microplate reader.
-
Quality Control:
It is imperative to include reference strains with known MIC ranges, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, in each assay to ensure the validity of the results.[12][13]
Conclusion and Future Directions
Pyrazole derivatives represent a rich and promising source of novel antifungal agents. Their broad spectrum of activity, coupled with a well-defined mechanism of action for certain classes, makes them attractive candidates for further development. The data presented in this guide highlight the potent activity of several pyrazole derivatives, often exceeding that of established antifungal drugs against specific fungal pathogens.
Future research should focus on:
-
Expanding the Antifungal Spectrum: Systematic screening of diverse pyrazole libraries against a broader panel of clinically and agriculturally important fungi.
-
Optimizing Pharmacokinetic and Pharmacodynamic Properties: Modifying the pyrazole scaffold to enhance bioavailability, reduce toxicity, and improve in vivo efficacy.
-
Combating Resistance: Investigating the potential of pyrazole derivatives to overcome existing antifungal resistance mechanisms and exploring their use in combination therapies.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of pyrazole-based antifungals, ultimately contributing to the global fight against fungal diseases.
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Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry. [Link]
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Yeasts-Broth Microdilution Testing (EUCAST): Introduction. Medical Notes. [Link]
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Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews. [Link]
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Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective. ChemistryOpen. [Link]
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Recommended MIC limits of three antifungal agents for two QC and four reference strains when tested by NCCLS M27-P methods. ResearchGate. [Link]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]
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Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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Unambiguous Structural Determination: A Comparative Guide to Confirming the 3D Architecture of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
For researchers, scientists, and professionals in drug development, the precise knowledge of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint that dictates biological activity, physicochemical properties, and potential as a therapeutic agent. This guide provides an in-depth technical comparison of methodologies for confirming the structure of the novel pyrazole derivative, 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile. While single-crystal X-ray crystallography remains the definitive "gold standard," a comprehensive approach employing complementary techniques ensures a self-validating and robust structural elucidation. We will explore the causality behind experimental choices, present detailed protocols, and compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
The Central Role of Pyrazoles in Medicinal Chemistry
Pyrazole scaffolds are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their presence in a wide array of clinically successful drugs.[1] Their versatile structure allows for fine-tuning of properties, making them attractive cores for designing novel therapeutics.[2] The specific compound of interest, this compound, possesses multiple functional groups—a nitrile, a primary aromatic amine, and an amino group on the pyrazole ring—that can engage in various biological interactions, making unambiguous structural confirmation paramount.
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled, high-resolution view of a molecule's atomic arrangement in the solid state.[3][4] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, we can determine precise bond lengths, bond angles, and the overall three-dimensional conformation of the molecule. This technique is the most direct and powerful method for absolute structural proof.[5]
While a specific crystal structure for this compound is not publicly available, the crystal structure of the closely related 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile has been determined and provides an excellent proxy for the expected structural parameters.[6]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires precision and an understanding of crystallization principles.
Caption: Workflow for X-ray Crystallography.
Step-by-Step Protocols
1. Synthesis of this compound:
A common synthetic route for this class of compounds involves the reaction of (ethoxymethylene)malononitrile with the corresponding arylhydrazine.[7]
-
Reaction Setup: To a solution of 4-aminophenylhydrazine hydrochloride (1 mmol) in ethanol (20 mL), add sodium acetate (1.2 mmol) and stir for 15 minutes at room temperature.
-
Addition: Add (ethoxymethylene)malononitrile (1 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the mixture to room temperature. The product often precipitates and can be collected by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.[8][9]
2. Crystallization:
Obtaining diffraction-quality single crystals is often the most challenging step. Slow evaporation is a reliable method for pyrazole derivatives.[10][11]
-
Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. For pyrazole derivatives, solvents like ethanol, isopropanol, or acetone are good starting points.[10]
-
Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone) with gentle heating until a clear solution is obtained.
-
Evaporation: Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.
-
Crystal Harvesting: Carefully collect the resulting single crystals.
3. X-ray Data Collection and Structure Refinement:
-
Mounting: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.[4]
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[12]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.[13]
Expected Crystallographic Data
Based on the structure of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile[6], we can anticipate the key structural features for our target molecule.
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell.[12][13] |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Pyrazole Ring | Planar | Confirms the aromatic nature of the pyrazole core. |
| Dihedral Angle | ~30-70° | The twist between the pyrazole and phenyl rings.[12][14] |
| C≡N Bond Length | ~1.14 Å | Confirms the nitrile functional group. |
| Hydrogen Bonding | Intermolecular N-H···N bonds | Key interactions that stabilize the crystal packing. |
Orthogonal Validation: Spectroscopic and Computational Methods
While X-ray crystallography provides a definitive solid-state structure, it is crucial to confirm that this structure is consistent with data from other analytical techniques, which also describe the molecule's properties in solution or the gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule in solution.[15][16] It provides information about the chemical environment, connectivity, and through-space proximity of atoms.
Caption: Logic of NMR-based structure elucidation.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆, which is effective for solvating polar aromatic compounds.[15]
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze chemical shifts, integration, coupling constants, and 2D correlations to piece together the molecular structure.
Expected NMR Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | ~8.0-8.5 | Singlet for the pyrazole C-H proton. |
| ~6.5-7.5 | Doublets for the protons on the aminophenyl ring. | |
| ~5.0-6.0 | Broad singlet for the pyrazole -NH₂ protons. | |
| ~4.5-5.5 | Broad singlet for the aminophenyl -NH₂ protons. | |
| ¹³C NMR | ~150-160 | Quaternary carbon of the pyrazole ring attached to the amino group. |
| ~115-120 | Nitrile carbon (C≡N). | |
| ~90-100 | Carbon bearing the nitrile group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its substructures.[15]
Protocol for MS Analysis:
-
Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
-
Analysis: Introduce a dilute solution of the compound into the ESI-MS instrument.
-
Data: Record the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected MS Data:
-
Molecular Formula: C₁₁H₁₀N₆
-
Exact Mass: 226.0967
-
Expected [M+H]⁺: m/z 227.1045
Computational Chemistry
Theoretical calculations, such as Density Functional Theory (DFT), can predict molecular geometries, spectroscopic properties, and electronic structures.[17][18] These predictions can be compared with experimental data to further validate the proposed structure.
Protocol for DFT Calculation:
-
Software: Use a quantum chemistry package like Gaussian or Spartan.
-
Method: Perform a geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p).[2][19]
-
Analysis: Compare the calculated bond lengths, angles, and predicted NMR chemical shifts with the experimental data from X-ray crystallography and NMR spectroscopy.
Comparison Summary: The Power of a Multi-faceted Approach
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, stereochemistry, packing.[3] | Unambiguous and definitive for the solid state.[5] | Requires single crystals; structure may differ from solution. |
| NMR Spectroscopy | Atomic connectivity, chemical environment in solution.[16] | Excellent for solution-state structure and dynamics. | Indirect; can be complex to interpret; less precise geometry. |
| Mass Spectrometry | Molecular weight and elemental composition.[15] | High sensitivity; requires minimal sample. | Provides no direct 3D structural information. |
| Computational Chemistry | Predicted geometry, electronic properties, theoretical spectra.[1] | Provides insight into stability and reactivity; complements experimental data. | An approximation; results depend on the level of theory. |
Conclusion
The definitive confirmation of this compound's structure is best achieved through single-crystal X-ray crystallography, which provides an irrefutable three-dimensional model. However, scientific integrity demands a self-validating system where this "gold standard" is supported by orthogonal techniques. NMR spectroscopy confirms the atomic connectivity in the solution phase, mass spectrometry verifies the molecular weight and elemental formula, and computational modeling provides a theoretical framework that should align with experimental reality. By integrating these methods, researchers can establish the structure of novel compounds with the highest degree of confidence, a critical step in the rigorous process of modern drug discovery and development.
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Safety Operating Guide
A Guide to the Safe Disposal of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous handling of chemical compounds extends beyond the laboratory bench and into the crucial phase of disposal. This guide provides a detailed, safety-centric framework for the proper disposal of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established chemical principles and regulatory guidelines, fostering a culture of safety and responsibility in the laboratory.
Core Directive: Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. The information synthesized from analogous compounds suggests that this chemical should be handled as a hazardous substance.
| Hazard Classification | Description | Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood. |
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound and its waste.[1][2][3][4]
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Thicker gloves generally offer better protection.[3] Gloves should be changed regularly, and immediately if contaminated or damaged.[3]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles are necessary.[1][2]
-
Lab Coat: A lab coat or chemical-resistant suit should be worn to protect street clothing and skin from contamination.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-certified N95 or higher-level respirator should be used within the framework of a respiratory protection program.[1]
Disposal Workflow: A Step-by-Step Approach
The following workflow provides a structured approach to the disposal of this compound, from initial waste collection to final disposal.
Caption: Disposal workflow for this compound.
Experimental Protocols for Waste Treatment
For significant quantities of waste, chemical treatment to reduce toxicity prior to disposal is a responsible practice. The following are generalized protocols for the treatment of the nitrile and aromatic amine functionalities. These procedures should be performed by trained personnel in a chemical fume hood with appropriate PPE.
Protocol 1: Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a less toxic carboxylic acid or its salt under acidic or alkaline conditions.[5][6][7]
A. Acidic Hydrolysis [5][6][7]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, cautiously add the waste solution containing this compound.
-
Acidification: Slowly add an excess of dilute hydrochloric acid (e.g., 2 M).
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as TLC or LC-MS to confirm the disappearance of the nitrile-containing starting material.
-
Neutralization: After cooling to room temperature, carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of approximately 7.
-
Disposal: The resulting solution, containing the corresponding carboxylic acid and ammonium salts, should be collected in a properly labeled hazardous waste container for disposal.
B. Alkaline Hydrolysis [5][6][7]
-
Preparation: In a round-bottom flask with a reflux condenser, add the waste solution.
-
Basification: Slowly add an excess of sodium hydroxide solution (e.g., 2 M).
-
Reflux: Heat the mixture to reflux for several hours, monitoring for the completion of the reaction. Ammonia gas will be evolved during this process.[5]
-
Cooling: Allow the reaction mixture to cool to room temperature. The solution will contain the sodium salt of the carboxylic acid.
-
Disposal: The final solution should be collected in a labeled hazardous waste container for disposal.
Protocol 2: Treatment of Aromatic Amine Waste
Aromatic amines can be treated through various methods, including oxidation or complexation.[8][9][10]
A. Oxidative Degradation (Generalized)
Advanced oxidation processes (AOPs) using reagents like Fenton's reagent (hydrogen peroxide and an iron catalyst) can degrade aromatic amines.[11][12]
-
Preparation: In a suitable reaction vessel, place the aqueous waste containing the aromatic amine.
-
pH Adjustment: Adjust the pH of the solution to the optimal range for the chosen AOP (for Fenton's reagent, this is typically acidic).
-
Reagent Addition: Carefully add the oxidizing agent (e.g., hydrogen peroxide) and the catalyst (e.g., a ferrous salt solution).
-
Reaction: Stir the mixture at room temperature. The reaction can be exothermic, so monitoring the temperature is important.
-
Quenching and Neutralization: Once the reaction is complete, any remaining oxidizing agent may need to be quenched, and the solution should be neutralized.
-
Disposal: The treated solution and any precipitate formed should be disposed of as hazardous waste.
B. Complexation [9]
In some industrial applications, aromatic amine waste is treated by forming stable, less soluble complexes with metal salts (e.g., copper or zinc salts).[9] This method is more suited for concentrated waste streams and may not be practical for dilute laboratory waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits) to contain the spill. Do not use combustible materials like paper towels.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if dust or aerosols are present.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.
Final Disposal Logistics
-
Container Compatibility: Use high-density polyethylene (HDPE) or glass containers for waste collection.[13][14][15] Avoid metal containers for corrosive waste.[13][15]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[13][16][17]
-
Professional Disposal: All waste containing this compound, whether treated or not, must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[18][19] Under no circumstances should this chemical or its waste be disposed of down the drain.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental stewardship.
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A Senior Application Scientist's Guide to Handling 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
Abstract: This document provides a comprehensive, technically-grounded guide for the safe handling, use, and disposal of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the causality behind each safety recommendation. By integrating data from analogous compounds and established chemical safety principles, we aim to build a self-validating system of protocols that ensures user safety and experimental integrity.
Hazard Analysis: Understanding the Compound
This compound is a solid organic compound featuring several key functional groups: a pyrazole ring, a nitrile group, and two amine groups (one on the pyrazole ring, one on the phenyl ring). While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be developed by analyzing the known hazards of its structural analogs.
Compounds such as 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile and other aminopyrazole derivatives are classified with the following hazards:
The presence of aromatic amine and nitrile functionalities necessitates careful handling to prevent exposure. Aromatic amines, as a class, can be readily absorbed through the skin, and some are suspected carcinogens. The compound is a solid, likely a powder, meaning the primary exposure risks are through inhalation of dust and dermal contact .
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach is critical for selecting appropriate PPE. The level of protection must match the scale and nature of the procedure being performed.
Standard Laboratory Use (Small Quantities in a Fume Hood)
This level applies to routine handling of milligram to low-gram quantities within a certified chemical fume hood.
| PPE Category | Specification & Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. Essential to protect against accidental splashes or airborne particles during weighing and transfer.[3][4] |
| Hand Protection | Nitrile gloves (minimum 14 mils thickness). Nitrile offers good resistance to a range of chemicals, including weak acids and bases.[3][5][6] Double-gloving is recommended to minimize contamination when removing items from the hood.[7] Gloves should be changed immediately upon contamination or every 30-60 minutes.[7] |
| Body Protection | 100% Cotton Lab Coat. Provides a removable barrier to protect skin and personal clothing from minor spills and dust.[3][8] Must be kept fully buttoned. |
| Respiratory Protection | Not generally required if handled exclusively within a certified chemical fume hood. The fume hood's airflow provides the primary respiratory protection by containing dust and vapors.[4][9] |
Increased Risk Scenarios (Larger Quantities, Potential for Aerosolization)
This level is necessary when working with larger quantities (multi-gram scale), performing energetic reactions, or when there is a risk of dust generation outside of a fume hood.
| PPE Category | Specification & Rationale |
| Eye/Face Protection | Chemical splash goggles AND a full-face shield. This combination offers maximum protection from splashes and airborne particles, safeguarding the entire face.[4][10] |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. The outer glove should have an extended cuff that covers the sleeve of the lab coat/suit. |
| Body Protection | Chemical-resistant apron or coveralls over a lab coat. This provides an additional layer of protection against significant spills.[4][6] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with N95 or P100 particulate filters. Since the primary inhalation hazard is dust, a particulate filter is crucial.[1][11] If there is a potential for vapor release (e.g., heating), a combination cartridge with organic vapor/amine protection (green color-coded) should be used.[12][13] A proper fit test is mandatory for all respirator users.[14] |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is paramount for safety.
Preparation & Weighing
-
Work Area Setup: Before handling the compound, designate a specific work area inside a chemical fume hood. Cover the work surface with disposable, absorbent bench paper.
-
PPE Donning: Put on all required PPE as dictated by your risk assessment (Section 2).
-
Material Transfer: Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat or reaction vessel. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Cleaning: After weighing, gently wipe the spatula and any surfaces with a damp cloth or paper towel to collect residual dust. Dispose of this cloth as hazardous waste.
-
Container Sealing: Securely close the primary container of the chemical and wipe its exterior before returning it to storage.
Post-Procedure & Decontamination
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. The outer gloves should be removed first, followed by the apron/coveralls, face shield, and goggles. The inner gloves should be removed last.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.
-
Surface Decontamination: Decontaminate the work area within the fume hood according to your institution's standard operating procedures.
Disposal Plan: Managing Hazardous Waste
Chemical waste from handling this compound must be treated as hazardous.[3][15] Improper disposal can lead to environmental contamination.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid materials, including used gloves, bench paper, weigh boats, and contaminated paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[15] The container should be made of a compatible material (e.g., polyethylene) and kept sealed when not in use.[16]
-
Aqueous & Solvent Waste: Collect liquid waste containing the compound in separate, labeled containers for aqueous and organic waste. Never mix incompatible waste streams.[16]
-
Empty Containers: The original chemical container is not "empty" until properly rinsed. The first rinse of the container with an appropriate solvent must be collected and disposed of as hazardous waste.[16] For highly toxic chemicals, the first three rinses should be collected.[16]
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.[17]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical waste down the sink or in the regular trash.[16]
By adhering to this comprehensive safety framework, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific work.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile;hydrochloride. AK Scientific, Inc.
- Fluorochem. (2024). Safety Data Sheet: 1H-Pyrazole-4-carbonitrile. Fluorochem.
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Banaee, S., & Que Hee, S. S. (2021). Glove permeation of chemicals: The state of the art of current practice, Part 1. Journal of Occupational and Environmental Hygiene. Available at: [Link]
- Royalland Industrial Co., Ltd. (2026).
- Key Organics. (2017). Safety Data Sheet: 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. Key Organics.
- Pi Chemicals. (n.d.). Material Safety Data Sheet: 1H-Pyrazole-4-carbonitrile. Pi Chemicals.
- Unisan. (2024).
- Hach Company. (2006). Safety Data Sheet: Sulfuric Acid 1,600 ± 0,008 N. Hach Company.
- Phalen, R. N., et al. (2025). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement.
- Northwestern University. (n.d.). Cartridge Selection. Northwestern University Environmental Health and Safety.
- International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Ansell. (2019). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke University Safety Office.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
- Fisher Scientific. (2025). Safety Data Sheet: 1H-Pyrazole. Fisher Scientific.
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PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
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- University of Pittsburgh. (n.d.). Personal Protective Equipment. Office of Public Safety & Emergency Management.
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- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Penn EHRS.
- Oakwood Chemical. (n.d.). 5-Amino-1H-pyrazole-4-carbonitrile. Oakwood Chemical.
- ChemPoint. (2023). Safety Data Sheet: INDUSTRENE® 7018 [ALL GRADES]. ChemPoint.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025). Safety Data Sheet: Acetylsalicylic acid. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
